Product packaging for Dihydromunduletone(Cat. No.:CAS No. 674786-20-0)

Dihydromunduletone

Cat. No.: B1228407
CAS No.: 674786-20-0
M. Wt: 424.5 g/mol
InChI Key: RMVZECFNOTWEKD-UHFFFAOYSA-N
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Description

1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)-2-(5-methoxy-2,2-dimethyl-1-benzopyran-6-yl)ethanone is a stilbenoid.
an adhesion G protein-coupled receptor antagonist;  structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28O6 B1228407 Dihydromunduletone CAS No. 674786-20-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-24(2)9-8-16-20(30-24)7-6-14(23(16)29-5)11-18(26)17-10-15-12-22(28)25(3,4)31-21(15)13-19(17)27/h6-10,13,22,27-28H,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVZECFNOTWEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC(=C2OC)CC(=O)C3=C(C=C4C(=C3)CC(C(O4)(C)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346785
Record name Dihydromunduletone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674786-20-0
Record name Dihydromunduletone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dihydromunduletone: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone, a naturally occurring rotenoid, has garnered significant interest within the scientific community due to its selective antagonistic activity against specific adhesion G protein-coupled receptors (aGPCRs). This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source and Biosynthesis

This compound is a derivative of the natural product mundulone. The primary botanical source of these rotenoids is the genus Mundulea, with Mundulea sericea (also referred to as Tephrosia sericea) being a notable species. Rotenoids are a class of isoflavonoids biosynthetically derived from the shikimate pathway. While a definitive isolation of this compound from a plant source is not extensively documented, its close structural relationship with mundulone strongly suggests its presence in, or derivatization from, compounds extracted from Mundulea sericea. Plants of the genus Tephrosia are also rich sources of various rotenoids and flavonoids, making them potential sources for this compound or its precursors.

Isolation and Purification Protocols

While a specific protocol for the isolation of this compound has not been detailed in the reviewed literature, a general methodology can be inferred from established procedures for the extraction and purification of rotenoids and flavonoids from Mundulea and Tephrosia species. The following is a representative experimental protocol.

Experimental Protocol: General Isolation of Rotenoids from Mundulea sericea

1. Plant Material Collection and Preparation:

  • Collect fresh leaves, stem bark, or roots of Mundulea sericea.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 2-3 weeks, or until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction:

  • Perform exhaustive extraction of the powdered plant material using a Soxhlet apparatus.

  • A suitable solvent for extraction is methanol or a mixture of dichloromethane and methanol (1:1 v/v).

  • Continue the extraction for 24-48 hours, or until the solvent in the Soxhlet thimble runs clear.

  • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Column Chromatography:

  • Adsorb the crude extract onto a small amount of silica gel (100-200 mesh).

  • Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent such as hexane.

  • Load the adsorbed crude extract onto the top of the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually introducing ethyl acetate or chloroform.

  • Collect fractions of the eluate and monitor the separation process using thin-layer chromatography (TLC) with an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). Visualize the spots under UV light or by using a suitable staining reagent.

4. Purification by Preparative TLC or HPLC:

  • Combine fractions containing compounds with similar TLC profiles.

  • For further purification, subject these combined fractions to preparative thin-layer chromatography (pTLC) on silica gel plates.

  • Alternatively, high-performance liquid chromatography (HPLC) with a reverse-phase C18 column can be employed for final purification. A gradient of water and acetonitrile is a common mobile phase for separating flavonoids and rotenoids.

  • Collect the purified fractions corresponding to the desired compound.

5. Characterization:

  • Evaporate the solvent from the purified fractions to obtain the isolated compound.

  • Characterize the structure of the isolated compound using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data

ParameterValue
Yield
Plant SourceMundulea sericea (presumed)
Plant Parte.g., Root Bark
Extraction Solvente.g., Methanol
Yield (%)Data not available
Spectroscopic Data
¹H NMR (CDCl₃, ppm)Data not available
¹³C NMR (CDCl₃, ppm)Data not available
Mass Spectrum (m/z)Data not available

Biological Activity and Signaling Pathway

This compound has been identified as a selective antagonist of the adhesion G protein-coupled receptors (aGPCRs) GPR56 (ADGRG1) and GPR114 (ADGRG5).[1][2] These receptors are involved in various physiological processes, including cell adhesion, migration, and signaling.

The canonical activation of these aGPCRs involves the binding of an extracellular ligand, which leads to a conformational change and the subsequent activation of intracellular G proteins. This compound acts by inhibiting the agonist-stimulated activity of GPR56 and GPR114, thereby blocking the downstream signaling cascade. It does not, however, affect the basal activity of the receptor, suggesting it acts as a neutral antagonist.

GPR56_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPR56/GPR114 GPR56 / GPR114 Agonist->GPR56/GPR114 Binds to G_Protein G Protein (Gq/11, G12/13) GPR56/GPR114->G_Protein Activates Downstream_Effectors Downstream Effectors (e.g., RhoA, PLC) G_Protein->Downstream_Effectors Activates Cellular_Response Cellular Response (e.g., Adhesion, Migration) Downstream_Effectors->Cellular_Response Mediates This compound This compound This compound->GPR56/GPR114 Inhibits

Caption: Antagonistic action of this compound on the GPR56/GPR114 signaling pathway.

Experimental Workflow

The process of identifying and characterizing a natural product like this compound follows a systematic workflow, from plant collection to biological evaluation.

Experimental_Workflow A Plant Material Collection (Mundulea sericea) B Drying and Grinding A->B C Solvent Extraction B->C D Crude Extract C->D E Chromatographic Separation (Column Chromatography, TLC, HPLC) D->E F Pure Compound (this compound) E->F G Structural Elucidation (NMR, MS, IR) F->G H Biological Activity Assays (e.g., aGPCR Antagonism) F->H

Caption: General experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound represents a promising natural product with selective pharmacological activity. While its direct isolation from a natural source requires further detailed investigation, the established methodologies for related compounds provide a solid foundation for future research. The elucidation of its biological mechanism as an aGPCR antagonist opens new avenues for the development of novel therapeutics targeting these receptors. This guide serves as a foundational document to aid researchers in the exploration and utilization of this compound and other related natural products.

References

Dihydromunduletone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone, a rotenoid derivative isolated from plants of the Mundulea genus, has emerged as a significant chemical probe in the study of adhesion G protein-coupled receptors (aGPCRs). This technical guide provides a comprehensive overview of this compound, including its CAS number, chemical properties, and biological activity. Detailed experimental protocols for assays crucial to its characterization are presented, alongside diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding of its mechanism of action and applications in research and drug development.

Chemical and Physical Properties

PropertyValueSource
CAS Number 674786-20-0
Molecular Formula C25H28O6
Molecular Weight 424.49 g/mol
Appearance Light yellow to yellow solid
Solubility Soluble in DMSO (up to 250 mg/mL with sonication)

Table 1: Chemical and Physical Properties of this compound

Biological Activity and Mechanism of Action

This compound is a selective and potent antagonist of a specific subgroup of adhesion G protein-coupled receptors (aGPCRs), namely GPR56 (also known as ADGRG1) and GPR114 (ADGRG5). It exhibits an IC50 of approximately 20.9 μM for GPR56. Its selectivity is noteworthy, as it does not inhibit other aGPCRs like GPR110 or class A GPCRs.

The mechanism of action of this compound involves the inhibition of the receptor's activation by its tethered agonist. aGPCRs are characterized by a large extracellular domain that, upon cleavage, reveals a short peptide sequence known as the "tethered agonist." This tethered agonist can then activate the seven-transmembrane domain of the receptor, initiating downstream signaling. This compound acts by antagonizing this activation, thereby blocking the signaling cascade.

The signaling pathway of GPR56, which is inhibited by this compound, primarily involves the coupling to the G protein Gα13. Activation of Gα13 leads to the stimulation of RhoA-mediated signaling pathways, which in turn activate the Serum Response Element (SRE) and Serum Response Factor (SRF), leading to changes in gene expression that are involved in cellular processes like cell adhesion, migration, and proliferation.

GPR56_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Extracellular Matrix Proteins GPR56 GPR56 (aGPCR) Ligand->GPR56 Activates G_protein Gα13βγ GPR56->G_protein Activates RhoA RhoA G_protein->RhoA Activates ROCK ROCK RhoA->ROCK Activates SRF SRF ROCK->SRF Activates SRE SRE SRF->SRE Binds to Gene_Expression Gene Expression SRE->Gene_Expression Promotes DHM This compound DHM->GPR56 Inhibits

GPR56 signaling pathway and the inhibitory action of this compound.

Natural Occurrence and Extraction

This compound is a natural product found in plants of the Mundulea genus, particularly Mundulea sericea. The extraction process typically involves the collection of plant material, such as leaves and stem bark, which are then dried and powdered. The powdered material is then subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, ethyl acetate, and chloroform. The resulting crude extracts are then purified using chromatographic techniques, including column chromatography over silica gel and preparative thin-layer chromatography (TLC), to isolate this compound and other related compounds.

Experimental Protocols

The characterization of this compound as an aGPCR antagonist has been established through several key in vitro assays. The following sections provide detailed methodologies for these experiments.

[35S]GTPγS Binding Assay

This assay is a functional assessment of G protein activation by GPCRs. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.

Objective: To determine the effect of this compound on GPR56-mediated G protein activation.

Materials:

  • Cell membranes expressing GPR56

  • Purified Gα13 and Gβγ subunits

  • [35S]GTPγS

  • This compound

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 1 µM GDP

  • Scintillation cocktail

  • Glass fiber filter mats

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing cell membranes expressing GPR56, purified Gα13 and Gβγ subunits in the assay buffer.

  • Add this compound at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

  • Pre-incubate the mixture for 15 minutes at 30°C to allow the compound to bind to the receptor.

  • Initiate the reaction by adding [35S]GTPγS to a final concentration of 1 nM.

  • Incubate the reaction for 60 minutes at 30°C with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 10 mM MgCl2).

  • Dry the filter mats and place them in scintillation vials with a scintillation cocktail.

  • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

  • Analyze the data by plotting the percentage of inhibition of [35S]GTPγS binding against the concentration of this compound to determine the IC50 value.

GTPgS_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_termination_detection Termination & Detection cluster_analysis Data Analysis prep1 Prepare reaction mix: - GPR56 membranes - Gα13βγ subunits - Assay buffer prep2 Add this compound (various concentrations) prep1->prep2 inc1 Pre-incubate at 30°C for 15 min prep2->inc1 inc2 Add [35S]GTPγS to initiate reaction inc1->inc2 inc3 Incubate at 30°C for 60 min inc2->inc3 term1 Rapid filtration (glass fiber filters) inc3->term1 term2 Wash filters term1->term2 term3 Add scintillation cocktail term2->term3 detect1 Quantify with scintillation counter term3->detect1 analysis1 Calculate % inhibition detect1->analysis1 analysis2 Determine IC50 value analysis1->analysis2

Workflow for the [35S]GTPγS binding assay.
Serum Response Element (SRE) Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of the Serum Response Element, a downstream target of the GPR56-Gα13-RhoA signaling pathway.

Objective: To assess the inhibitory effect of this compound on GPR56-mediated SRE activation in a cellular context.

Materials:

  • HEK293T cells

  • Expression plasmid for GPR56

  • SRE-luciferase reporter plasmid

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Co-transfect HEK293T cells with the GPR56 expression plasmid, the SRE-luciferase reporter plasmid, and the control reporter plasmid using a suitable transfection reagent.

  • After 24 hours of transfection, seed the cells into a 96-well plate.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 6 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the SRE-luciferase activity (firefly) to the control luciferase activity (Renilla) to account for variations in transfection efficiency and cell number.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition and calculate the IC50 value.

SRE_Luciferase_Assay_Workflow cluster_transfection Cell Transfection cluster_treatment Cell Treatment cluster_measurement Measurement cluster_analysis Data Analysis transfect1 Co-transfect HEK293T cells: - GPR56 plasmid - SRE-luciferase plasmid - Control plasmid transfect2 Incubate for 24 hours transfect1->transfect2 treat1 Seed cells into 96-well plate transfect2->treat1 treat2 Treat with this compound (various concentrations) treat1->treat2 measure1 Lyse cells treat2->measure1 measure2 Measure firefly and Renilla luciferase activities measure1->measure2 analysis1 Normalize firefly to Renilla luciferase activity measure2->analysis1 analysis2 Plot normalized activity vs. concentration and determine IC50 analysis1->analysis2

Workflow for the SRE-luciferase reporter assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the biology of adhesion GPCRs, particularly GPR56 and GPR114. Its well-defined chemical properties, selective biological activity, and established experimental protocols for its characterization make it an ideal probe for researchers in academia and industry. This technical guide provides a solid foundation for scientists and drug development professionals to utilize this compound in their studies of aGPCR signaling and to explore its potential as a lead compound for the development of novel therapeutics targeting this important class of receptors.

References

Dihydromunduletone mechanism of action on aGPCRs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Dihydromunduletone on Adhesion GPCRs

Executive Summary

This compound (DHM), a natural product derivative of the rotenoid family, has been identified as the first small-molecule antagonist with selectivity for a subset of adhesion G protein-coupled receptors (aGPCRs), a large and complex family of receptors implicated in numerous physiological and pathological processes. This document provides a comprehensive technical overview of the mechanism of action of DHM, focusing on its effects on the adhesion GPCRs GPR56 (ADGRG1) and GPR114 (ADGRG5). We detail the signaling pathways affected, present quantitative data on its inhibitory activity, provide detailed experimental protocols for key assays, and visualize the core mechanisms and workflows. This guide is intended to serve as a foundational resource for researchers exploring aGPCR pharmacology and developing novel therapeutics targeting this receptor class.

Introduction to this compound and Adhesion GPCRs

Adhesion GPCRs (aGPCRs) represent a large and structurally unique class of the GPCR superfamily, characterized by large N-terminal extracellular domains and a conserved GPCR Autoproteolysis-Inducing (GAIN) domain.[1] A key feature of aGPCR activation is the "tethered agonist" mechanism.[2][3] Following autoproteolytic cleavage at the GAIN domain, the receptor exists as two non-covalently bound protomers: the N-terminal fragment (NTF) and the C-terminal fragment (CTF), which contains the seven-transmembrane (7TM) domain.[1] Dissociation of the NTF, potentially triggered by mechanical forces or ligand binding, unmasks a cryptic peptide sequence at the N-terminus of the CTF. This "tethered agonist" then self-activates the receptor, initiating downstream G protein signaling.[2]

This compound (DHM) was discovered through a high-throughput screen designed to find inhibitors of GPR56-mediated signaling. It is a derivative of the natural product mundulone and represents a novel chemical probe for studying aGPCR biology and a potential starting point for therapeutic development.

Core Mechanism of Action

DHM functions as a selective neutral antagonist for a subset of aGPCRs.

  • Mode of Action : DHM inhibits the activation of GPR56 that is stimulated by either its endogenous tethered agonist or an exogenous synthetic peptide agonist (P7). Critically, DHM does not alter the basal, unstimulated activity of the receptor. This defines its action as that of a neutral antagonist, rather than an inverse agonist.

  • Proposed Mechanism : The data strongly suggest that DHM acts as an orthosteric antagonist, competing with the tethered agonist for its binding site within the 7TM domain of the receptor.

  • Selectivity : DHM demonstrates selectivity within the aGPCR family. It effectively inhibits GPR56 and GPR114, which share an identical amino acid sequence at the N-terminal tip of their tethered agonists. However, it does not inhibit the aGPCR GPR110 or representative class A GPCRs like the β2 adrenergic and M3 muscarinic acetylcholine receptors.

Signaling Pathways Modulated by this compound

DHM has been shown to block the distinct G protein signaling pathways initiated by GPR56 and GPR114.

  • GPR56 Signaling : GPR56 couples to the Gα13 subunit. Activation of Gα13 leads to the stimulation of the small GTPase RhoA . Activated RhoA, in turn, promotes gene transcription through the Serum Response Element (SRE) . DHM effectively blocks this entire cascade by preventing the initial GPR56-Gα13 coupling.

  • GPR114 Signaling : GPR114 couples to the Gαs subunit. Activation of Gαs typically leads to the production of cyclic AMP (cAMP). DHM was shown to dramatically inhibit GPR114-stimulated Gs activity in direct G protein activation assays.

Signaling Pathway Diagrams

GPR56_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR56 GPR56 (ADGRG1) G13 Gα13 / Gβγ GPR56->G13 Couples RhoA_GDP RhoA-GDP G13->RhoA_GDP Activates RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP SRE SRE-Luciferase Reporter RhoA_GTP->SRE Promotes Transcription Agonist Tethered Agonist (or P7 peptide) Agonist->GPR56 Activates DHM This compound (DHM) DHM->GPR56 Inhibits

Caption: GPR56-Gα13 signaling pathway and antagonism by DHM.

GPR114_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR114 GPR114 (ADGRG5) Gs Gαs / Gβγ GPR114->Gs Couples AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Agonist Tethered Agonist Agonist->GPR114 Activates DHM This compound (DHM) DHM->GPR114 Inhibits

Caption: GPR114-Gαs signaling pathway and antagonism by DHM.

Quantitative Data Summary

The inhibitory effects of this compound have been quantified across multiple assays. The data below is summarized from Stoveken et al., 2016.

ParameterReceptorAssay TypeValue/Effect
IC₅₀ GPR56SRE-Luciferase~2 µM (Estimated from graph)
Inhibition GPR56[³⁵S]GTPγS Binding>75% inhibition of G13 activation rate at 50 µM DHM
Inhibition GPR114[³⁵S]GTPγS BindingDramatic inhibition of Gs activation rate at 50 µM DHM
Inhibition GPR56RhoA ActivationBlocked P7 peptide (10 µM) stimulated RhoA activation at 10 µM DHM
Selectivity GPR110[³⁵S]GTPγS BindingNo significant inhibition of Gq activation at 50 µM DHM
Selectivity β2-AR, M3-AChR[³⁵S]GTPγS BindingNo significant inhibition of Gs/Gq activation at 50 µM DHM

Detailed Experimental Protocols

The following protocols are adapted from the "Materials and Methods" section of Stoveken et al., 2016.

SRE-Luciferase Reporter Assay

This cell-based assay quantifies the activation of the Gα13-RhoA-SRE signaling pathway by measuring the expression of a luciferase reporter gene.

  • Cell Culture and Transfection :

    • Plate HEK293T cells at 2 x 10⁵ cells/well in 24-well dishes.

    • After 24 hours, transiently transfect cells using the Polyethylenimine (PEI) method with the following plasmids:

      • 25 ng of GPR56 pcDNA3.1 plasmid

      • 100 ng of SRE-luciferase reporter (pGL4.33)

      • 1 ng of phRLuc (Renilla luciferase for normalization)

    • Balance total DNA to 450 ng/well with empty pcDNA3.1.

  • Compound Treatment and Stimulation :

    • 18 hours post-transfection, serum-starve the cells for 10 hours.

    • During the serum-starvation phase, add varying concentrations of DHM (or vehicle) to the cell medium.

    • After 2 hours of DHM pre-incubation, stimulate the cells with a synthetic GPR56 agonist peptide (e.g., P7 peptide) for 4 hours.

  • Lysis and Luminescence Measurement :

    • Harvest cells, wash in Tyrode's solution.

    • Lyse cells using a firefly luciferase reagent.

    • Measure firefly luminescence.

    • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency.

[³⁵S]GTPγS G Protein Binding Assay

This cell-free reconstitution assay directly measures the ability of a GPCR to catalyze GTP binding to a purified G protein.

  • Reagent Preparation :

    • Prepare membranes from insect cells expressing the recombinant aGPCR of interest (e.g., GPR56 7TM domain).

    • Purify recombinant Gα (e.g., Gα13 or Gαs) and Gβ₁γ₂ subunits.

  • Reconstitution and Incubation :

    • Reconstitute receptor membranes with purified Gα and Gβ₁γ₂ heterotrimers in assay buffer.

    • Pre-incubate the reconstituted system with DHM (e.g., 50 µM) or vehicle control for 30 minutes on ice.

  • Assay Initiation and Measurement :

    • Initiate the binding reaction by adding a solution containing 2 µM [³⁵S]GTPγS, 5 mM MgCl₂, and 25 mM NaCl.

    • Incubate at 30°C. Take triplicate samples at various time points (e.g., 1, 2, 3 minutes).

    • Stop the reaction by adding ice-cold termination buffer.

    • Rapidly filter the samples through nitrocellulose membranes to separate protein-bound from free [³⁵S]GTPγS.

    • Wash the filters with termination buffer.

  • Data Analysis :

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate the initial rates of [³⁵S]GTPγS binding and compare the rates between DHM-treated and vehicle-treated conditions.

RhoA Activation Assay

This assay measures the level of active, GTP-bound RhoA in cells, typically via a pull-down of the active form followed by western blotting.

  • Cell Culture and Transfection :

    • Plate HEK293T cells and transfect with GPR56 and HA-tagged RhoA plasmids.

    • After 24 hours, re-plate the cells and allow them to attach for 8 hours, then serum-starve overnight.

  • Cell Treatment :

    • Pre-treat serum-starved cells with 10 µM DHM or vehicle (DMSO) for 15 minutes.

    • Stimulate the cells with 10 µM P7 synthetic peptide agonist or vehicle for 5 minutes.

  • Lysis and Pull-Down :

    • Lyse the cells in a buffer containing Rhotekin-RBD agarose beads (which specifically bind to GTP-bound RhoA).

    • Incubate lysates to allow the beads to capture active RhoA.

    • Pellet the beads by centrifugation and wash to remove non-specifically bound proteins.

  • Western Blot Analysis :

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-HA or anti-RhoA antibody to detect the amount of pulled-down active RhoA.

    • Analyze a sample of the total cell lysate on the same blot to confirm equal total RhoA expression across conditions.

Experimental and Discovery Workflow Visualization

discovery_workflow cluster_screen High-Throughput Screen cluster_validation Hit Validation & Characterization lib 2000-Compound Library (Natural Products & Drugs) assay1 Primary Screen: GPR56 SRE-Luciferase Assay lib->assay1 hits 66 Initial Hits assay1->hits counter Counter Screen: Constitutive Gα13-Q226L SRE-Luciferase Assay filtered_hits 3 Validated Hits (Eliminated 63 downstream inhibitors) counter->filtered_hits hits->counter dhm This compound (DHM) Identified as Lead Compound filtered_hits->dhm assay2 Secondary Assay: [³⁵S]GTPγS Binding (Cell-Free Reconstitution) dhm->assay2 Confirms direct receptor action assay3 Cellular Validation: RhoA Activation Assay dhm->assay3 Confirms cellular pathway inhibition selectivity Selectivity Profiling (GPR114, GPR110, Class A GPCRs) assay2->selectivity

Caption: Workflow for the discovery and validation of DHM.

Conclusion and Future Directions

This compound is a pioneering small-molecule tool for the pharmacological interrogation of adhesion GPCRs. Its mechanism as a neutral antagonist that selectively targets the tethered agonist binding site on GPR56 and GPR114 provides a solid foundation for understanding aGPCR activation. The experimental protocols and data presented herein offer a guide for the continued investigation of this compound and the search for new aGPCR modulators. Future research may focus on improving the potency and selectivity of DHM-related scaffolds, elucidating the precise structural basis for its interaction with the receptor, and exploring its therapeutic potential in diseases where aGPCRs like GPR56 are dysregulated, such as in cancer progression.

References

Dihydromunduletone: A Technical Guide to its Biological Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromunduletone (DHM), a derivative of the natural product mundulone, has emerged as a significant small-molecule inhibitor in the study of adhesion G protein-coupled receptors (aGPCRs).[1] These receptors play crucial roles in various physiological processes, including development and tissue maintenance, and their dysregulation is implicated in diseases such as cancer.[2][3] DHM is notable for its selective antagonist activity against specific aGPCRs, making it a valuable chemical probe for elucidating the complex signaling mechanisms of this receptor family and a potential starting point for the development of novel therapeutics.[1][2] This guide provides an in-depth analysis of the biological activity of this compound, detailing its mechanism of action, quantitative bioactivity, the signaling pathways it modulates, and the experimental protocols used to characterize its function.

Mechanism of Action: A Selective Antagonist of Adhesion GPCRs

This compound functions as a selective, potent antagonist of the adhesion G protein-coupled receptors GPR56 (also known as ADGRG1) and GPR114 (ADGRG5). Its mechanism is intricately linked to the unique activation process of aGPCRs.

Adhesion GPCRs are characterized by a large extracellular domain that undergoes autoproteolysis within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain. This cleavage results in two non-covalently bound fragments: an N-terminal fragment (NTF) and a C-terminal fragment (CTF) that contains the seven-transmembrane (7TM) domain. The receptor is maintained in a low-activity state when the NTF and CTF are associated. Activation occurs upon dissociation of the NTF, which unmasks a "tethered agonist" peptide at the N-terminus of the CTF. This tethered agonist then intramolecularly binds to and activates the 7TM domain, initiating downstream signaling.

This compound exerts its inhibitory effect by acting as a neutral antagonist. It has been shown to inhibit GPR56 activity that is stimulated by either its endogenous tethered agonist or a synthetic peptide agonist. Crucially, DHM does not inhibit the basal, unstimulated activity of the receptor. This mode of action strongly suggests that this compound competes with the tethered agonist for its binding site on the receptor, thereby preventing activation.

The selectivity of DHM is a key feature. While it effectively inhibits GPR56 and GPR114, which possess similar tethered agonists, it does not affect other aGPCRs like GPR110 (ADGRF1) or class A GPCRs such as the M3 muscarinic acetylcholine and β2 adrenergic receptors.

Quantitative Bioactivity Data

The inhibitory potency of this compound has been quantified in various assays. The following tables summarize the key quantitative data available.

Target Assay Type Parameter Value Reference
GPR56SRE-Luciferase Reporter AssayIC5020.9 µM
GPR56 7TMG13 GTPγS Binding Assay% Inhibition>75% at 50 µM
GPR114 7TMGs GTPγS Binding Assay% InhibitionDramatic inhibition at 50 µM
GPR110 7TMGq GTPγS Binding Assay% InhibitionNo inhibition at 50 µM

Modulated Signaling Pathways

GPR56, a primary target of this compound, predominantly signals through the Gα12/13 family of G proteins, leading to the activation of the RhoA GTPase pathway. This pathway is critical for regulating cellular processes such as cell migration and cytoskeletal dynamics. The activation cascade begins with the GPR56-mediated exchange of GDP for GTP on the Gα13 subunit, leading to the activation of RhoGEFs (guanine nucleotide exchange factors), which in turn activate RhoA. This compound, by antagonizing GPR56, effectively blocks this entire downstream signaling cascade.

GPR56_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR56 GPR56 G13 Gα13-GDP (inactive) GPR56->G13 Promotes GDP/GTP Exchange G13_active Gα13-GTP (active) G13->G13_active RhoGEF RhoGEF G13_active->RhoGEF Activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP Activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Changes Cytoskeletal Changes ROCK->Cytoskeletal_Changes Leads to DHM This compound (Antagonist) DHM->GPR56 Inhibits Agonist Tethered Agonist Activation Agonist->GPR56 Activates

Caption: GPR56 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The biological activity of this compound was elucidated through a series of robust experimental methodologies.

High-Throughput Screening (HTS) and Counterscreening

This compound was initially identified from a library of approximately 2000 known drugs and natural products using a cell-based high-throughput screen. The screen was designed to find inhibitors of GPR56-dependent activation of a Serum Response Element (SRE)-luciferase reporter. To ensure that the identified compounds acted at the receptor level and not downstream in the signaling pathway, a counterscreen was employed. This counterscreen tested the compounds for inhibition of SRE-luciferase activity induced by a constitutively active form of Gα13 (Gα13-Q226L). Compounds that inhibited GPR56 activity but not the constitutively active Gα13 were selected for further validation.

HTS_Workflow cluster_screen Primary Screen cluster_counterscreen Counterscreen start 2000 Compound Library HEK293T_GPR56 HEK293T cells co-transfected with GPR56 7TM and SRE-luciferase start->HEK293T_GPR56 Incubate_GPR56 Incubate with compounds HEK293T_GPR56->Incubate_GPR56 Measure_Luc_GPR56 Measure SRE-luciferase activity Incubate_GPR56->Measure_Luc_GPR56 Hits Identify Inhibitors of GPR56 Measure_Luc_GPR56->Hits HEK293T_G13 HEK293T cells co-transfected with constitutively active Gα13 and SRE-luciferase Hits->HEK293T_G13 Incubate_G13 Incubate hits with cells HEK293T_G13->Incubate_G13 Measure_Luc_G13 Measure SRE-luciferase activity Incubate_G13->Measure_Luc_G13 Filter Eliminate compounds that inhibit Gα13 Measure_Luc_G13->Filter Final_Hit This compound Filter->Final_Hit

Caption: Workflow for High-Throughput Screening and Counterscreening.
Cell-Free aGPCR/G-protein Reconstitution Assay

To confirm the direct action of this compound on the receptor-G protein interface, a cell-free reconstitution assay was performed. This involved purifying the 7TM domain of the aGPCR and the heterotrimeric G protein (e.g., G13). The components were reconstituted into lipid vesicles. The assay measures the rate of [³⁵S]GTPγS binding to the Gα subunit upon receptor activation. The effect of DHM on this rate was then quantified to determine its inhibitory activity.

Reconstitution_Assay_Workflow cluster_prep Preparation cluster_assay Assay Purify_GPCR Purify aGPCR 7TM Domain Reconstitute Reconstitute into Lipid Vesicles Purify_GPCR->Reconstitute Purify_Gprotein Purify Heterotrimeric G Protein Purify_Gprotein->Reconstitute Add_agonist Add Agonist (if needed) Reconstitute->Add_agonist Add_DHM Add this compound or Vehicle Add_agonist->Add_DHM Add_GTPgS Add [³⁵S]GTPγS Add_DHM->Add_GTPgS Measure Measure rate of [³⁵S]GTPγS binding to Gα subunit Add_GTPgS->Measure

Caption: Workflow for Cell-Free aGPCR/G-protein Reconstitution Assay.
Cell-Based RhoA GTPase Effector Enzyme Assay

To validate the inhibitory effect of this compound on the downstream signaling of GPR56 in a cellular context, a RhoA GTPase effector enzyme assay was utilized. This assay measures the level of active, GTP-bound RhoA in cells. Cells expressing GPR56 are treated with this compound, and the amount of active RhoA is then quantified, typically through a pulldown assay using a RhoA effector protein (like Rhotekin) that specifically binds to the GTP-bound form, followed by immunoblotting.

RhoA_Assay_Workflow start Cells expressing GPR56 Treat Treat cells with this compound or Vehicle start->Treat Lyse Lyse cells Treat->Lyse Pulldown Perform pulldown with RhoA effector (e.g., Rhotekin beads) Lyse->Pulldown Wash Wash beads Pulldown->Wash Elute Elute bound proteins Wash->Elute Analyze Analyze by SDS-PAGE and Immunoblotting for RhoA Elute->Analyze

References

Dihydromunduletone: A Selective Antagonist of GPR56 and GPR114 Adhesion GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dihydromunduletone (DHM), a naturally occurring rotenoid derivative, has emerged as a valuable pharmacological tool for studying the function of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (also known as ADGRG1) and GPR114 (ADGRG5).[1][2] This technical guide provides a comprehensive overview of DHM's antagonistic properties, including its mechanism of action, selectivity, and the experimental methodologies used for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing DHM as a selective antagonist for GPR56 and GPR114.

DHM has been identified as a neutral antagonist, acting by competing with the tethered peptide agonist of GPR56 and GPR114.[1] This mode of action prevents receptor activation without affecting its basal activity.[1] Notably, DHM exhibits selectivity for GPR56 and GPR114 over other GPCRs, including the related aGPCR GPR110, as well as the M3 muscarinic acetylcholine and β2 adrenergic receptors.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory potency of this compound against GPR56 and its effect on G protein activation.

Parameter Receptor Value Assay Type Reference
IC50GPR5620.9 μMNot Specified
Condition Receptor G Protein Effect of 50 μM DHM Assay Type Reference
Tethered Agonist-StimulatedGPR56G13>75% reduction in activation rate (from 0.18 to 0.04 min-1)[35S]GTPγS Binding Assay
Tethered Agonist-StimulatedGPR114GsDramatic inhibition of Gs activity[35S]GTPγS Binding Assay
Tethered Agonist-StimulatedGPR110GqNo inhibition of Gq activation[35S]GTPγS Binding Assay

Experimental Protocols

A variety of in vitro assays have been employed to characterize this compound as a selective GPR56/GPR114 antagonist. The key experimental protocols are detailed below.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based high-throughput screening assay was instrumental in the initial identification of DHM as a GPR56 inhibitor.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.

  • Principle: GPR56 activation, particularly through its coupling to Gα12/13, leads to the activation of the RhoA signaling pathway, which in turn stimulates gene transcription via the Serum Response Element (SRE). A luciferase reporter gene under the control of an SRE promoter is used to quantify receptor activation.

  • Methodology:

    • HEK293T cells are co-transfected with a plasmid encoding the GPR56 receptor (or a constitutively active mutant for counter-screening) and an SRE-luciferase reporter construct.

    • A library of compounds, including DHM, is screened for its ability to inhibit GPR56-dependent SRE-luciferase activity.

    • To ensure selectivity, compounds are also tested against cells expressing a constitutively active Gα13 mutant to eliminate non-specific inhibitors of the downstream signaling pathway.

    • For antagonist characterization, cells expressing GPR56 are incubated with varying concentrations of DHM before stimulation with a synthetic peptide agonist (e.g., P7 peptide).

    • Luciferase activity is measured using a luminometer, and the concentration-dependent inhibition by DHM is determined.

[35S]GTPγS Binding Assay

This cell-free biochemical assay directly measures the activation of G proteins by the receptor in response to agonists and the inhibition of this activation by antagonists.

  • Principle: Activated GPCRs catalyze the exchange of GDP for GTP on the α-subunit of heterotrimeric G proteins. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of G protein activation by measuring the incorporation of radioactivity.

  • Methodology:

    • Membranes from cells overexpressing the 7-transmembrane (7TM) domain of the target aGPCR (GPR56, GPR114, or GPR110) are prepared.

    • These membranes are reconstituted with purified, recombinant G protein heterotrimers (e.g., Gα13/Gβγ for GPR56, Gαs/Gβγ for GPR114, Gαq/Gβγ for GPR110).

    • The reconstituted system is incubated with DHM at various concentrations.

    • The reaction is initiated by the addition of [35S]GTPγS.

    • The amount of [35S]GTPγS bound to the Gα subunit is measured over time to determine the rate of G protein activation.

    • The inhibitory effect of DHM is quantified by comparing the rates of G protein activation in the presence and absence of the compound.

RhoA GTPase Effector Enzyme Assay

This assay specifically confirms the inhibition of the GPR56-mediated RhoA signaling pathway.

  • Principle: GPR56 couples to Gα12/13, leading to the activation of the small GTPase RhoA. Activated, GTP-bound RhoA can be specifically pulled down using a protein domain that binds only to the active conformation (e.g., the Rho-binding domain of rhotekin).

  • Methodology:

    • HEK293T cells are transfected with a plasmid encoding GPR56.

    • The cells are treated with DHM prior to stimulation with a GPR56 agonist.

    • Cell lysates are prepared and incubated with a GST-fusion protein containing the Rho-binding domain of rhotekin immobilized on glutathione-agarose beads.

    • The beads are washed, and the amount of pulled-down, active RhoA is quantified by Western blotting using a RhoA-specific antibody.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

GPR56_Signaling_Pathway DHM This compound GPR56 GPR56 DHM->GPR56 Antagonism Tethered_Agonist Tethered Agonist Tethered_Agonist->GPR56 Activation G12_13 Gα12/13 GPR56->G12_13 RhoA RhoA G12_13->RhoA ROCK ROCK RhoA->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: GPR56 Signaling Pathway and DHM Inhibition.

GPR114_Signaling_Pathway DHM This compound GPR114 GPR114 DHM->GPR114 Antagonism Tethered_Agonist Tethered Agonist Tethered_Agonist->GPR114 Activation Gs Gαs GPR114->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP

Caption: GPR114 Signaling Pathway and DHM Inhibition.

SRE_Luciferase_Assay_Workflow cluster_0 Cell Culture and Transfection cluster_1 Treatment and Incubation cluster_2 Measurement and Analysis HEK293T HEK293T Cells Transfection Co-transfect with GPR56 and SRE-Luciferase Plasmids HEK293T->Transfection Add_DHM Add this compound Transfection->Add_DHM Add_Agonist Add Synthetic Agonist Add_DHM->Add_Agonist Incubate Incubate Add_Agonist->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luciferase Measure Luciferase Activity Lyse_Cells->Measure_Luciferase Data_Analysis Data Analysis (IC50) Measure_Luciferase->Data_Analysis

Caption: SRE-Luciferase Assay Experimental Workflow.

GTP_gamma_S_Assay_Workflow cluster_0 Reconstitution cluster_1 Incubation and Reaction cluster_2 Detection and Analysis Receptor_Membranes Receptor Membranes (GPR56/GPR114) Reconstitute Reconstitute Receptor_Membranes->Reconstitute Purified_G_Proteins Purified G Proteins (Gα/Gβγ) Purified_G_Proteins->Reconstitute Add_DHM Add this compound Reconstitute->Add_DHM Initiate_Reaction Add [35S]GTPγS Add_DHM->Initiate_Reaction Incubate_Time_Course Incubate (Time Course) Initiate_Reaction->Incubate_Time_Course Filter_Binding Filter Binding Assay Incubate_Time_Course->Filter_Binding Scintillation_Counting Scintillation Counting Filter_Binding->Scintillation_Counting Determine_Rate Determine Rate of Activation Scintillation_Counting->Determine_Rate

Caption: [35S]GTPγS Binding Assay Experimental Workflow.

Conclusion

This compound is a well-characterized, selective antagonist of GPR56 and GPR114. Its mode of action as a neutral antagonist that competes with the tethered agonist makes it a valuable tool for dissecting the physiological and pathological roles of these adhesion GPCRs. The experimental protocols detailed in this guide provide a robust framework for investigating the effects of DHM and for the discovery of novel modulators of GPR56 and GPR114. This information is critical for advancing our understanding of aGPCR biology and for the development of potential therapeutics targeting this important class of receptors.

References

role of Dihydromunduletone in studying tethered agonist peptides

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Topic: The Role of Dihydromunduletone in Studying Tethered Agonist Peptides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adhesion G protein-coupled receptors (aGPCRs) represent a large and complex class of signaling molecules involved in diverse physiological processes, from tissue development to immune function.[1][2] A hallmark of many aGPCRs is their unique activation mechanism, which involves an intramolecular tethered agonist peptide, often called the "Stachel sequence".[3][4] This peptide is unmasked following receptor self-cleavage and dissociation of its N-terminal fragment, leading to G protein activation.[5] Studying this intricate activation process requires precise molecular tools. This compound (DHM), a natural product derivative, has emerged as a critical chemical probe for this purpose. It functions as a selective antagonist for a subset of aGPCRs, specifically targeting the interaction between the tethered agonist and the receptor's transmembrane domain. This guide provides a comprehensive overview of DHM, its mechanism of action, and its application in the study of tethered agonist peptides, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

The Tethered Agonist Activation Mechanism of aGPCRs

The activation of many aGPCRs is a multi-step process initiated by an autoproteolytic cleavage event within a conserved GPCR Autoproteolysis-INducing (GAIN) domain. This cleavage generates two fragments that remain non-covalently associated at the cell surface: the large extracellular N-terminal fragment (NTF) and the C-terminal fragment (CTF), which contains the seven-transmembrane (7TM) domain.

In the inactive state, the NTF occludes the tethered agonist sequence located at the N-terminus of the CTF. Upon interaction with extracellular ligands or mechanical stimuli, the NTF dissociates, exposing the tethered agonist. This newly liberated peptide then binds intramolecularly to the 7TM domain, inducing a conformational change that triggers downstream G protein signaling.

cluster_inactive Inactive State cluster_active Active State inactive_receptor aGPCR Holoreceptor active_receptor Activated Receptor inactive_receptor->active_receptor Stimulus (e.g., ECM Ligand) ntf N-Terminal Fragment (NTF) agonist_hidden Tethered Agonist (Encrypted) ctf C-Terminal Fragment (CTF) (7TM Domain) ntf_dissociated NTF (Dissociated) ctf_active CTF (7TM Domain) g_protein G Protein Signaling ctf_active->g_protein Initiates agonist_exposed Tethered Agonist (Exposed) agonist_exposed->ctf_active Binds & Activates

Diagram 1. aGPCR activation via exposure of the tethered agonist.

This compound (DHM): A Selective aGPCR Antagonist

This compound is a rotenoid derivative identified from a screen of known drugs and natural products for inhibitors of GPR56-dependent signaling. It serves as a valuable tool for dissecting aGPCR signaling due to its selectivity and specific mode of action.

Properties and Selectivity

DHM selectively inhibits a subset of aGPCRs. It has been validated as an antagonist for GPR56 (ADGRG1) and GPR114 (ADGRG5), which possess similar tethered agonist sequences. Conversely, it does not affect the activity of other receptors, including the aGPCR GPR110 (ADGRF1) or classic Class A GPCRs like the M3 muscarinic acetylcholine and β2 adrenergic receptors, demonstrating its specificity.

PropertyDescriptionReference
Chemical Class Rotenoid derivative
Primary Targets GPR56 (ADGRG1), GPR114 (ADGRG5)
Non-Targets GPR110 (ADGRF1), M3 Muscarinic, β2 Adrenergic
Mode of Action Neutral Antagonist

Table 1. Key Properties of this compound (DHM).

Mechanism of Action

Experimental evidence strongly indicates that DHM functions as a neutral antagonist that interferes with the binding of the agonist peptide. Crucially, DHM inhibits aGPCR activity stimulated by either the endogenous tethered agonist or an exogenously applied synthetic agonist peptide. However, it does not inhibit the basal, agonist-independent activity of the receptor. This mode of action suggests that DHM competes with the peptide agonist for its binding site on the 7TM domain, preventing receptor activation.

cluster_pathway aGPCR Signaling Pathway Agonist Tethered or Synthetic Agonist aGPCR aGPCR (7TM Domain) Agonist->aGPCR Binds & Activates G_Protein Heterotrimeric G Protein (e.g., G13) aGPCR->G_Protein Activates Effector Downstream Effector (e.g., RhoA) G_Protein->Effector Activates Response Cellular Response (e.g., SRE Activation) Effector->Response Leads to DHM This compound (DHM) DHM->aGPCR Blocks Agonist Binding

Diagram 2. DHM acts as an antagonist, blocking agonist binding to the aGPCR.

Quantitative Analysis of DHM-Mediated Inhibition

The inhibitory effect of DHM has been quantified using various cell-based and cell-free assays. These experiments confirm its potency and provide a quantitative basis for its use in research.

Assay TypeReceptorParameterValueReference
SRE-Luciferase ReporterGPR56IC₅₀20.9 μM
[³⁵S]GTPγS BindingGPR56-G13Rate Reduction>75% at 50 μM DHM
[³⁵S]GTPγS BindingGPR114-GsRate ReductionDramatic inhibition at 50 μM DHM

Table 2. Quantitative Data on the Inhibitory Activity of this compound.

Experimental Protocols

The study of tethered agonists and their antagonists like DHM relies on a suite of specialized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Protocol 1: SRE-Luciferase Reporter Assay

This cell-based assay measures Gα12/13-mediated signaling by quantifying the activity of a serum response element (SRE)-driven luciferase reporter gene.

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed cells into 48-well plates at an appropriate density.

    • Transfect cells using a suitable reagent (e.g., Lipofectamine 2000) with plasmids encoding the aGPCR of interest (e.g., GPR56 CTF), the SRE-luciferase reporter, and a control reporter (e.g., Renilla luciferase).

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with serum-free DMEM.

    • Add this compound at various concentrations (for IC₅₀ determination) or a fixed concentration to the appropriate wells. Incubate for 30-60 minutes.

    • For stimulated assays, add a synthetic agonist peptide (e.g., GPR56-P7 peptide) to the wells and incubate for an additional 6-8 hours.

  • Lysis and Luminescence Measurement:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the SRE-luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

    • Plot the normalized luciferase activity against the DHM concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Protocol 2: [³⁵S]GTPγS Binding Reconstitution Assay

This cell-free assay directly measures the activation of a purified G protein by a reconstituted aGPCR in response to an agonist.

  • Reagent Preparation:

    • Prepare membranes from Sf9 insect cells or HEK293T cells expressing the aGPCR 7TM domain.

    • Purify heterotrimeric G proteins (e.g., Gα13β1γ2) from a suitable expression system.

    • Prepare assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, 10 µM GDP).

  • Reconstitution and Treatment:

    • In a 96-well plate, combine the receptor-containing membranes and purified G proteins.

    • Add DHM or vehicle control (DMSO) to the wells.

    • Add a synthetic agonist peptide if measuring stimulated activity.

  • Initiation of Reaction:

    • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~50-100 nM).

    • Incubate the plate at 30°C with gentle shaking.

  • Termination and Measurement:

    • At various time points, terminate the reaction by rapidly filtering the mixture through a glass fiber filtermat using a cell harvester. This separates the G protein-bound [³⁵S]GTPγS from the free nucleotide.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the rate of [³⁵S]GTPγS binding (cpm/min) for each condition.

    • Compare the rates in the presence and absence of DHM to determine the percent inhibition.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS)

Synthetic peptides corresponding to the tethered agonist sequence are essential for in vitro assays. They are typically produced via SPPS using Fmoc chemistry.

  • Resin Preparation: Start with a solid support resin (e.g., Rink Amide resin) in a reaction vessel.

  • Deprotection: Remove the Fmoc protecting group from the resin's amino group using a piperidine solution.

  • Amino Acid Coupling: Add the first Fmoc-protected amino acid along with a coupling reagent (e.g., HBTU/HOBt) to couple it to the resin.

  • Capping (Optional): Acetylate any unreacted amino groups to prevent the formation of deletion sequences.

  • Iterative Cycling: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the sequence is complete, use a strong acid cocktail (e.g., trifluoroacetic acid with scavengers) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification and Analysis: Precipitate the crude peptide in cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (HPLC) and verify its identity and purity by mass spectrometry.

cluster_workflow Experimental Workflow for Antagonist Validation Start Hypothesis: DHM is an aGPCR antagonist Assay1 Primary Screen: Cell-Based SRE-Luciferase Assay Start->Assay1 Decision1 Does DHM inhibit agonist-stimulated SRE activity? Assay1->Decision1 Assay2 Validation: Cell-Free [35S]GTPγS Binding Assay Decision1->Assay2 Yes Stop Hypothesis Rejected Decision1->Stop No Decision2 Does DHM reduce the rate of G protein activation? Assay2->Decision2 Assay3 Mechanism of Action Study: Test against basal vs. stimulated activity Decision2->Assay3 Yes Decision2->Stop No Conclusion Conclusion: DHM is a neutral antagonist of the tethered agonist peptide Assay3->Conclusion

Diagram 3. Logical workflow for validating DHM as a tethered agonist antagonist.

Applications in Research and Drug Development

DHM's role as a selective antagonist makes it an invaluable tool for:

  • Probing aGPCR Biology: Researchers can use DHM to selectively block GPR56 and GPR114 signaling to elucidate their roles in cellular processes like cell adhesion, migration, and tissue development.

  • Validating the Tethered Agonist Model: The ability of DHM to block both tethered and synthetic peptide-mediated activation provides strong pharmacological evidence for the tethered agonist mechanism.

  • Therapeutic Development: As the first small-molecule antagonist for this class of receptors, DHM serves as a crucial lead compound and a chemical scaffold for the development of more potent and selective aGPCR-targeting therapeutics for diseases such as cancer, where aGPCRs are frequently mutated.

Conclusion

This compound is a pioneering chemical probe that has significantly advanced our understanding of adhesion GPCRs. By selectively antagonizing the receptor's interaction with its tethered agonist, DHM allows for precise dissection of this unique signaling mechanism. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug developers to effectively utilize DHM in their studies, paving the way for new insights into aGPCR physiology and the development of novel therapeutics targeting this important receptor class.

References

Dihydromunduletone: A Technical Guide to its Molecular Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone is a naturally occurring rotenoid derivative that has been identified as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (also known as ADGRG1) and GPR114 (ADGRG5). This technical guide provides a comprehensive overview of its molecular formula, structure, and its inhibitory effects on aGPCR signaling. Detailed experimental protocols for key assays used to characterize its biological activity are provided, along with a summary of its quantitative data and a visualization of its mechanism of action within the GPR56 signaling pathway.

Molecular Formula and Structure

This compound is a complex organic molecule with the following properties:

  • Molecular Formula: C₂₅H₂₈O₆[1]

  • Molecular Weight: 424.5 g/mol [1]

  • IUPAC Name: 1-(3,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-2-(5-methoxy-2,2-dimethylchromen-6-yl)ethanone[1]

  • CAS Number: 674786-20-0[1]

Structure:

The chemical structure of this compound consists of a chromenone core with two dimethylchromene rings.

Chemical structure of this compound

Figure 1. 2D chemical structure of this compound. Source: PubChem CID 3492326.

Quantitative Data

The inhibitory activity of this compound against its target receptors has been quantified in several key experiments. The data is summarized in the table below for easy comparison.

ParameterValueTarget/AssayReference
IC₅₀ 20.9 μMGPR56[2]
Inhibition of GPR56-stimulated G13 GTPγS binding >75% at 50 μMCell-free reconstitution assay
Inhibition of GPR114 7TM-stimulated Gs activity Dramatic inhibition at 50 μMCell-free reconstitution assay

Experimental Protocols

The identification and characterization of this compound as an aGPCR antagonist involved several key experimental methodologies.

High-Throughput Screening (HTS) using Serum Response Element (SRE)-Luciferase Assay

A high-throughput screening campaign was conducted to identify small-molecule inhibitors of GPR56. This assay leverages the fact that GPR56 couples to Gα₁₃, which in turn activates the RhoA signaling pathway, leading to the activation of the Serum Response Element (SRE) promoter and subsequent expression of a luciferase reporter gene.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a plasmid encoding the constitutively active GPR56 7-transmembrane (7TM) domain and a reporter plasmid containing the firefly luciferase gene under the control of the SRE promoter. A counterscreen is performed in parallel using cells transfected with a constitutively active Gα₁₃ mutant to eliminate non-specific inhibitors of the downstream signaling pathway.

  • Compound Screening: A library of known drugs and natural products is screened by adding the compounds to the transfected cells in a 384-well plate format.

  • Luciferase Assay: After an incubation period, a luciferase substrate is added to the wells. The resulting luminescence, which is proportional to SRE activation, is measured using a luminometer.

  • Data Analysis: Compounds that selectively inhibit the GPR56-dependent luciferase activity without affecting the constitutively active Gα₁₃-dependent activity are identified as potential GPR56 inhibitors.

Cell-Free aGPCR/Heterotrimeric G protein GTPγS Binding Reconstitution Assay

This assay directly measures the ability of this compound to inhibit G protein activation by its target aGPCRs in a cell-free system. The assay relies on the principle that agonist-bound GPCRs catalyze the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to trap the G protein in its active state.

Methodology:

  • Membrane Preparation: Membranes containing the 7TM domain of the aGPCR of interest (e.g., GPR56 or GPR114) are prepared from insect cells.

  • Reconstitution: The receptor-containing membranes are reconstituted with purified heterotrimeric G proteins (e.g., G₁₃ for GPR56 or Gs for GPR114).

  • Inhibition Assay: this compound at various concentrations is pre-incubated with the reconstituted receptor-G protein mixture.

  • Activation and Measurement: The reaction is initiated by the addition of [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the Gα subunit over time is measured by scintillation counting after separating the protein-bound radioligand from the free radioligand.

  • Data Analysis: The rate of [³⁵S]GTPγS binding is determined, and the inhibitory effect of this compound is calculated by comparing the rates in the presence and absence of the compound.

RhoA Activation Assay

To confirm the inhibitory effect of this compound on GPR56 signaling in a cellular context, a RhoA activation assay is performed. This assay measures the levels of active, GTP-bound RhoA.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are co-transfected with plasmids encoding HA-tagged RhoA and a mutant form of the GPR56 7TM domain.

  • Compound Treatment and Stimulation: The transfected cells are treated with either this compound or a vehicle control. Subsequently, the cells are stimulated with a synthetic peptide agonist of GPR56 to induce RhoA activation.

  • Cell Lysis and Pulldown: The cells are lysed, and the active GTP-bound RhoA is selectively pulled down from the cell lysates using a protein that specifically binds to the active conformation of RhoA (e.g., the Rho-binding domain of rhotekin).

  • Western Blotting: The amount of pulled-down active RhoA is quantified by Western blotting using an anti-HA antibody. The total amount of RhoA in the cell lysates is also determined as a loading control.

  • Data Analysis: The ratio of active RhoA to total RhoA is calculated to determine the effect of this compound on agonist-stimulated RhoA activation.

Signaling Pathway and Mechanism of Action

GPR56, upon activation, couples to the heterotrimeric G protein Gα₁₂/₁₃. This leads to the activation of the small GTPase RhoA, which in turn modulates various downstream cellular processes, including cell adhesion, migration, and gene transcription. GPR114 has been shown to couple to Gαs, leading to the production of cyclic AMP.

This compound acts as an antagonist at these receptors. It inhibits both the tethered peptide agonist-stimulated and synthetic peptide agonist-stimulated activity of GPR56 but does not affect its basal activity. This suggests that this compound functions as a neutral antagonist, blocking the receptor's activation by its agonist.

Dihydromunduletone_MoA cluster_receptors DHM This compound GPR56 GPR56 (ADGRG1) DHM->GPR56 GPR114 GPR114 (ADGRG5) DHM->GPR114 Galpha1213 Gα₁₂/₁₃ GPR56->Galpha1213 Activates Gs Gαs GPR114->Gs Activates RhoA RhoA Activation Galpha1213->RhoA cAMP cAMP Production Gs->cAMP Downstream Downstream Signaling RhoA->Downstream cAMP->Downstream

This compound's inhibitory action on aGPCR signaling.

Conclusion

This compound represents a valuable chemical probe for studying the biology of adhesion G protein-coupled receptors GPR56 and GPR114. Its selective antagonist activity makes it a potential starting point for the development of novel therapeutics targeting diseases where these receptors are implicated, such as cancer. The detailed experimental protocols provided herein offer a foundation for further research into the pharmacological properties and therapeutic potential of this compound and related compounds.

References

Delving into Dihydromunduletone: A Technical Guide to its Pharmacology as a Selective Adhesion GPCR Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydromunduletone (DHM), a naturally occurring rotenoid, has emerged as a significant pharmacological tool for studying the function of adhesion G protein-coupled receptors (aGPCRs). This technical guide provides a comprehensive overview of the pharmacology of DHM, with a primary focus on its selective antagonist activity against GPR56 (ADGRG1) and GPR114 (ADGRG5). We present a detailed summary of its mechanism of action, quantitative pharmacological data, and explicit experimental protocols for key assays used in its characterization. Furthermore, this guide includes visualizations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of DHM's biological effects and its potential as a lead compound in drug discovery.

Introduction

Adhesion G protein-coupled receptors (aGPCRs) represent a large and structurally diverse subfamily of GPCRs characterized by their extensive extracellular domains and a conserved GPCR Autoproteolysis-Inducing (GAIN) domain. These receptors are crucial for a wide array of physiological processes, including cell adhesion, migration, and tissue development. Dysregulation of aGPCR signaling has been implicated in various pathologies, including cancer and developmental disorders[1]. This compound (DHM) has been identified as a selective small-molecule antagonist of a subset of aGPCRs, making it an invaluable probe for elucidating the physiological and pathological roles of these receptors[1][2][3][4].

Pharmacological Profile of this compound

Mechanism of Action

This compound acts as a selective antagonist of the adhesion GPCRs GPR56 and GPR114. Its primary mechanism involves the inhibition of the receptor's tethered agonist. Unlike conventional GPCRs, many aGPCRs are activated by a tethered peptide agonist located at the N-terminus of the seven-transmembrane domain, which is unmasked following proteolytic cleavage of the extracellular domain. DHM functions by antagonizing the action of this tethered agonist, thereby preventing downstream signaling. Notably, DHM does not affect the basal activity of the receptor, indicating it is not an inverse agonist.

Quantitative Pharmacological Data

The inhibitory potency of this compound has been quantified in various in vitro assays. The following table summarizes the key quantitative data reported in the literature.

ParameterReceptorValueAssay SystemReference
IC50 GPR56~21 µMCell-free [35S]GTPγS binding assay
Inhibition GPR56>75% reduction in Gα13 activation rate (at 50 µM)Cell-free [35S]GTPγS binding assay
Inhibition GPR114Dramatic inhibition of Gs activity (at 50 µM)Cell-free [35S]GTPγS binding assay

Key Experimental Protocols

The characterization of this compound's pharmacology has relied on several key in vitro assays. Detailed protocols for these experiments are provided below to enable replication and further investigation.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based assay is used to measure the activation of the Gα12/13-RhoA signaling pathway, which is downstream of GPR56.

Objective: To quantify the inhibitory effect of DHM on GPR56-mediated SRE activation.

Materials:

  • HEK293T cells

  • GPR56 expression vector (e.g., pcDNA3.1-GPR56)

  • SRE-luciferase reporter vector (e.g., pGL4.33[luc2P/SRE/Hygro])

  • Renilla luciferase control vector (e.g., pRL-TK)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound (DHM)

  • P7 peptide agonist (for GPR56)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in 96-well plates at a density of 2 x 104 cells per well.

    • After 24 hours, co-transfect cells with the GPR56 expression vector, SRE-luciferase reporter vector, and Renilla luciferase control vector using a suitable transfection reagent according to the manufacturer's instructions.

  • Compound Treatment:

    • 24 hours post-transfection, replace the medium with serum-free DMEM.

    • Pre-incubate the cells with varying concentrations of DHM or vehicle (DMSO) for 1 hour.

    • Stimulate the cells with a known GPR56 agonist (e.g., P7 peptide) at its EC50 concentration.

  • Luciferase Assay:

    • After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

    • Calculate the percentage of inhibition by DHM compared to the agonist-only control.

    • Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

G_SRE_Luciferase_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Compound Treatment cluster_assay Luciferase Assay cluster_analysis Data Analysis plate_cells Plate HEK293T cells transfect Co-transfect with GPR56, SRE-Luc, & Renilla vectors plate_cells->transfect serum_starve Serum Starve add_dhm Add DHM/Vehicle serum_starve->add_dhm add_agonist Add GPR56 Agonist add_dhm->add_agonist lyse_cells Lyse Cells measure_luc Measure Luciferase Activity lyse_cells->measure_luc normalize Normalize Data calculate_inhibition Calculate % Inhibition normalize->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50

Figure 1: Workflow for the SRE-Luciferase Reporter Assay.
RhoA GTPase Activation Assay (Rhotekin Pull-Down)

This biochemical assay directly measures the activation of RhoA, a key downstream effector of GPR56.

Objective: To determine the effect of DHM on GPR56-induced RhoA activation.

Materials:

  • HEK293T cells expressing GPR56

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM MgCl2, protease inhibitors)

  • Rhotekin-RBD agarose beads

  • Wash buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% Triton X-100, 1 mM MgCl2)

  • SDS-PAGE sample buffer

  • Anti-RhoA antibody

  • GTPγS (non-hydrolyzable GTP analog for positive control)

  • GDP (for negative control)

Protocol:

  • Cell Lysis:

    • Culture and treat HEK293T-GPR56 cells with DHM and/or agonist as described for the SRE-luciferase assay.

    • Lyse the cells on ice with cold lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Pull-Down of Active RhoA:

    • Incubate a portion of the cell lysate with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle rotation. These beads specifically bind to the active, GTP-bound form of RhoA.

  • Washing:

    • Wash the beads three times with cold wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting:

    • Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-RhoA antibody to detect the amount of activated RhoA pulled down.

    • Analyze the total cell lysate to determine the total RhoA expression as a loading control.

G_RhoA_Assay_Workflow cluster_cell_prep Cell Preparation cluster_pulldown Rhotekin Pull-Down cluster_detection Detection treat_cells Treat Cells with DHM/Agonist lyse_cells Lyse Cells treat_cells->lyse_cells clarify_lysate Clarify Lysate lyse_cells->clarify_lysate incubate_beads Incubate with Rhotekin-RBD Beads wash_beads Wash Beads incubate_beads->wash_beads elute Elute Bound Proteins sds_page SDS-PAGE & Western Blot elute->sds_page probe_antibody Probe with Anti-RhoA Ab sds_page->probe_antibody

Figure 2: Workflow for the RhoA GTPase Activation Assay.
Cell-Free [35S]GTPγS Binding Assay

This biochemical assay directly measures the activation of G proteins by the receptor in a reconstituted system.

Objective: To determine the effect of DHM on GPR56- or GPR114-mediated G protein activation.

Materials:

  • Purified GPR56 or GPR114 receptor (e.g., from Sf9 insect cell expression)

  • Purified G protein heterotrimers (e.g., Gα13βγ or Gαsβγ)

  • Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 µM GDP)

  • [35S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • This compound (DHM)

  • Scintillation counter

Protocol:

  • Reconstitution:

    • Reconstitute the purified receptor and G protein heterotrimers in liposomes or detergent micelles.

  • Assay Setup:

    • In a 96-well plate, combine the reconstituted receptor/G protein with assay buffer containing varying concentrations of DHM or vehicle.

  • Initiation of Reaction:

    • Initiate the G protein activation by adding [35S]GTPγS.

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Measurement:

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the G protein-bound [35S]GTPγS.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding of [35S]GTPγS and determine the percentage of inhibition by DHM.

G_GTPgS_Assay_Workflow cluster_reconstitution Reconstitution cluster_assay_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement reconstitute Reconstitute Purified Receptor & G protein combine_reagents Combine with Assay Buffer & DHM add_gtpgs Add [35S]GTPγS incubate Incubate at 30°C add_gtpgs->incubate filter Filter & Wash count Scintillation Counting filter->count

Figure 3: Workflow for the [35S]GTPγS Binding Assay.

Signaling Pathways

This compound's antagonist activity on GPR56 and GPR114 interrupts their respective downstream signaling cascades.

GPR56 Signaling Pathway

GPR56 primarily couples to Gα12/13 G proteins, leading to the activation of RhoA and subsequent downstream effects on the actin cytoskeleton, cell adhesion, and gene transcription via the serum response element (SRE).

GPR56_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR56 GPR56 G_alpha_13 Gα13 GPR56->G_alpha_13 activates RhoGEF RhoGEF G_alpha_13->RhoGEF activates RhoA_GDP RhoA-GDP (inactive) RhoGEF->RhoA_GDP activates RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GTP RhoA_GTP->RhoA_GDP GDP ROCK ROCK RhoA_GTP->ROCK activates SRF SRF ROCK->SRF activates SRE SRE SRF->SRE binds Gene_Transcription Gene Transcription (Cell Proliferation, Migration) SRE->Gene_Transcription DHM This compound DHM->GPR56 inhibits

Figure 4: GPR56 Signaling Pathway and the inhibitory action of DHM.
GPR114 Signaling Pathway

GPR114 couples to the Gαs G protein, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA).

GPR114_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR114 GPR114 G_alpha_s Gαs GPR114->G_alpha_s activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase activates ATP ATP Adenylyl_Cyclase->ATP converts cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive activates PKA_active PKA (active) PKA_inactive->PKA_active Cellular_Response Cellular Response PKA_active->Cellular_Response DHM This compound DHM->GPR114 inhibits

Figure 5: GPR114 Signaling Pathway and the inhibitory action of DHM.

Potential Therapeutic Implications

While direct studies on the anti-cancer or anti-inflammatory properties of this compound are limited, the known roles of its targets, GPR56 and GPR114, in these disease areas suggest potential therapeutic avenues.

  • Oncology: GPR56 has been shown to be overexpressed in several cancers and plays a role in tumor progression, including cell growth, migration, and invasion. Therefore, a GPR56 antagonist like DHM could have anti-cancer potential by inhibiting these processes.

  • Inflammation: GPR114 is expressed in immune cells such as eosinophils, and its activation leads to cAMP production, a key second messenger in inflammatory responses. Modulating GPR114 activity with DHM could therefore represent a novel anti-inflammatory strategy.

Further research is warranted to explore the therapeutic efficacy of this compound and its derivatives in relevant preclinical models of cancer and inflammatory diseases.

Conclusion

This compound is a valuable pharmacological tool for the study of adhesion GPCRs, specifically GPR56 and GPR114. Its selective antagonist activity, mediated through the inhibition of the tethered agonist, provides a means to dissect the complex signaling pathways regulated by these receptors. The detailed experimental protocols and pathway diagrams provided in this guide are intended to support further research into the pharmacology of DHM and the broader field of aGPCR biology, ultimately paving the way for the development of novel therapeutics targeting this important receptor class.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Dihydromunduletone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assay protocols for characterizing the biological activity of Dihydromunduletone (DHM), a rotenoid derivative. The primary focus of this document is on DHM's well-documented role as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (ADGRG1) and GPR114 (ADGRG5).[1][2][3][4] Additionally, this document includes generalized protocols for assessing potential anti-inflammatory and antiviral activities, common for this class of natural products.

This compound as a Selective aGPCR Antagonist

This compound has been identified as a selective antagonist for a subset of adhesion GPCRs.[1] It has been shown to inhibit the signaling of GPR56 and GPR114 without affecting other aGPCRs like GPR110 or class A GPCRs. DHM acts by antagonizing both tethered-peptide and synthetic-peptide agonist-stimulated GPR56 activity, without altering the receptor's basal activity.

Quantitative Data Summary

The following table summarizes the quantitative data for this compound's activity as a GPR56 antagonist.

Assay TypeTargetParameterValueCell LineReference
SRE-Luciferase AssayGPR56IC5020.9 µMHEK293T
[35S]GTPγS Binding AssayGPR56-stimulated Gα13Inhibition>75% at 50 µMCell-free
[35S]GTPγS Binding AssayGPR114-stimulated GαsInhibitionDramatic at 50 µMCell-free
RhoA Activation AssayP7-stimulated GPR56InhibitionClear blockage at 10 µMHEK293T
Cytotoxicity Assay (PicoGreen)HEK293 CellsPotencyLeast potent of compounds tested; safe up to 10 µMHEK293

Signaling Pathway and Experimental Workflow Diagrams

GPR56 Signaling Pathway and DHM Inhibition

The following diagram illustrates the GPR56 signaling cascade and the point of inhibition by this compound. GPR56, upon activation, couples to Gα13, leading to the activation of RhoA and subsequent downstream signaling, such as the activation of the Serum Response Element (SRE).

GPR56_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus GPR56 GPR56 Galpha13 Gα13 GPR56->Galpha13 Activates RhoA_inactive RhoA-GDP Galpha13->RhoA_inactive Promotes GDP/GTP exchange RhoA_active RhoA-GTP RhoA_inactive->RhoA_active ROCK ROCK RhoA_active->ROCK Activates SRE SRE Luciferase Luciferase Gene SRE->Luciferase Drives Expression Transcription Transcription Luciferase->Transcription Ligand Agonist (e.g., P7 peptide) Ligand->GPR56 Activates DHM This compound (Antagonist) DHM->GPR56 Inhibits ROCK->SRE Activates (via SRF) HTS_Workflow start Start: Compound Library primary_screen Primary Screen: HEK293T cells with GPR56 7TM + SRE-Luciferase start->primary_screen primary_readout Measure Luciferase Activity primary_screen->primary_readout hit_identification Identify Compounds Inhibiting Luciferase (>90%) primary_readout->hit_identification counterscreen Counterscreen: HEK293T cells with Constitutively Active Gα13-Q226L + SRE-Luciferase hit_identification->counterscreen Hits counterscreen_readout Measure Luciferase Activity counterscreen->counterscreen_readout specificity_check Eliminate Compounds Inhibiting Gα13-Q226L counterscreen_readout->specificity_check validated_hits Validated GPR56-Specific Inhibitors (e.g., this compound) specificity_check->validated_hits Specific Hits

References

Application Notes and Protocols: GTPγS Binding Assay for the Characterization of Dihydromunduletone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are crucial targets for drug discovery. The activation of a GPCR by a ligand, such as a small molecule, triggers the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated heterotrimeric G protein, initiating downstream signaling cascades. The GTPγS binding assay is a widely used functional assay to measure this primary step in GPCR activation.[1][2] It utilizes a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the Gα subunit upon receptor activation and accumulates, providing a direct measure of G protein activation.[1] This assay is instrumental in characterizing the pharmacological properties of compounds, distinguishing between agonists, antagonists, and inverse agonists.[1][3]

Dihydromunduletone (DHM), a rotenoid derivative, has been identified as a selective antagonist for a subset of adhesion GPCRs (aGPCRs), specifically GPR56 (ADGRG1) and GPR114 (ADGRG5). Unlike many GPCRs, aGPCRs are activated by a tethered agonist that is revealed after the dissociation of the extracellular domain. DHM has been shown to inhibit agonist-stimulated G protein activation without affecting the basal activity of the receptor, suggesting it acts as a neutral antagonist. This application note provides a detailed protocol for utilizing the GTPγS binding assay to characterize the inhibitory activity of this compound on adhesion GPCRs.

Data Presentation

The following table summarizes the quantitative data for this compound's activity in GTPγS binding assays as reported in the literature.

ParameterReceptorValueDescriptionReference
IC₅₀GPR56 (ADGRG1)20.9 µMConcentration of DHM causing 50% inhibition of agonist-stimulated G protein activation.
InhibitionGPR56 (ADGRG1)>75% at 50 µMPercentage of inhibition of the rate of GPR56 7TM-stimulated G13 GTPγS binding.
InhibitionGPR114 (ADGRG5)"dramatically inhibited" at 50 µMQualitative description of the inhibition of GPR114 7TM-stimulated Gs activity.
No InhibitionGPR110 (ADGRF1)Not observed at 50 µMDHM failed to inhibit GPR110 stimulation of Gq GTPγS binding.
No InhibitionClass A GPCRs (M3 muscarinic, β2 adrenergic)Not observedDHM did not inhibit the activity of these class A GPCRs.

Experimental Protocols

This section provides a detailed methodology for performing a [³⁵S]GTPγS binding assay to evaluate the antagonist activity of this compound on a target adhesion GPCR, such as GPR56.

Materials and Reagents
  • Membranes: Cell membranes prepared from Sf9 or HEK293 cells expressing the recombinant adhesion GPCR of interest (e.g., GPR56).

  • Purified G proteins: Purified G protein heterotrimers (e.g., Gα₁₃βγ) if using a reconstituted system.

  • [³⁵S]GTPγS: Radiolabeled non-hydrolyzable GTP analog (specific activity ~1250 Ci/mmol).

  • GTPγS (unlabeled): For determining non-specific binding.

  • GDP: To facilitate the formation of the receptor-G protein complex.

  • This compound (DHM): Stock solution prepared in DMSO.

  • Agonist: A known agonist for the target receptor (e.g., a synthetic peptide mimicking the tethered agonist of GPR56).

  • Assay Buffer: 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/C).

  • Cell Harvester.

  • Scintillation Counter.

Experimental Procedure
  • Membrane and Reagent Preparation:

    • Thaw the frozen cell membranes on ice and resuspend them in assay buffer to a final protein concentration of 5-20 µg per well.

    • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1% to avoid non-specific effects.

    • Prepare a range of agonist concentrations to generate a concentration-response curve.

    • Prepare a stock solution of unlabeled GTPγS (10 µM) for determining non-specific binding.

  • Assay Setup (96-well plate format):

    • To each well, add the following in the specified order:

      • 25 µL of Assay Buffer.

      • 25 µL of varying concentrations of this compound (or vehicle for control wells).

      • 25 µL of the agonist at a fixed concentration (typically EC₈₀) for antagonist testing, or varying concentrations for agonist testing. For basal activity, add assay buffer.

      • 25 µL of cell membranes (5-20 µg of protein).

    • For non-specific binding wells, add 10 µM unlabeled GTPγS.

  • Pre-incubation:

    • Pre-incubate the plate at 30°C for 30-60 minutes to allow the compound and agonist to bind to the receptor.

  • Initiation of Reaction:

    • Initiate the binding reaction by adding 25 µL of [³⁵S]GTPγS to each well to a final concentration of 0.1-1 nM.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking. The optimal time and temperature may need to be determined empirically for the specific receptor-G protein system.

  • Termination and Filtration:

    • Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three to five times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound [³⁵S]GTPγS.

  • Quantification:

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well.

    • Seal the plate and count the radioactivity using a scintillation counter.

Data Analysis
  • Specific Binding: Calculate the specific binding by subtracting the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from the total binding (counts in the absence of unlabeled GTPγS).

  • Agonist Potency and Efficacy: Plot the specific [³⁵S]GTPγS binding as a function of the agonist concentration to determine the EC₅₀ (potency) and Emax (efficacy).

  • Antagonist Potency: To determine the IC₅₀ of this compound, plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of DHM. The data can be fitted to a sigmoidal dose-response curve.

Visualizations

Adhesion GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Plasma Membrane GPCR_inactive Adhesion GPCR (Inactive State) NTF-CTF Associated GPCR_active Adhesion GPCR (Active State) NTF Dissociated GPCR_inactive->GPCR_active G_protein_inactive G Protein (GDP-bound) GPCR_active->G_protein_inactive Promotes GDP/GTP Exchange G_protein_active G Protein (GTP-bound) G_protein_inactive->G_protein_active GDP -> GTP Downstream Downstream Signaling G_protein_active->Downstream Agonist Mechanical Force / Ligand Binding Agonist->GPCR_inactive Activation (NTF Dissociation) DHM This compound (Antagonist) DHM->GPCR_active Inhibition GTPgS [³⁵S]GTPγS (Assay Component) GTPgS->G_protein_inactive Binds upon Activation GTPgS_Workflow start Start prep Prepare Reagents: Membranes, DHM, Agonist, Buffers, [³⁵S]GTPγS start->prep setup Assay Plate Setup: Add Buffers, DHM, Agonist, Membranes prep->setup preincubate Pre-incubation (30-60 min at 30°C) setup->preincubate initiate Initiate Reaction (Add [³⁵S]GTPγS) preincubate->initiate incubate Incubation (60 min at 30°C) initiate->incubate terminate Terminate Reaction (Rapid Filtration) incubate->terminate wash Wash Filters terminate->wash quantify Quantify Radioactivity (Scintillation Counting) wash->quantify analyze Data Analysis (IC₅₀ Determination) quantify->analyze end End analyze->end

References

Application Notes and Protocols: Dihydromunduletone in the Study of RhoA Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromunduletone (DHM) is a naturally occurring rotenoid derivative that has been identified as a selective antagonist for a subset of adhesion G protein-coupled receptors (aGPCRs), notably GPR56 (also known as ADGRG1).[1][2][3][4] In the context of cellular signaling, DHM serves as a valuable chemical probe to investigate pathways regulated by these receptors. One of the key downstream signaling cascades initiated by GPR56 is the activation of the small GTPase RhoA, which is mediated by the Gα13 protein.[1] Consequently, DHM is utilized in experimental settings not to activate, but to specifically inhibit agonist-induced RhoA activation, thereby enabling the elucidation of GPR56-mediated cellular processes.

These application notes provide detailed protocols and data for the use of this compound in studying the GPR56-Gα13-RhoA signaling axis.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data regarding the inhibitory effects of this compound on GPR56 signaling and subsequent RhoA pathway modulation.

ParameterValueReceptor/PathwayAssay TypeCell TypeNotes
IC50 20.9 µMGPR56Not specifiedNot specified
GPR56 Inhibition >75% reduction in the rate of G13 activationGPR56-G13[³⁵S]GTPγS binding assayCell-freeAt a DHM concentration of 50 µM.
RhoA Activation Inhibition Clear blockade of P7 peptide-induced RhoA-GTP productionGPR56-RhoARhotekin pull-down assayHEK293TDHM at 10 µM blocked RhoA activation stimulated by 10 µM P7 peptide agonist.
SRE-Luciferase Activity Concentration-dependent inhibitionGPR56-SRELuciferase reporter assayHEK293TDHM inhibits P7 peptide-induced luciferase activity.

Signaling Pathway and Experimental Workflow Diagrams

GPR56 Signaling Pathway and this compound's Point of Action

GPR56_Pathway cluster_membrane Plasma Membrane GPR56 GPR56 (ADGRG1) Galpha13 Gα13 GPR56->Galpha13 Activates RhoGEF RhoGEF Galpha13->RhoGEF Activates P7_Agonist P7 Peptide Agonist P7_Agonist->GPR56 Activates DHM This compound (Antagonist) DHM->GPR56 Inhibits RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Promotes GDP/GTP Exchange RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP Downstream Downstream Effectors (e.g., ROCK) RhoA_GTP->Downstream Activates

Caption: GPR56 signaling pathway leading to RhoA activation and its inhibition by this compound.

Experimental Workflow: Rhotekin Pull-Down Assay for RhoA Activation

RhoA_Pulldown_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_assay Pull-Down Assay & Analysis plate_cells 1. Plate HEK293T cells transfect 2. Transfect with HA-RhoA and GPR56 constructs plate_cells->transfect starve 3. Serum starve overnight transfect->starve treat_dhm 4. Treat with DHM (10 µM) or vehicle (DMSO) for 15 min starve->treat_dhm stimulate 5. Stimulate with P7 Agonist (10 µM) or vehicle for 5 min treat_dhm->stimulate lyse 6. Lyse cells stimulate->lyse pulldown 7. Incubate lysate with Rhotekin-RBD beads lyse->pulldown wash 8. Wash beads pulldown->wash elute 9. Elute bound proteins wash->elute western 10. Western Blot with anti-HA antibody elute->western

Caption: Workflow for a Rhotekin pull-down assay to measure inhibition of RhoA activation.

Experimental Protocols

Protocol 1: Inhibition of Agonist-Induced RhoA Activation using a Rhotekin Pull-Down Assay

This protocol is adapted from methodologies used to demonstrate the inhibitory effect of this compound on GPR56-mediated RhoA activation.

Objective: To qualitatively or semi-quantitatively measure the level of active, GTP-bound RhoA in cells following agonist stimulation of GPR56, with and without the presence of the antagonist this compound.

Materials:

  • HEK293T cells

  • Plasmids: HA-tagged RhoA, GPR56 construct (e.g., GPR56 A386M 7TM pcDNA3.1)

  • Transfection reagent (e.g., Polyethylenimine)

  • This compound (DHM)

  • P7 peptide agonist (sequence: TYFAVLM)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., 1X Assay/Lysis Buffer from a commercial kit)

  • Rhotekin Rho-binding domain (RBD) agarose beads

  • Protease inhibitors

  • Anti-HA antibody

  • Standard Western Blotting reagents and equipment

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells at a density of 4 x 10⁶ cells per 10-cm plate.

    • After 24 hours, co-transfect the cells with plasmids encoding HA-tagged RhoA and the GPR56 construct using a suitable transfection reagent.

    • The following day, trypsinize, pool, and re-plate the cells at 4 x 10⁶ cells per 10-cm plate. Allow cells to attach for at least 8 hours.

    • Serum starve the cells overnight to reduce basal RhoA activity.

  • Cell Treatment:

    • Prepare four experimental groups:

      • Vehicle (DMSO) only

      • DHM only (10 µM)

      • P7 Agonist only (10 µM)

      • DHM (10 µM) + P7 Agonist (10 µM)

    • Pre-treat the designated plates with 10 µM DHM or an equivalent volume of DMSO for 15 minutes.

    • Stimulate the designated plates by adding 10 µM P7 peptide agonist or vehicle to the cell culture medium for 5 minutes.

  • Cell Lysis:

    • Promptly aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 0.5 - 1 mL of ice-cold Lysis Buffer (supplemented with protease inhibitors) to each plate.

    • Place the plates on ice for 10-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifuging at ~14,000 x g for 10 minutes at 4°C.

  • Rhotekin Pull-Down:

    • Normalize the total protein concentration for all lysate samples. Reserve a small aliquot of each lysate as an "input" control to measure total RhoA levels.

    • Add an equal volume of Rhotekin-RBD agarose beads to each clarified lysate sample.

    • Incubate the tubes at 4°C for 1 hour with gentle agitation to allow the beads to bind to active RhoA-GTP.

    • Pellet the beads by brief centrifugation (e.g., 10 seconds at 14,000 x g).

    • Carefully aspirate the supernatant.

    • Wash the bead pellet multiple times with wash buffer to remove non-specific binding.

  • Western Blot Analysis:

    • Elute the bound proteins from the beads by adding 2x SDS-PAGE sample buffer and boiling for 5 minutes.

    • Separate the eluted proteins and the "input" control samples by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with an anti-HA antibody to detect the levels of pulled-down active RhoA and total RhoA in the input samples.

    • Develop the blot using an appropriate secondary antibody and detection reagent. The band intensity in the pull-down lanes corresponds to the amount of active RhoA.

Protocol 2: G-LISA™ Activation Assay (Alternative Method)

For a more quantitative and higher-throughput analysis, a G-LISA™ (GTPase-linked immunosorbent assay) can be employed. This method is an ELISA-based assay that measures the amount of active GTPase.

Principle: Cell lysates are added to a 96-well plate that is coated with the Rho-binding domain of Rhotekin. Active, GTP-bound RhoA from the lysate will bind to the plate. The bound RhoA is then detected using a specific primary antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP), and a colorimetric substrate. The resulting signal is proportional to the amount of active RhoA in the sample.

General Workflow:

  • Prepare cell lysates as described in Protocol 1 (steps 1-3).

  • Add equal amounts of protein lysate to the wells of the G-LISA™ plate.

  • Incubate to allow active RhoA to bind.

  • Wash the wells to remove unbound protein.

  • Add anti-RhoA primary antibody.

  • Wash, then add HRP-conjugated secondary antibody.

  • Wash, then add HRP detection reagent and incubate.

  • Stop the reaction and measure absorbance at 490 nm.

This method avoids the need for Western blotting and provides a quantitative readout, making it suitable for dose-response studies with this compound.

References

Application Notes and Protocols for Cell-Based Assays to Determine Dihydromunduletone Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromunduletone (DHM), a rotenoid derivative, has been identified as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs), particularly GPR56 (also known as ADGRG1) and GPR114 (ADGRG5).[1][2][3] aGPCRs are a unique class of receptors involved in a variety of physiological processes, including tissue development and maintenance, and are implicated in diseases such as cancer.[1][2] The discovery of DHM as an aGPCR antagonist opens avenues for its investigation as a chemical probe and a potential therapeutic agent. These application notes provide detailed protocols for cell-based assays to characterize the inhibitory activity of this compound on aGPCR signaling.

Data Presentation

Table 1: Quantitative Inhibitory Activity of this compound

TargetAssay TypeCell LineMeasured ParameterValueReference
GPR56SRE-LuciferaseHEK293TIC5020.9 μM
GPR56 7TM[³⁵S]GTPγS Binding-Rate of G13 activation>75% inhibition
GPR114 7TM[³⁵S]GTPγS Binding-Rate of Gs activationDramatic inhibition
GPR110 7TM[³⁵S]GTPγS Binding-Rate of Gq activationNo inhibition

Signaling Pathway and Experimental Workflow

The primary mechanism of action for this compound is the antagonism of the GPR56 receptor, which subsequently inhibits the Gα13-RhoA signaling pathway.

GPR56_Signaling_Pathway DHM This compound GPR56 GPR56 DHM->GPR56 Inhibits G_alpha13 Gα13 GPR56->G_alpha13 Activates RhoA RhoA Activation G_alpha13->RhoA SRE Serum Response Element (SRE) Activation RhoA->SRE

This compound's inhibition of the GPR56 signaling cascade.

The following diagram illustrates a typical workflow for screening and validating inhibitors of GPR56.

Experimental_Workflow cluster_primary_screen Primary High-Throughput Screen cluster_counterscreen Counterscreen cluster_validation Secondary Validation Assays HTS HEK293T cells cotransfected with GPR56 7TM and SRE-Luciferase Incubation Overnight Incubation HTS->Incubation Compound_Library ~2000 Compound Library (including DHM) Compound_Library->HTS Luciferase_Assay Measure SRE-Luciferase Activity Incubation->Luciferase_Assay Hits Hits from Primary Screen Luciferase_Assay->Hits Identify Inhibitors Counterscreen_Cells HEK293T cells cotransfected with constitutively active Gα13-Q226L and SRE-Luciferase Counterscreen_Incubation Incubation with Hits Counterscreen_Cells->Counterscreen_Incubation Hits->Counterscreen_Cells Counterscreen_Assay Measure SRE-Luciferase Activity Counterscreen_Incubation->Counterscreen_Assay Validated_Hits Validated GPR56 Antagonists (e.g., DHM) Counterscreen_Assay->Validated_Hits Eliminate non-specific inhibitors RhoA_Assay Rhotekin Pull-Down Assay for RhoA-GTP GTP_Binding_Assay [³⁵S]GTPγS Binding Assay Validated_Hits->RhoA_Assay Validated_Hits->GTP_Binding_Assay

Workflow for identifying and validating GPR56 inhibitors.

Experimental Protocols

1. Serum Response Element (SRE) Luciferase Reporter Assay

This cell-based assay is a high-throughput method to screen for inhibitors of GPR56-mediated signaling. It relies on the activation of a luciferase reporter gene under the control of a Serum Response Element (SRE), which is downstream of the Gα13-RhoA pathway.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Plasmids: SRE-luciferase reporter, pcDNA3.1 containing the full tethered-agonist-activated GPR56 7TM domain, and pcDNA3.1 containing constitutively active GNA13Q226L (for counterscreening)

  • Transfection reagent (e.g., Lipofectamine)

  • 384-well plates

  • This compound (and other test compounds) dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Seeding: Seed HEK293T cells in 384-well plates at a density that will result in 80-90% confluency at the time of transfection.

  • Transfection:

    • For the primary screen, co-transfect cells with the SRE-luciferase reporter plasmid and the GPR56 7TM plasmid.

    • For the counterscreen, co-transfect cells with the SRE-luciferase reporter plasmid and the constitutively active GNA13Q226L plasmid.

  • Compound Treatment: Approximately 24 hours post-transfection, add this compound or other test compounds to the wells. A typical screening concentration is 5 µM. Include a DMSO vehicle control.

  • Incubation: Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂.

  • Luciferase Activity Measurement: Add the luciferase assay reagent to each well according to the manufacturer's instructions and measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity of compound-treated wells to the DMSO control. Calculate the percentage of inhibition. For dose-response curves, use a range of DHM concentrations to determine the IC50 value.

2. RhoA GTPase Activation Assay (Rhotekin Pull-Down)

This assay directly measures the activation of RhoA, a key downstream effector of GPR56 signaling.

Materials:

  • HEK293T cells

  • Plasmids: GPR56 7TM and HA-tagged RhoA

  • This compound

  • P7 peptide agonist (a synthetic GPR56 agonist)

  • Cell lysis buffer

  • Rhotekin-RBD beads

  • Anti-HA antibody

  • SDS-PAGE and Western blotting reagents

Protocol:

  • Cell Culture and Transfection: Culture HEK293T cells and co-transfect with GPR56 7TM and HA-tagged RhoA plasmids.

  • Treatment:

    • Treat cells with DMSO (vehicle control).

    • Treat cells with this compound alone.

    • Treat cells with the P7 peptide agonist alone to stimulate RhoA activation.

    • Pre-treat cells with this compound before stimulating with the P7 peptide agonist.

  • Cell Lysis: After treatment, lyse the cells and collect the lysates.

  • Pull-Down: Incubate the cell lysates with Rhotekin-RBD beads to pull down active, GTP-bound RhoA.

  • Western Blotting:

    • Wash the beads and elute the bound proteins.

    • Separate the proteins by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with an anti-HA antibody to detect the amount of activated RhoA.

  • Analysis: Compare the levels of RhoA-GTP in the different treatment groups to determine the inhibitory effect of this compound on agonist-induced RhoA activation.

3. [³⁵S]GTPγS Binding Assay

This is a cell-free assay that measures the direct effect of this compound on G protein activation by the GPR56 receptor.

Materials:

  • Purified GPR56 7TM receptor membranes

  • Purified heterotrimeric G proteins (e.g., G13)

  • [³⁵S]GTPγS (radiolabeled GTP analog)

  • This compound

  • Assay buffer

  • Scintillation counter

Protocol:

  • Reconstitution: Reconstitute the purified GPR56 7TM receptor membranes with the purified G proteins.

  • Compound Addition: Add this compound at various concentrations to the reconstituted receptor-G protein mixture.

  • Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate the reaction mixture to allow for [³⁵S]GTPγS to bind to the activated Gα subunit.

  • Termination and Measurement: Stop the reaction and separate the protein-bound [³⁵S]GTPγS from the free radioligand. Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Determine the rate of [³⁵S]GTPγS binding in the presence of different concentrations of this compound to assess its inhibitory effect on G protein activation.

The cell-based assays described provide a robust framework for characterizing the inhibitory activity of this compound on GPR56 signaling. The SRE-luciferase assay is well-suited for high-throughput screening, while the RhoA activation and GTPγS binding assays offer more direct, mechanistic insights into the compound's mode of action. These protocols can be adapted to investigate other potential aGPCR modulators and to further elucidate the role of this receptor family in health and disease.

References

Application Notes: Dihydromunduletone as a Chemical Probe for Adhesion G Protein-Coupled Receptors (aGPCRs)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Dihydromunduletone (DHM), a rotenoid derivative, has been identified as a selective small-molecule antagonist for a subset of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (ADGRG1) and GPR114 (ADGRG5).[1][2][3] aGPCRs are a large and structurally unique class of receptors involved in a wide array of physiological processes, including development, tissue maintenance, and cancer.[1][2] A defining feature of many aGPCRs is their auto-proteolytic cleavage into an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the seven-transmembrane domain. Dissociation of the NTF unmasks a tethered peptide agonist within the CTF, which then activates the receptor and initiates downstream signaling. DHM functions by antagonizing this tethered peptide agonist, thereby inhibiting receptor activation without affecting basal signaling. This property makes DHM a valuable chemical probe for studying the biology of specific aGPCRs and for potential therapeutic development.

Mechanism of Action

The activation of certain aGPCRs, such as GPR56, is initiated by the dissociation of the NTF from the CTF. This dissociation can be triggered by mechanical forces or interaction with extracellular matrix proteins. This event uncovers a tethered agonist sequence at the N-terminus of the CTF, which then binds intramolecularly to the transmembrane domain, leading to a conformational change and activation of downstream signaling pathways, often involving Gα12/13 proteins.

This compound acts as a neutral antagonist that competes with the tethered peptide agonist for its binding site on the receptor. It has been shown to inhibit both synthetic peptide agonist-stimulated and tethered peptide agonist-stimulated GPR56 activity. However, it does not inhibit the basal activity of the receptor, indicating that it does not act as an inverse agonist.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand NTF NTF Ligand->NTF Binds aGPCR aGPCR (Inactive) NTF->aGPCR Dissociates from Tethered_Agonist Tethered Agonist aGPCR_Active aGPCR (Active) Tethered_Agonist->aGPCR_Active Activates aGPCR->Tethered_Agonist G_Protein Gα12/13 aGPCR_Active->G_Protein Activates DHM This compound (DHM) DHM->aGPCR_Active Inhibits Signaling Downstream Signaling G_Protein->Signaling Initiates

aGPCR Activation and DHM Inhibition Pathway

Quantitative Data Summary

The following tables summarize the quantitative data for this compound's activity on aGPCRs.

Table 1: Inhibitory Activity of this compound

TargetAssay TypeCell LineMeasured ParameterValueReference
GPR56SRE-LuciferaseHEK293TIC5020.9 μM
GPR56 7TMG13 GTPγS Binding-% Inhibition>75% at 50 μM
GPR114 7TMGs GTPγS Binding-% InhibitionHigh at 50 μM

Table 2: Selectivity Profile of this compound

ReceptorClassActivityReference
GPR56 (ADGRG1)aGPCRAntagonist
GPR114 (ADGRG5)aGPCRAntagonist
GPR110 (ADGRF1)aGPCRNo significant inhibition
M3 Muscarinic Acetylcholine ReceptorClass A GPCRNo significant inhibition
β2 Adrenergic ReceptorClass A GPCRNo significant inhibition

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Cell-Based High-Throughput Screening for aGPCR Antagonists

This protocol describes the initial screening method used to identify this compound as a GPR56 inhibitor.

Start Start HEK293T_Cells HEK293T Cells Start->HEK293T_Cells Transfection Co-transfect with: 1. SRE-Luciferase Reporter 2. GPR56 7TM or Gα13-Q226L HEK293T_Cells->Transfection Incubation1 Incubate cells overnight in 384-well plates Transfection->Incubation1 Compound_Addition Add library compounds (e.g., 5 µM DHM) Incubation1->Compound_Addition Incubation2 Incubate Compound_Addition->Incubation2 Luciferase_Assay Measure SRE-luciferase activity Incubation2->Luciferase_Assay Analysis Calculate % inhibition compared to DMSO control Luciferase_Assay->Analysis End End Analysis->End

High-Throughput Screening Workflow

Materials:

  • HEK293T cells

  • SRE-luciferase reporter plasmid

  • Expression plasmid for the constitutively active GPR56 C-terminal fragment (GPR56 7TM)

  • Expression plasmid for constitutively active Gα13 (GNA13Q226L) for counter-screen

  • This compound (or compound library)

  • DMSO (vehicle control)

  • Cell culture reagents

  • Transfection reagent

  • Luciferase assay substrate

  • 384-well plates

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in appropriate media.

    • Co-transfect cells with the SRE-luciferase reporter plasmid and either the GPR56 7TM plasmid (for the primary screen) or the Gα13-Q226L plasmid (for the counter-screen).

  • Plating:

    • Following transfection, seed the cells into 384-well plates and incubate overnight.

  • Compound Treatment:

    • Add this compound or other test compounds to the wells at the desired concentration (e.g., 5 µM for initial screening). Include a DMSO vehicle control.

  • Incubation:

    • Incubate the plates for a specified period to allow for compound activity.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound relative to the DMSO control. Compounds that inhibit GPR56 7TM activity but not Gα13-Q226L activity are considered potential GPR56-specific inhibitors.

Protocol 2: In Vitro G Protein Activation ([³⁵S]GTPγS) Assay

This cell-free assay directly measures the ability of an aGPCR to activate its cognate G protein and is used to validate the inhibitory effect of this compound.

Materials:

  • Membranes from cells expressing the aGPCR of interest (e.g., GPR56 7TM)

  • Purified G protein heterotrimers (e.g., Gα13β1γ2)

  • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

  • This compound

  • Assay buffer

Procedure:

  • Reconstitution:

    • Reconstitute the aGPCR-containing membranes with the purified G protein heterotrimers.

  • Compound Incubation:

    • Incubate the reconstituted system with this compound at various concentrations or a vehicle control.

  • Initiation of Reaction:

    • Initiate the G protein activation by adding [³⁵S]GTPγS.

  • Measurement of G Protein Activation:

    • Measure the rate of [³⁵S]GTPγS binding to the Gα subunit over time. This is typically done by stopping the reaction at various time points and separating the protein-bound [³⁵S]GTPγS from the free nucleotide.

  • Data Analysis:

    • Determine the rate of G protein activation in the presence and absence of this compound. A decrease in the rate indicates inhibition of receptor-mediated G protein activation.

Protocol 3: Synthetic Peptide Agonist-Induced SRE-Luciferase Assay

This assay is used to confirm that this compound antagonizes the action of an exogenous peptide agonist.

Materials:

  • HEK293T cells

  • Expression plasmid for the aGPCR of interest (e.g., GPR56 A386M 7TM, a variant used in some studies)

  • SRE-luciferase reporter plasmid

  • Synthetic peptide agonist (e.g., P7 peptide for GPR56)

  • This compound

Procedure:

  • Transfection and Plating:

    • Co-transfect HEK293T cells with the aGPCR expression plasmid and the SRE-luciferase reporter plasmid.

    • Plate the transfected cells in multi-well plates.

  • DHM Treatment:

    • Treat the cells with increasing concentrations of this compound or a vehicle control.

  • Peptide Agonist Stimulation:

    • Add the synthetic peptide agonist (e.g., P7) to stimulate the receptor.

  • Luciferase Measurement:

    • After an appropriate incubation period, measure the SRE-luciferase activity.

  • Data Analysis:

    • Analyze the concentration-dependent inhibition of the peptide-induced luciferase activity by this compound. This can also be performed by treating cells with a fixed concentration of DHM and stimulating with increasing concentrations of the peptide agonist to observe the blunting of the agonist response.

This compound is a valuable and selective chemical probe for investigating the function of GPR56 and GPR114. Its mode of action as a neutral antagonist of the tethered agonist provides a specific tool to dissect the signaling pathways regulated by these aGPCRs. The protocols outlined above provide a framework for researchers to utilize DHM in their studies of aGPCR biology and to explore its potential as a lead compound for the development of novel therapeutics.

References

Application Notes and Protocols for Dihydromunduletone in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Dihydromunduletone (DHM), a selective antagonist of Adhesion G Protein-Coupled Receptors (aGPCRs), in cancer research. The protocols detailed below are based on established methodologies and findings from preclinical studies, with a particular focus on its application in hepatocellular carcinoma (HCC).

Introduction

This compound (DHM) is a rotenoid derivative that has been identified as a selective and potent antagonist of the adhesion G protein-coupled receptors GPR56 (also known as ADGRG1) and GPR114 (ADGRG5). aGPCRs are a class of receptors implicated in various physiological and pathological processes, including cell adhesion, migration, and proliferation. In the context of cancer, aberrant signaling from aGPCRs can contribute to tumor progression and metastasis. DHM exerts its effect by antagonizing the tethered peptide agonist of these receptors, thereby inhibiting their downstream signaling.[1][2] Recent studies have highlighted the potential of DHM as an anti-metastatic agent, particularly in hepatocellular carcinoma.[3]

Mechanism of Action

DHM selectively inhibits a subset of aGPCRs. It has been shown to inhibit GPR56 and GPR114, which share similar tethered agonists, but not GPR110 or other classes of GPCRs such as the M3 muscarinic acetylcholine or β2 adrenergic receptors.[1][2] The primary mechanism of DHM is the inhibition of the receptor's activation by its tethered agonist, which is exposed after the dissociation of the N-terminal fragment (NTF) from the C-terminal fragment (CTF). This inhibition disrupts downstream signaling pathways, such as the RhoA pathway, which is crucial for cell migration and invasion.

A significant finding in hepatocellular carcinoma research is the interplay between GPR56 and the Transforming Growth Factor-β (TGF-β) signaling pathway. GPR56 can interact with the TGF-β receptor 1 (TGFBR1) to promote HCC metastasis. DHM, by inhibiting GPR56, can disrupt this pro-metastatic signaling. A combination of DHM with a TGFBR1 inhibitor, such as galunisertib, has been shown to significantly inhibit HCC metastasis in preclinical models.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound in cancer research.

Table 1: In Vitro Inhibitory Activity of this compound

TargetAssay TypeCell LineIC50 ValueNotesReference
GPR56G protein activation ([³⁵S]GTPγS binding)-20.9 μMDHM inhibits GPR56 7TM-stimulated G13 GTPγS binding.MedchemExpress
GPR56SRE-Luciferase Reporter AssayHEK293T~5 μMInhibition of GPR56 7TM-activated SRE luciferase.
GPR114G protein activation--Maximally inhibits GPR114 7TM-stimulated Gs activity at 50 μM.MedchemExpress
-Cytotoxicity Assay (PicoGreen)HEK293>10 μMCan be used in cultured HEK293 cell assays at concentrations up to 10 µM without significant cell detachment.

Table 2: In Vivo Anti-Metastatic Efficacy of this compound in a Hepatocellular Carcinoma Mouse Model

Treatment GroupTumor Volume (endpoint)Number of Lung Metastasis NodulesSurvivalReference
Control (Vehicle)HighHighLow
DHMReducedReducedImproved
Galunisertib (TGFBR1 inhibitor)ReducedReducedImproved
DHM + GalunisertibSignificantly ReducedSignificantly ReducedSignificantly Improved

(Note: Specific quantitative values for tumor volume and metastasis nodules were not explicitly stated in the text of the primary reference. The table reflects the qualitative outcomes reported and depicted in graphical data.)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in cancer research.

This assay is used to measure the inhibition of GPR56-mediated signaling by DHM. GPR56 activation leads to the activation of the RhoA pathway, which in turn activates the Serum Response Factor (SRF), leading to the expression of a luciferase reporter gene under the control of an SRE promoter.

Materials:

  • HEK293T cells

  • DMEM with 10% (v/v) FBS

  • Expression plasmids: pGL4.33 (SRE-luciferase), a plasmid constitutively expressing Renilla luciferase (for normalization), and a plasmid expressing the constitutively active GPR56 7TM fragment.

  • Transfection reagent (e.g., PEI)

  • This compound (DHM)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency on the day of transfection.

  • Transfection: Co-transfect the cells with the SRE-luciferase reporter plasmid, the Renilla luciferase plasmid, and the GPR56 7TM expression plasmid using a suitable transfection reagent.

  • Serum Starvation: After 5-7 hours of transfection, replace the medium with serum-free DMEM and incubate for 16 hours.

  • DHM Treatment: Prepare serial dilutions of DHM in serum-free DMEM. Add the DHM dilutions to the cells and incubate for a desired period (e.g., 6 hours). Include a vehicle control (e.g., DMSO).

  • Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the Fire-fly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the DHM concentration to determine the IC50 value.

This assay measures the activation of RhoA, a key downstream effector of GPR56.

Materials:

  • Cancer cell line of interest (e.g., HCC cell line)

  • Cell lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.2, 150 mM NaCl, 10 mM MgCl₂, 1% Triton X-100, and protease inhibitors)

  • Rhotekin-RBD agarose beads

  • GTPγS (for positive control) and GDP (for negative control)

  • Anti-RhoA antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat the cells with DHM at various concentrations for a specified time. Include untreated and vehicle-treated controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Positive and Negative Controls (Optional): In separate tubes, load a portion of the lysate with GTPγS (non-hydrolyzable GTP analog) for a positive control and with GDP for a negative control.

  • Pull-Down of Active RhoA: Incubate the clarified cell lysates with Rhotekin-RBD agarose beads for 1 hour at 4°C with gentle agitation. The Rhotekin-RBD specifically binds to GTP-bound (active) RhoA.

  • Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding.

  • Elution and Western Blotting: Resuspend the beads in SDS-PAGE sample buffer and boil to elute the bound proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA. Also, run a western blot for total RhoA from the initial cell lysates to ensure equal protein loading.

This assay assesses the effect of DHM on the migratory and invasive capabilities of cancer cells.

Materials:

  • Transwell inserts (e.g., 8.0 µm pore size)

  • 24-well plates

  • Cancer cell line of interest

  • Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)

  • Matrigel (for invasion assay)

  • This compound (DHM)

  • Fixation and staining reagents (e.g., methanol and crystal violet)

  • Cotton swabs

  • Microscope

Procedure:

  • Preparation of Inserts: For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is needed.

  • Cell Preparation: Culture cancer cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

  • DHM Treatment: Add different concentrations of DHM to the cell suspension. Include a vehicle control.

  • Assay Setup: Add medium containing a chemoattractant to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells. Add the cell suspension containing DHM or vehicle to the upper chamber of the inserts.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period sufficient for cell migration/invasion (e.g., 12-24 hours).

  • Removal of Non-migrated Cells: After incubation, carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain with crystal violet.

  • Quantification: Wash the inserts to remove excess stain. Count the number of migrated/invaded cells in several random fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured.

This protocol describes a mouse model to evaluate the in vivo efficacy of DHM in inhibiting HCC metastasis.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice)

  • Hepatocellular carcinoma cell line (e.g., a metastatic HCC cell line)

  • This compound (DHM)

  • Vehicle for DHM administration

  • Optional: TGFBR1 inhibitor (e.g., galunisertib)

  • Calipers for tumor measurement

  • Bioluminescence imaging system (if using luciferase-expressing cells)

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of HCC cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Treatment Initiation: Once the tumors reach a certain size (e.g., 100 mm³), randomize the mice into treatment groups: Vehicle control, DHM alone, optional TGFBR1 inhibitor alone, and DHM + TGFBR1 inhibitor.

  • Drug Administration: Administer DHM and other treatments according to a predetermined schedule and dosage. The route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on the drug's properties.

  • Monitoring and Endpoint: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the primary tumors and lungs (or other potential metastatic sites).

  • Metastasis Assessment: Analyze the lungs for metastatic nodules. This can be done by visual inspection, histological analysis (H&E staining), or bioluminescence imaging if luciferase-expressing cells were used.

  • Data Analysis: Compare the tumor volumes, tumor weights, and the number of metastatic nodules between the different treatment groups. Perform statistical analysis to determine the significance of the observed effects.

Visualizations

GPR56_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Ligand GPR56_NTF GPR56 NTF Ligand->GPR56_NTF Binds & Induces NTF Dissociation GPR56_CTF GPR56 CTF GPR56_NTF->GPR56_CTF Non-covalent interaction G_protein Gα12/13 GPR56_CTF->G_protein Activates DHM This compound DHM->GPR56_CTF Antagonizes Tethered Agonist RhoA_GDP RhoA-GDP G_protein->RhoA_GDP Activates GEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement Cell_Migration_Invasion Cell Migration & Invasion Cytoskeletal_Rearrangement->Cell_Migration_Invasion Experimental_Workflow_DHM_Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Select Cancer Cell Lines (e.g., HCC lines) SRE_Assay SRE-Luciferase Assay (GPR56 Activity) Cell_Lines->SRE_Assay RhoA_Assay RhoA Activation Assay (Downstream Signaling) Cell_Lines->RhoA_Assay Migration_Assay Transwell Migration/ Invasion Assay Cell_Lines->Migration_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT/PicoGreen) Cell_Lines->Cytotoxicity_Assay Animal_Model Establish Xenograft Mouse Model (e.g., HCC metastasis model) Migration_Assay->Animal_Model Promising results lead to Treatment Treat with DHM (± other agents) Animal_Model->Treatment Tumor_Measurement Monitor Primary Tumor Growth Treatment->Tumor_Measurement Metastasis_Analysis Assess Metastasis (e.g., Lung Nodules) Treatment->Metastasis_Analysis DHM_TGFB_Crosstalk GPR56 GPR56 TGFBR1 TGF-β Receptor 1 GPR56->TGFBR1 Interacts with & enhances signaling SMAD_Pathway SMAD Pathway TGFBR1->SMAD_Pathway Activates Metastasis Metastasis SMAD_Pathway->Metastasis Promotes DHM This compound DHM->GPR56 Inhibits Galunisertib Galunisertib (TGFBR1 Inhibitor) Galunisertib->TGFBR1 Inhibits

References

Dihydromunduletone: A Promising Tool for Probing Neurogenesis and Neuromaintenance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromunduletone (DHM), a naturally occurring rotenoid, has emerged as a valuable pharmacological tool for investigating the roles of adhesion G protein-coupled receptors (aGPCRs) in various biological processes. Of particular interest to the neuroscience community is its selective antagonist activity against GPR56, a receptor with established functions in neurodevelopment and the maintenance of the nervous system. These application notes provide a comprehensive overview of DHM, its target, and detailed protocols for its use in neurogenesis and neuromaintenance studies.

Target Profile: GPR56 (ADGRG1)

GPR56, also known as Adhesion G protein-coupled receptor G1, is a member of the aGPCR family characterized by a large N-terminal extracellular domain and a seven-transmembrane domain. It plays a crucial role in:

  • Cortical Development: GPR56 is essential for proper neuronal migration and the formation of the cerebral cortex. Loss-of-function mutations in the GPR56 gene are linked to a severe brain malformation known as bilateral frontoparietal polymicrogyria (BFPP)[1].

  • Oligodendrocyte Development and Myelination: GPR56 signaling is involved in the proliferation of oligodendrocyte precursor cells and the subsequent process of myelination, which is vital for proper nerve impulse conduction.

  • Neural Stem and Progenitor Cells: GPR56 is highly expressed in neural stem and progenitor cells and its expression is downregulated upon differentiation, suggesting a role in maintaining the undifferentiated state or influencing cell fate decisions[2].

Compound Profile: this compound (DHM)

This compound is a small-molecule, selective, and neutral antagonist of GPR56. Its key features include:

  • Mechanism of Action: DHM functions by inhibiting agonist-stimulated GPR56 activity. It does not affect the basal, or unstimulated, activity of the receptor[3][4][5].

  • Selectivity: DHM shows selectivity for GPR56 and the closely related GPR114, while having no significant activity at other tested aGPCRs or classical GPCRs.

  • Signaling Pathway Inhibition: DHM effectively blocks the GPR56-mediated activation of the Gα13-RhoA signaling pathway.

Quantitative Data Summary

While direct quantitative data on the effects of this compound on neurogenesis and neuromaintenance are still emerging, the following table summarizes the known quantitative parameters of DHM's activity on its target, GPR56, in in-vitro assays. These values can serve as a guide for designing experiments in a neuronal context.

ParameterValueCell LineAssay TypeReference
GPR56 Inhibition (IC50) ~2 µMHEK293TSRE-Luciferase Reporter Assay
GPR114 Inhibition ~50 µM (at maximal GPR56 inhibition)-GTPγS Binding Assay
Effective Concentration for RhoA Inhibition 10 µMHEK293 cellsRhoA GTPase Effector Enzyme Assay

Signaling Pathway

This compound inhibits the GPR56 signaling cascade, which is initiated by the binding of an agonist (such as collagen III in the developing brain) to the receptor. This leads to the activation of Gα12/13, which in turn activates RhoA, a key regulator of the actin cytoskeleton. The inhibition of this pathway by DHM is expected to impact cellular processes that rely on cytoskeletal dynamics, such as cell migration, morphology, and neurite outgrowth.

GPR56_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Collagen III) GPR56 GPR56 Agonist->GPR56 Activates Galpha12_13 Gα12/13 GPR56->Galpha12_13 Activates DHM This compound (DHM) DHM->GPR56 Inhibits RhoA_GDP RhoA-GDP (Inactive) Galpha12_13->RhoA_GDP Promotes exchange of GDP for GTP RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (e.g., Neurite Outgrowth, Migration) ROCK->Cytoskeletal_Rearrangement Leads to

Figure 1: GPR56 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are proposed protocols for utilizing this compound to study its effects on neurogenesis and neuromaintenance. These are based on standard neurobiology techniques and the known properties of DHM. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

Protocol 1: Neural Stem Cell (NSC) Proliferation and Differentiation Assay

Objective: To assess the effect of DHM on the proliferation and differentiation of neural stem cells.

Materials:

  • Neural stem cells (e.g., primary-derived or iPSC-derived)

  • NSC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, EGF, and bFGF)

  • NSC differentiation medium (e.g., Neurobasal medium supplemented with B27 and N2, without growth factors)

  • This compound (DHM), dissolved in DMSO to a stock concentration of 10 mM

  • 96-well cell culture plates, coated with an appropriate substrate (e.g., Matrigel or Poly-L-ornithine/Laminin)

  • Reagents for immunocytochemistry (e.g., antibodies against Ki67, Nestin, Tuj1, GFAP)

  • Reagents for cell viability assay (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Plating: Plate NSCs in a 96-well plate at a density of 1 x 10^4 cells/well in NSC proliferation medium.

  • DHM Treatment (Proliferation): After 24 hours, treat the cells with varying concentrations of DHM (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle (DMSO) in fresh proliferation medium.

  • Proliferation Assessment: After 48-72 hours of treatment, assess cell proliferation using:

    • Immunocytochemistry: Fix cells and stain for Ki67 (a marker of proliferation) and Nestin (an NSC marker).

    • Cell Viability Assay: Perform an MTT or PrestoBlue assay according to the manufacturer's instructions.

  • DHM Treatment (Differentiation): To assess differentiation, plate NSCs as in step 1. After 24 hours, switch to NSC differentiation medium containing varying concentrations of DHM or vehicle.

  • Differentiation Assessment: After 5-7 days of differentiation, fix the cells and perform immunocytochemistry for:

    • Neurons: βIII-tubulin (Tuj1)

    • Astrocytes: Glial fibrillary acidic protein (GFAP)

  • Image Acquisition and Analysis: Acquire images using a high-content imager or fluorescence microscope. Quantify the percentage of Ki67-positive cells for proliferation and the percentage of Tuj1-positive and GFAP-positive cells for differentiation.

NSC_Assay_Workflow cluster_proliferation Proliferation Assay cluster_differentiation Differentiation Assay Plate_NSCs_P Plate NSCs in Proliferation Medium Treat_DHM_P Treat with DHM or Vehicle (48-72h) Plate_NSCs_P->Treat_DHM_P Assess_Proliferation Assess Proliferation (Ki67 Staining, Viability Assay) Treat_DHM_P->Assess_Proliferation Plate_NSCs_D Plate NSCs in Proliferation Medium Switch_Medium Switch to Differentiation Medium + DHM or Vehicle Plate_NSCs_D->Switch_Medium Incubate Incubate for 5-7 days Switch_Medium->Incubate Assess_Differentiation Assess Differentiation (Tuj1, GFAP Staining) Incubate->Assess_Differentiation

Figure 2: Experimental workflow for NSC proliferation and differentiation assays.

Protocol 2: Neurite Outgrowth Assay

Objective: To determine the effect of DHM on neurite outgrowth from primary neurons or differentiated neuronal cell lines.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y, PC12)

  • Appropriate neuronal culture medium

  • This compound (DHM), dissolved in DMSO to a stock concentration of 10 mM

  • 96-well or 384-well high-content imaging plates, coated with a suitable substrate

  • Reagents for immunocytochemistry (e.g., antibody against βIII-tubulin or MAP2)

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating: Plate neurons at an appropriate density in the imaging plates to allow for clear visualization of individual cells and their neurites.

  • DHM Treatment: After allowing the cells to adhere and extend initial processes (typically 24 hours), treat them with a range of DHM concentrations (e.g., 0.1, 1, 5, 10, 25 µM) or vehicle.

  • Incubation: Incubate the cells for 24-48 hours to allow for neurite growth.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and perform immunocytochemistry for a neuronal marker that clearly delineates neurites, such as βIII-tubulin or MAP2. A nuclear counterstain (e.g., DAPI) should also be included.

  • Image Acquisition: Acquire images using a high-content imaging system.

  • Image Analysis: Use automated image analysis software to quantify various parameters of neurite outgrowth, including:

    • Total neurite length per neuron

    • Number of neurites per neuron

    • Number of branch points per neuron

    • Cell viability (based on nuclear count)

Conclusion

This compound represents a potent and selective tool to dissect the intricate roles of GPR56 in neurogenesis and neuromaintenance. The provided application notes and protocols offer a framework for researchers to design and execute experiments aimed at elucidating the therapeutic potential of targeting GPR56 in neurological disorders. As with any pharmacological tool, careful dose-response studies and appropriate controls are essential for robust and reproducible results. Further research utilizing DHM in neuronal models will undoubtedly provide deeper insights into the fundamental mechanisms governing brain development and health.

References

Application Notes and Protocols for Dihydromunduletone Treatment in HEK293T Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dihydromunduletone (DHM), a rotenoid derivative, has been identified as a selective antagonist for adhesion G protein-coupled receptors (aGPCRs), particularly GPR56 (also known as ADGRG1).[1][2][3][4] In HEK293T cells, DHM has been shown to inhibit GPR56-mediated signaling pathways, making it a valuable tool for studying the physiological and pathological roles of this receptor class.[1] These application notes provide detailed protocols for treating HEK293T cells with this compound and assessing its effects on cell viability, apoptosis, and target signaling pathways.

Data Presentation

Table 1: Quantitative Data Summary for this compound (DHM) in HEK293T Cells
ParameterValueCell LineAssayReference
Inhibition of GPR56 7TM IC50 ≈ 3 µMHEK293TSRE-Luciferase Reporter Assay
Inhibition of Gα13-Q226L No significant inhibition up to 10 µMHEK293TSRE-Luciferase Reporter Assay
Cell Detachment Least potent among compounds tested; safe for use up to 10 µMHEK293PicoGreen DNA Quantification Assay

Experimental Protocols

HEK293T Cell Culture and Maintenance

This protocol describes the standard procedure for culturing and maintaining HEK293T cells.

Materials:

  • HEK293T cells (e.g., ATCC CRL-3216)

  • Dulbecco's Modified Eagle Medium (DMEM), high glucose, with L-glutamine and sodium pyruvate (e.g., Invitrogen, Cat.# 11995-065)

  • Fetal Bovine Serum (FBS), heat-inactivated (e.g., Cellgro, Cat# 35-016-CV)

  • Penicillin-Streptomycin (100X) (e.g., Invitrogen, Cat.# 15140-122)

  • 0.25% Trypsin-EDTA (e.g., SIGMA, T4049)

  • Phosphate-Buffered Saline (PBS), sterile (e.g., Invitrogen, Cat.# 10010-023)

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Thawing Cells: Rapidly thaw a cryovial of HEK293T cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Seeding: Plate the cells in a T-75 flask and incubate at 37°C with 5% CO2.

  • Cell Maintenance: Change the medium every 2-3 days.

  • Passaging: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 2-3 minutes until cells detach. Neutralize the trypsin with 8-9 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 125 x g for 5 minutes. Resuspend the cell pellet and seed new flasks at a subculture ratio of 1:5 to 1:20.

This compound Treatment

Materials:

  • This compound (DHM)

  • Dimethyl sulfoxide (DMSO), sterile

  • Complete growth medium

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of DHM in DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Working Solution Preparation: On the day of the experiment, dilute the DHM stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 3, 10 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.1% to avoid solvent-induced toxicity. A vehicle control (DMSO only) should always be included.

  • Cell Treatment:

    • Seed HEK293T cells in the appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction).

    • Allow cells to adhere and reach the desired confluency (typically 50-70%).

    • Remove the existing medium and replace it with the medium containing the desired concentrations of DHM or vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HEK293T cells

  • 96-well culture plates

  • This compound (DHM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight.

  • DHM Treatment: Treat the cells with various concentrations of DHM as described in Protocol 2. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).

  • MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add 10 µL of MTT reagent to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Incubate the plate at room temperature in the dark for 2-4 hours to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • HEK293T cells

  • 6-well culture plates

  • This compound (DHM)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed HEK293T cells in 6-well plates and treat with DHM as described in Protocol 2.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis

This protocol is for detecting changes in protein expression levels in response to DHM treatment.

Materials:

  • HEK293T cells

  • 6-well culture plates

  • This compound (DHM)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-GPR56, anti-Gα13, anti-phospho-ERK, anti-total-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After DHM treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run at a constant voltage.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualization

GPR56_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space DHM This compound (DHM) GPR56 GPR56 (ADGRG1) DHM->GPR56 Inhibition G_alpha_13 Gα13 GPR56->G_alpha_13 Activation RhoA RhoA G_alpha_13->RhoA Activation ROCK ROCK RhoA->ROCK Activation SRF SRF ROCK->SRF Activation SRE SRE SRF->SRE Binding Gene_Expression Gene Expression SRE->Gene_Expression Transcription

Caption: GPR56 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start HEK293T Cell Culture treatment This compound Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot Analysis treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis western->data_analysis

Caption: Experimental workflow for assessing the effects of this compound.

References

Troubleshooting & Optimization

Dihydromunduletone solubility and preparation in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Dihydromunduletone (DHM)

This guide provides technical information, frequently asked questions (FAQs), and detailed protocols for the handling, solubility, and preparation of this compound (DHM) in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the maximum solubility of this compound in DMSO?

A1: this compound has a high solubility in DMSO, reaching up to 250 mg/mL, which is equivalent to a molar concentration of 588.94 mM.[1][2][3] To achieve this maximum solubility, gentle warming and ultrasonication may be required.[1][2]

Q2: I'm having trouble dissolving this compound in DMSO. What can I do?

A2: If you encounter precipitation or incomplete dissolution, follow these troubleshooting steps:

  • Use High-Quality DMSO: DMSO is hygroscopic (readily absorbs moisture from the air). The presence of water can significantly reduce the solubility of DHM. Always use newly opened, anhydrous, or high-purity grade DMSO for the best results.

  • Apply Gentle Heat: Warm the solution at 37°C to aid dissolution.

  • Use Sonication: Place the vial in an ultrasonic bath for a short period. This can help break up aggregates and enhance solubilization.

  • Stepwise Dilution: When preparing working solutions from a concentrated DMSO stock, it is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.

Q3: How should I prepare a stock solution of this compound in DMSO?

A3: A detailed, step-by-step protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general procedure involves adding a precise volume of DMSO to a known mass of the DHM powder and using sonication or warming to ensure complete dissolution.

Q4: What are the recommended storage conditions for this compound?

A4: Proper storage is crucial for maintaining the stability and efficacy of DHM. Recommendations vary for the compound in its solid form versus dissolved in a solvent. Please refer to Table 2 for detailed storage guidelines. For solutions in DMSO, it is best to store them in small aliquots at -80°C to minimize freeze-thaw cycles.

Q5: How will repeated freeze-thaw cycles affect my DHM stock solution in DMSO?

A5: While many compounds are stable through multiple freeze-thaw cycles in DMSO, it is best practice to avoid them. Repeated cycling can introduce moisture and may lead to compound degradation or precipitation over time. To avoid this, aliquot your stock solution into single-use volumes upon preparation.

Q6: How do I properly dilute my DHM stock solution for cell-based assays?

A6: When preparing a working solution for cell-based experiments, the DMSO stock should be diluted directly into the culture medium. It is critical to ensure the final concentration of DMSO in the culture is low enough to not cause cellular toxicity, typically below 0.5%. Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Q7: What is the mechanism of action for this compound?

A7: this compound is a selective antagonist of specific adhesion G protein-coupled receptors (aGPCRs), namely GPR56 and GPR114. It functions by inhibiting the receptor's activation by its natural tethered peptide agonist. This prevents the initiation of downstream signaling cascades.

Data Presentation

Table 1: this compound Solubility and Stock Preparation
ParameterValueReference
Molecular Formula C₂₅H₂₈O₆
Molecular Weight 424.49 g/mol
Max Solubility in DMSO 250 mg/mL
Molar Solubility in DMSO 588.94 mM
Stock Solution Example (10 mM) 2.3558 mL DMSO per 1 mg DHM
Stock Solution Example (50 mM) 0.4712 mL DMSO per 1 mg DHM-
Table 2: Recommended Storage Conditions
FormTemperatureDurationReference
Solid Powder -20°C3 years
4°C2 years
In DMSO -80°C2 years
-20°C1 year

Experimental Protocols

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated precision balance

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Preparation: Before starting, allow the this compound vial to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation on the compound.

  • Weighing: Carefully weigh a precise amount of DHM powder (e.g., 1 mg) and transfer it to a sterile vial.

  • Solvent Addition: Based on the molecular weight (424.49 g/mol ), calculate the required volume of DMSO for your target concentration.

    • For a 10 mM stock solution from 1 mg of DHM:

      • Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))

      • Volume (L) = 0.001 g / (424.49 g/mol * 0.010 mol/L) = 0.00023558 L

      • Add 235.6 µL of DMSO to 1 mg of DHM.

  • Dissolution:

    • Add the calculated volume of DMSO to the vial containing the DHM powder.

    • Cap the vial tightly and vortex thoroughly for 30-60 seconds.

    • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

    • Store the aliquots at -80°C for long-term stability.

Visualizations

Experimental Workflow: this compound Solution Preparation

G cluster_0 Preparation cluster_1 Solubilization cluster_2 Storage & Use start Receive Solid DHM weigh Weigh DHM Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate to Dissolve add_dmso->dissolve stock Concentrated Stock Solution dissolve->stock aliquot Aliquot for Single Use stock->aliquot store Store at -80°C aliquot->store working Dilute to Working Solution for Assay aliquot->working

Caption: Workflow for preparing and storing this compound solutions.

Signaling Pathway: Mechanism of DHM Antagonism

G cluster_receptor Adhesion GPCR (e.g., GPR56) cluster_signaling Downstream Signaling receptor Inactive Receptor (7TM) g_protein G-Protein Activation receptor->g_protein Couples to agonist Tethered Agonist agonist->receptor Activates pathway Cellular Response g_protein->pathway dhm This compound (Antagonist) dhm->receptor Inhibits Activation

Caption: DHM acts as an antagonist, blocking aGPCR activation.

References

Technical Support Center: Dihydromunduletone and Mitochondrial Complex I

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of dihydromunduletone (DHM) on mitochondrial complex I.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound (DHM)?

This compound is a selective antagonist for a subset of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 and GPR114.[1][2][3][4] It functions by inhibiting the agonist-stimulated activity of these receptors without affecting their basal activity.[1]

Q2: Does this compound have known off-target effects?

Yes, this compound, as a derivative of the natural product mundulone, has been shown to exhibit off-target effects, most notably the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). This is a shared characteristic with other rotenoid compounds.

Q3: How significant is the inhibition of mitochondrial complex I by DHM compared to its primary target affinity?

DHM is less potent as a complex I inhibitor compared to its efficacy as a GPR56 antagonist. To mitigate cytotoxicity associated with complex I inhibition, it is recommended to use DHM at concentrations below 10 µM in cell-based aGPCR studies.

Q4: What are the potential consequences of mitochondrial complex I inhibition in experiments?

Inhibition of mitochondrial complex I can lead to decreased ATP production, increased production of reactive oxygen species (ROS), and ultimately, cellular stress and cytotoxicity. This can confound experimental results, particularly in studies investigating cellular metabolism, proliferation, and survival. It is crucial to differentiate between the on-target effects on aGPCRs and the off-target effects on mitochondrial function.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound and the assessment of its effects on mitochondrial complex I.

Problem Possible Cause Suggested Solution
Unexpected cytotoxicity observed at concentrations intended to target aGPCRs. Off-target inhibition of mitochondrial complex I by DHM.1. Concentration Optimization: Perform a dose-response curve to determine the optimal concentration of DHM that inhibits the target aGPCR with minimal cytotoxicity. It is recommended to stay below 10 µM for cell-based assays. 2. Control Experiments: Include control compounds known to specifically inhibit complex I (e.g., rotenone) to compare the cytotoxic profile. 3. Mitochondrial Function Assays: Directly measure mitochondrial respiration and ATP production to assess the impact of DHM at the concentrations used.
Conflicting results in cell viability or signaling assays. The observed phenotype may be a composite of both on-target (aGPCR) and off-target (mitochondrial) effects.1. Rescue Experiments: Attempt to rescue the phenotype by providing downstream products of the inhibited pathway (e.g., supplementing with ATP or antioxidants). 2. Use of Structurally Unrelated Inhibitors: If available, use a structurally different antagonist for the target aGPCR to see if the same phenotype is observed. 3. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target aGPCR and compare the phenotype to that induced by DHM.
Difficulty in measuring specific complex I inhibition by DHM. Assay conditions may not be optimal, or the method may lack the required sensitivity.1. Assay Selection: Choose a suitable assay for your experimental setup (e.g., spectrophotometric measurement of NADH oxidation, oxygen consumption assays, or commercially available kits). 2. Mitochondrial Isolation Quality: Ensure high-quality, intact mitochondria are used for in vitro assays. Poor isolation can lead to inaccurate results. 3. Substrate and Inhibitor Concentrations: Titrate the concentrations of NADH, coenzyme Q analogs, and DHM to find the optimal assay window. Include a positive control inhibitor like rotenone.
High background or non-specific signal in complex I activity assays. Contamination of mitochondrial preparations with other cellular components or issues with assay reagents.1. Mitochondrial Purity: Assess the purity of your mitochondrial fraction using marker enzymes. 2. Buffer Composition: Ensure the assay buffer is correctly prepared and at the optimal pH. 3. Reagent Quality: Use fresh, high-quality reagents. Some assay components can degrade over time.

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound and related compounds on GPR56 and mitochondrial complex I.

CompoundGPR56 IC₅₀ (µM)Mitochondrial Complex I Inhibition (%) at 10 µM
This compound (DHM)20.9~20%
RotenoneNot Applicable~95%
MunduloneNot Reported~80%
IsorotenoneNot Reported~60%
DeguelinNot Reported~90%

Experimental Protocols

Protocol 1: Measurement of Mitochondrial Complex I Activity (NADH:Ubiquinone Oxidoreductase)

This protocol is adapted from the methodology used to assess the off-target effects of this compound.

Materials:

  • Isolated mitochondria (e.g., from mouse heart or cultured cells)

  • Assay Buffer: 25 mM K₂HPO₄/KH₂PO₄, 10 mM MgCl₂, 2.5 mg/ml bovine serum albumin (BSA), pH 7.2

  • NADH solution (freshly prepared)

  • Coenzyme Q₁ (CoQ₁) solution

  • This compound (DHM) stock solution (in DMSO)

  • Rotenone stock solution (in DMSO, as a positive control)

  • Spectrophotometer capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Mitochondrial Preparation: Isolate mitochondria from the tissue or cells of interest using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.

  • Assay Setup: In a temperature-controlled cuvette at 37°C, suspend the isolated mitochondria (25 µg/ml) in the assay buffer.

  • Inhibitor Incubation: Add the desired concentration of DHM or vehicle (DMSO) to the mitochondrial suspension. For a positive control, use a known complex I inhibitor like rotenone. Incubate for a few minutes.

  • Reaction Initiation: Add NADH to a final concentration of 75 µM.

  • Measurement of Basal Activity: Record the decrease in absorbance at 340 nm for 2-3 minutes to measure the basal NADH oxidation rate.

  • Stimulation of Complex I Activity: Add CoQ₁ to a final concentration of 0.1 mM to initiate the full complex I-dependent reaction.

  • Measurement of Complex I Activity: Immediately record the decrease in absorbance at 340 nm for 5-10 minutes. The rate of NADH oxidation is proportional to complex I activity.

  • Calculation of Specific Inhibition:

    • Calculate the rate of NADH oxidation (nmol/min/mg of mitochondrial protein) using the molar extinction coefficient of NADH (ε = 6220 M⁻¹cm⁻¹ at 340 nm).

    • The rotenone-sensitive rate represents the specific activity of complex I.

    • Express the activity in the presence of DHM as a percentage of the vehicle control.

Visualizations

Signaling_Pathway cluster_target On-Target Effect cluster_off_target Off-Target Effect DHM This compound (DHM) aGPCR Adhesion GPCR (e.g., GPR56) DHM->aGPCR Antagonizes Complex_I Complex I DHM->Complex_I Inhibits G_protein G Protein (Gα12/13) aGPCR->G_protein Downstream Downstream Signaling (e.g., RhoA activation) G_protein->Downstream Mito Mitochondrion Mito->Complex_I ETC Electron Transport Chain Complex_I->ETC ATP ATP Production ETC->ATP

Caption: On- and off-target effects of this compound.

Experimental_Workflow start Start: Hypothesis DHM has off-target effects isolate_mito Isolate Mitochondria start->isolate_mito protein_quant Determine Protein Concentration isolate_mito->protein_quant assay_setup Set up Complex I Assay (Spectrophotometer) protein_quant->assay_setup add_inhibitor Add DHM, Vehicle, or Rotenone assay_setup->add_inhibitor measure_activity Measure NADH Oxidation Rate (Absorbance at 340 nm) add_inhibitor->measure_activity calculate Calculate % Inhibition vs. Vehicle Control measure_activity->calculate end Conclusion: Quantify DHM effect on Complex I calculate->end

Caption: Workflow for assessing DHM's effect on Complex I.

Troubleshooting_Logic start Unexpected Cytotoxicity? is_conc_high Is [DHM] > 10 µM? start->is_conc_high is_mito_effect Mitochondrial Dysfunction? is_conc_high->is_mito_effect No solution_conc Solution: Lower [DHM] is_conc_high->solution_conc Yes solution_controls Solution: Run mitochondrial function assays is_mito_effect->solution_controls Yes solution_on_target On-target Cytotoxicity is_mito_effect->solution_on_target No

Caption: Troubleshooting logic for unexpected cytotoxicity.

References

Technical Support Center: Optimizing Dihydromunduletone for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromunduletone (DHM) in in vitro settings, with a focus on optimizing experimental concentrations below 10 µM.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (DHM) is a rotenoid derivative that functions as a selective antagonist for certain adhesion G protein-coupled receptors (aGPCRs), particularly GPR56 (also known as ADGRG1) and GPR114 (ADGRG5)[1][2][3]. It inhibits the signaling of these receptors by interfering with the binding of their tethered peptide agonist[2][4]. DHM has been shown to inhibit GPR56-mediated signaling pathways, such as the Gα13-dependent activation of Serum Response Element (SRE)-luciferase activity.

Q2: What is the recommended starting concentration range for this compound in in vitro experiments?

A2: For initial in vitro experiments, a common approach is to perform a broad dose-response curve, testing a wide range of concentrations from nanomolar to micromolar. Given that the reported IC50 of DHM for GPR56 inhibition is approximately 20.9 µM, exploring a concentration range from 1 µM to 50 µM would be a reasonable starting point to establish its efficacy in your specific assay. For optimizing studies below 10 µM, it is crucial to first establish a dose-response relationship to identify the effective concentration range without causing cytotoxicity. In some studies, DHM has been used at concentrations as low as 3 µM to effectively blunt peptide agonist activation.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has poor aqueous solubility and is typically dissolved in an organic solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose. To prepare a stock solution, dissolve the solid DHM in high-purity, anhydrous DMSO to a high concentration (e.g., 10 mM or higher). Gentle warming in a 37°C water bath and sonication can aid in dissolution. The stock solution should be stored at -20°C or -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.

Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous assay medium. What should I do?

A4: This is a common issue known as "crashing out" that occurs with hydrophobic compounds. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your culture medium, typically well below 1%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent System: In some cases, a mixture of solvents can improve solubility.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing while adding the stock solution can sometimes help maintain solubility.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the aqueous medium.

Troubleshooting Guides

Issue 1: Inconsistent or No Observable Effect of this compound at <10 µM
Potential Cause Troubleshooting Action Rationale
Concentration is too low Perform a dose-response curve with a wider concentration range (e.g., 0.1 µM to 50 µM).To determine the effective concentration range and IC50 in your specific cell line and assay conditions.
Compound Degradation Prepare a fresh stock solution of DHM. Avoid repeated freeze-thaw cycles by storing in single-use aliquots.DHM may degrade over time or with improper storage, leading to loss of activity.
Cell Line Sensitivity Verify the expression of the target receptor (e.g., GPR56) in your chosen cell line. Consider using a cell line known to be responsive to DHM, such as HEK293T cells transfected with GPR56.The effect of DHM is dependent on the presence and expression level of its target receptor.
Assay Sensitivity Ensure your assay is sensitive enough to detect subtle changes at low concentrations. Optimize assay parameters such as incubation time and reagent concentrations.A suboptimal assay setup may not be able to detect the inhibitory effects of low concentrations of DHM.
Issue 2: Cytotoxicity Observed at Concentrations Approaching 10 µM
Potential Cause Troubleshooting Action Rationale
Compound-induced Toxicity Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the 50% cytotoxic concentration (CC50).To distinguish between specific inhibitory effects and general cytotoxicity.
Solvent Toxicity Run a vehicle control with the same concentration of DMSO used for your highest DHM concentration.High concentrations of DMSO (typically >0.5-1%) can be toxic to cells.
Off-target Effects Screen DHM against a panel of related and unrelated targets. Use a cell line that does not express the intended target as a negative control.To identify if the observed cytotoxicity is due to interactions with unintended cellular targets.

Quantitative Data Summary

Parameter Value Assay System Reference
IC50 for GPR56 Inhibition ~20.9 µMCell-free GTPγS binding reconstitution assay
Screening Concentration 5 µMHEK293T cell-based SRE-luciferase reporter assay
Concentration for Blunting Peptide Agonist Activation 3 µMHEK293T cell-based SRE-luciferase reporter assay
Maximum Inhibitory Concentration Tested 50 µMCell-free GTPγS binding reconstitution assay
Solubility in DMSO 20 mg/mL (47.12 mM) to 250 mg/mL (588.94 mM)N/A

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the mixture until the compound is fully dissolved. If necessary, sonicate or gently warm the solution in a 37°C water bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Dispense the stock solution into smaller, single-use aliquots to prevent degradation from multiple freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Serum Response Element (SRE)-Luciferase Reporter Assay

This protocol is adapted from studies identifying DHM as a GPR56 antagonist.

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with a GPR56 expression plasmid and an SRE-luciferase reporter plasmid using a suitable transfection reagent.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free culture medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (medium with DMSO only).

  • Incubation: Remove the old medium from the wells and add the medium containing the different concentrations of DHM. Incubate for a predetermined time (e.g., 6-24 hours).

  • Stimulation (Optional): If studying antagonism, add a GPR56 agonist (e.g., a synthetic peptide agonist) to the wells and incubate for an additional period.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency. Plot the normalized luciferase activity against the log of the DHM concentration to determine the IC50.

Visualizations

GPR56_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Extracellular Matrix Proteins (e.g., Collagen III) GPR56 GPR56 (ADGRG1) Ligand->GPR56 Activates G_protein Heterotrimeric G-protein (Gα13/βγ) GPR56->G_protein Activates RhoA RhoA G_protein->RhoA Activates DHM This compound (Antagonist) DHM->GPR56 Inhibits ROCK ROCK RhoA->ROCK SRF SRF ROCK->SRF Phosphorylates SRE Serum Response Element (SRE) SRF->SRE Binds to Gene_Expression Gene Expression SRE->Gene_Expression Promotes

Caption: GPR56 signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_stock Prepare DHM Stock Solution (in DMSO) treatment Treat Cells with Serial Dilutions of DHM prep_stock->treatment cell_culture Culture and Seed Cells (e.g., HEK293T) cell_culture->treatment incubation Incubate treatment->incubation assay Perform Assay (e.g., Luciferase Assay) incubation->assay data_acq Acquire Data assay->data_acq analysis Normalize Data and Generate Dose-Response Curve data_acq->analysis results Determine IC50 / EC50 analysis->results

Caption: General experimental workflow for in vitro studies with this compound.

References

Technical Support Center: Synthesis of Dihydromunduletone and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Dihydromunduletone and its analogues. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important class of rotenoid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for constructing the rotenoid core of this compound?

A1: The synthesis of the characteristic cis-fused bisbenzopyran system of rotenoids like this compound can be approached in several ways. Key strategies include:

  • Iterative Pyran-Ring Formation: This approach involves the sequential construction of the two pyran rings. A common method utilizes a Pd-catalyzed O-arylation followed by a C-arylation to form the rings.[1][2]

  • Convergent Synthesis Using Key Building Blocks: A concise strategy involves the use of a vinyl iodide as a building block to construct the 4-acylchromene skeleton.[3][4]

  • Semi-synthesis from Readily Available Natural Products: For larger scale preparations, semi-synthesis from commercially available rotenone is a viable option. This involves the selective cleavage of the E-ring of rotenone to form key intermediates.[5]

  • Biomimetic Oxidative Rearrangement: The isoflavonoid skeleton, a precursor to rotenoids, can be formed via an oxidative rearrangement of a chalcone precursor.

Q2: What are the most common challenges in achieving the desired stereochemistry at the B/C ring junction?

A2: Establishing the cis-fusion of the B and C rings is a critical and often challenging aspect of rotenoid synthesis. The stereochemistry is influenced by the reaction conditions and the chosen synthetic route. For instance, in syntheses involving the cyclization of a β-hydroxy ketone, the chirality of the β-hydroxy moiety can direct the stereochemical outcome of the subsequent ring formation. In semi-synthetic approaches from rotenone, the stereochemistry is already established in the starting material.

Q3: Are there any particularly hazardous reagents used in the synthesis of this compound analogues that I should be aware of?

A3: Yes, some synthetic routes for rotenoids and related isoflavonoids may involve hazardous reagents. For example, older methods for the synthesis of the key intermediate rot-2′-enonic acid from rotenone used sodium cyanoborohydride in hexamethylphosphoramide, which are highly toxic. Additionally, the oxidative rearrangement of chalcones to isoflavones has traditionally used thallium reagents, which are known for their high toxicity and negative environmental impact. Newer, greener alternatives are being developed to avoid these hazardous materials.

Q4: Can this compound be synthesized from Mundulone?

A4: this compound is a derivative of the natural product mundulone. While a specific synthetic procedure for the conversion of mundulone to this compound was not detailed in the provided search results, the "dihydro" prefix suggests that it can be prepared from mundulone via a reduction reaction, likely targeting a carbon-carbon double bond in the mundulone structure.

Troubleshooting Guides

Problem 1: Low yield in the Pd-catalyzed pyran ring formation.
Possible Cause Troubleshooting Suggestion Relevant Literature
Suboptimal ligand for the Pd catalyst.Screen different phosphine ligands to improve catalytic activity and stability. The choice of ligand can significantly impact the reaction outcome.
Inefficient arylation of the ketone.Convert the ketone to a silyl enol ether before the arylation step. This can lead to a cleaner reaction and improved yields.
Poor reactivity of the aryl halide precursor.Use an iodinated precursor instead of a brominated or chlorinated one, as iodides are generally more reactive in Pd-catalyzed cross-coupling reactions.
Inappropriate solvent.Optimize the reaction solvent. The polarity and coordinating ability of the solvent can influence the solubility of reactants and the stability of the catalytic species.
Problem 2: Difficulty in the purification of the final product.
Possible Cause Troubleshooting Suggestion Relevant Literature
Presence of closely related diastereomers.Improve the diastereoselectivity of the reaction leading to the formation of the stereocenter(s). This can be achieved by optimizing reaction temperature, catalyst, or chiral auxiliaries. If inseparable, consider derivatization to facilitate separation.
Aggregation of the hydrophobic product.During purification, especially with hydrophobic molecules, aggregation can be an issue. Try using a solvent system with better solubilizing properties or adding solubilizing agents. For column chromatography, a careful selection of the stationary and mobile phases is crucial.
Contamination with residual heavy metals from catalysis.If a metal catalyst (e.g., Pd, Cu) was used in the final steps, ensure its complete removal. This may require treatment with a metal scavenger or performing an additional purification step like a plug of silica gel or activated carbon.

Quantitative Data Summary

The following table summarizes reported yields and step counts for the synthesis of Deguelin, a close analogue of this compound. This data can serve as a benchmark for researchers synthesizing similar rotenoid structures.

Synthetic Strategy Product Number of Steps (Longest Linear Sequence) Overall Yield Reference
Iterative Pyran-Ring Formation(−)-Deguelin1210.5%
Vinyl Iodide Building Block(±)-Deguelin462%
Vinyl Iodide Building Block & Hydroxylation(±)-Tephrosin554%
Semi-synthesis from RotenoneDeguelin422%

Experimental Protocols

Key Experiment: Concise Total Synthesis of (±)-Deguelin using a Vinyl Iodide

This protocol is adapted from the synthesis of (±)-Deguelin and provides a concise route to the rotenoid core.

Step 1: Synthesis of the 4-Acylchromene Intermediate

  • To a solution of the appropriate 2-hydroxyacetophenone precursor in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃).

  • Add the vinyl iodide building block to the reaction mixture.

  • Heat the reaction at a specified temperature (e.g., 80 °C) for a designated time until the reaction is complete as monitored by TLC.

  • After cooling to room temperature, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain the 4-acylchromene intermediate.

Step 2: Cyclization to form the Rotenoid Core

  • Dissolve the 4-acylchromene intermediate in a suitable solvent (e.g., methanol).

  • Add a base (e.g., sodium methoxide) to the solution.

  • Stir the reaction at room temperature until the cyclization is complete (monitored by TLC).

  • Neutralize the reaction with an acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield (±)-Deguelin.

Note: For the synthesis of analogues, the starting 2-hydroxyacetophenone and vinyl iodide precursors can be varied accordingly.

Visualizations

Synthetic_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 2_Hydroxyacetophenone 2_Hydroxyacetophenone Acylchromene Acylchromene 2_Hydroxyacetophenone->Acylchromene Step 1: Coupling Vinyl_Iodide Vinyl_Iodide Vinyl_Iodide->Acylchromene Dihydromunduletone_Analogue Dihydromunduletone_Analogue Acylchromene->Dihydromunduletone_Analogue Step 2: Cyclization

Caption: A generalized synthetic workflow for this compound analogues.

Troubleshooting_Flowchart Start Low Yield in Ring Formation Step Check_Ligand Is the Pd Ligand Optimized? Start->Check_Ligand Change_Ligand Screen Different Ligands Check_Ligand->Change_Ligand No Check_Substrate Is the Aryl Halide Reactive Enough? Check_Ligand->Check_Substrate Yes Change_Ligand->Check_Substrate Use_Iodide Switch to Aryl Iodide Check_Substrate->Use_Iodide No Check_Ketone Is Ketone Reactivity an Issue? Check_Substrate->Check_Ketone Yes Use_Iodide->Check_Ketone Silyl_Enol_Ether Convert to Silyl Enol Ether Check_Ketone->Silyl_Enol_Ether Yes Success Yield Improved Check_Ketone->Success No Silyl_Enol_Ether->Success

Caption: Troubleshooting guide for low-yield ring formation reactions.

References

Dihydromunduletone stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of Dihydromunduletone (DHM). It also includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DHM) is a rotenoid derivative that functions as a selective and potent antagonist for a subset of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 (also known as ADGRG1) and GPR114 (ADGRG5).[1] It does not inhibit GPR110 or class A GPCRs.[1] DHM works by antagonizing the activation of these receptors by both their natural tethered-peptide agonists and synthetic-peptide agonists.[2][3] It is important to note that DHM does not inhibit the basal activity of the receptor, classifying it as a neutral antagonist.[2]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and activity of this compound. For long-term stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. The recommended storage conditions are summarized in the table below.

Q3: In what solvents can I dissolve this compound?

A3: While specific solubility data is not widely published, experimental protocols indicate that this compound is soluble in dimethyl sulfoxide (DMSO). In published studies, compounds from chemical libraries (including DHM) were dissolved in DMSO for use in cell-based assays.

Q4: Is there any information on the stability of this compound under different pH or light conditions?

A4: Currently, there is no specific published data on the stability of this compound under varying pH levels or upon exposure to light. As a general precaution for rotenoid derivatives, it is advisable to protect solutions from direct light and to use buffered solutions when pH sensitivity is a concern in an experiment.

Stability and Storage Data

FormStorage TemperatureStorage DurationSpecial Instructions
Stock Solution-80°C2 yearsAliquot to prevent repeated freeze-thaw cycles.
Stock Solution-20°C1 yearAliquot to prevent repeated freeze-thaw cycles.
Solid (Powder)Room TemperatureNot SpecifiedStore in a dry, dark place. Based on general chemical handling guidelines.

Experimental Protocols

Serum Response Element (SRE)-Luciferase Reporter Assay

This assay is commonly used to screen for inhibitors of GPR56-mediated signaling.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS).

    • Cells are transiently transfected with plasmids encoding the GPR56 7-transmembrane (7TM) domain and an SRE-luciferase reporter construct. A constitutively active Gα13 construct can be used as a counterscreen to identify compounds acting downstream of the receptor.

  • Compound Treatment:

    • Following transfection, cells are seeded in 384-well plates.

    • This compound, dissolved in DMSO, is added to the cells at the desired concentrations.

  • Agonist Stimulation (Optional):

    • For assays investigating competitive antagonism, a synthetic peptide agonist (e.g., P7 peptide) can be added to stimulate the receptor.

  • Luciferase Assay:

    • After a suitable incubation period, a luciferase reagent (e.g., SteadyLite) is added to the wells.

    • Luminescence is measured using a plate reader to determine the level of SRE activation. A decrease in luminescence in the presence of DHM indicates inhibition of the GPR56 signaling pathway.

RhoA GTPase Activation Assay

This assay provides a more direct measure of GPR56 inhibition by DHM in a cellular context.

Methodology:

  • Cell Culture and Transfection:

    • HEK293T cells are transfected with plasmids encoding HA-tagged RhoA and the GPR56 A386M 7TM mutant.

  • Compound Treatment:

    • Transfected cells are treated with this compound (e.g., 10 µM) or a vehicle control (DMSO).

  • Agonist Stimulation:

    • RhoA-GTP production is stimulated by adding a P7 peptide agonist to the cell culture medium for a short period (e.g., 5 minutes).

  • Cell Lysis and Pulldown:

    • Cells are lysed, and the active, GTP-bound RhoA is captured using a Rho-binding domain affinity resin.

  • Western Blotting:

    • The amount of activated RhoA is quantified by Western blotting using an anti-HA antibody. A reduction in the RhoA-GTP signal in DHM-treated cells indicates inhibition of GPR56.

Troubleshooting Guide

Issue: No inhibition of GPR56 activity is observed in my SRE-luciferase assay.

A No Inhibition Observed B Check DHM Stock Solution A->B C Verify Assay Components A->C D Confirm Receptor Expression and Activity A->D E Improper Storage? (e.g., multiple freeze-thaws) B->E How was it stored? F Incorrect Concentration? B->F Check calculations H Luciferase Reagent Expired? C->H I Problem with Transfection Efficiency? D->I J Cells Unhealthy? D->J K Run Positive Control (known inhibitor) D->K L Run Agonist Dose-Response D->L G Degraded DHM? E->G

Caption: Troubleshooting logic for lack of DHM activity.

  • Possible Cause 1: this compound solution has degraded.

    • Solution: Ensure that the stock solution was stored correctly at -20°C or -80°C and was not subjected to multiple freeze-thaw cycles. If degradation is suspected, use a fresh aliquot or prepare a new stock solution.

  • Possible Cause 2: Incorrect concentration of this compound.

    • Solution: Double-check all calculations for dilutions of the stock solution. It may be beneficial to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific assay conditions.

  • Possible Cause 3: Issues with the assay system.

    • Solution: Verify that the cells were properly transfected and are expressing the GPR56 receptor. Confirm the activity of the luciferase reporter system using a known activator of the pathway as a positive control.

Issue: High background signal in the RhoA activation assay.

  • Possible Cause 1: Basal activity of the receptor is high.

    • Solution: The GPR56 A386M 7TM mutant is used to model receptor basal activity. If this basal activity is too high, it may mask the inhibitory effect of DHM. Ensure you are using the correct construct and consider optimizing the amount of plasmid used for transfection.

  • Possible Cause 2: Non-specific antibody binding in Western blot.

    • Solution: Optimize your Western blotting protocol, including blocking conditions and antibody concentrations, to reduce background signal.

Signaling Pathway and Experimental Workflow

cluster_0 Experimental Workflow cluster_1 Signaling Pathway A Prepare DHM Stock Solution (DMSO) D Treat Cells with DHM A->D B Transfect HEK293T Cells (GPR56 + SRE-Luc) C Seed Cells in Assay Plate B->C C->D E Add Peptide Agonist (Optional) D->E F Incubate E->F G Add Luciferase Reagent F->G H Measure Luminescence G->H I Peptide Agonist J GPR56 Receptor I->J L Gα13 Activation J->L K This compound O Inhibition K->O M RhoA Activation L->M N SRE-Luciferase Expression M->N O->J

Caption: DHM experimental workflow and signaling pathway.

References

Technical Support Center: Dihydromunduletone Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydromunduletone (DHM). The information provided addresses common issues related to its mitochondrial toxicity and offers guidance on experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHM) and what is its primary mechanism of action?

A1: this compound (DHM) is a natural product derivative, classified as a rotenoid.[1][2] Its primary identified mechanism of action is as a selective antagonist for a subset of adhesion G protein-coupled receptors (aGPCRs), notably GPR56 and GPR114/ADGRG5.[1][3] It inhibits the activation of these receptors by their tethered agonists without affecting their basal activity.[1]

Q2: What is the cause of this compound's mitochondrial toxicity?

A2: The mitochondrial toxicity of DHM is attributed to its activity as a mitochondrial complex I (NADH:ubiquinone oxidoreductase) inhibitor. This is a characteristic shared with other rotenoids, such as the well-known mitochondrial inhibitor, rotenone. Inhibition of complex I disrupts the electron transport chain, leading to decreased ATP production and increased generation of reactive oxygen species (ROS).

Q3: At what concentrations does DHM typically show cytotoxicity?

A3: To avoid significant cytotoxicity in cell-based assays, it is recommended to use DHM at concentrations below 10 µM. The cytotoxic effects are linked to its inhibition of mitochondrial complex I.

Q4: Are there ways to mitigate the mitochondrial toxicity of DHM in my experiments?

A4: Yes, based on studies with the related compound rotenone, several strategies can be employed to mitigate mitochondrial toxicity. These include the co-administration of antioxidants to counteract the increased production of reactive oxygen species (ROS) and the use of compounds that promote mitochondrial biogenesis.

  • Antioxidants: N-acetylcysteine (NAC) has been shown to ameliorate some of the detrimental effects of rotenone-induced complex I inhibition. Other antioxidants like glutathione and vitamin C have also been shown to inhibit rotenone-induced apoptosis.

  • Mitochondrial Biogenesis Promoters: Resveratrol has been demonstrated to protect against rotenone-induced neurotoxicity by regulating mitochondrial biogenesis and dynamics.

Q5: What are the key assays to assess the mitochondrial toxicity of DHM?

A5: A comprehensive assessment of mitochondrial toxicity involves a battery of assays targeting different aspects of mitochondrial function. Key assays include:

  • Cell Viability Assays: To determine the overall cytotoxic effect (e.g., MTT, LDH release assays).

  • Mitochondrial Membrane Potential (ΔΨm) Assays: Using fluorescent dyes like TMRM or JC-1 to detect depolarization of the mitochondrial membrane, an early indicator of dysfunction.

  • Reactive Oxygen Species (ROS) Production Assays: To measure the increase in ROS, a direct consequence of complex I inhibition.

  • Oxygen Consumption Rate (OCR) Measurement: Using platforms like the Seahorse XF Analyzer to directly measure the impact on mitochondrial respiration.

  • ATP Production Assays: To quantify the decrease in cellular ATP levels resulting from impaired oxidative phosphorylation.

Troubleshooting Guides

Issue 1: Unexpectedly High Cytotoxicity Observed at Low Concentrations of DHM

Possible Causes:

  • Compound Instability or Impurity: The DHM stock may have degraded or may contain cytotoxic impurities.

  • Incorrect Concentration: Errors in calculating the final concentration of DHM in the culture medium.

  • Cell Line Sensitivity: The cell line being used may be particularly sensitive to mitochondrial complex I inhibition.

  • Assay Interference: The chosen cytotoxicity assay (e.g., MTT) may be directly affected by DHM, leading to inaccurate results.

Troubleshooting Steps:

  • Verify Compound Integrity:

    • Check the recommended storage conditions for your DHM stock solution.

    • If possible, verify the purity of your DHM sample using analytical methods such as HPLC.

  • Recalculate Concentrations:

    • Double-check all calculations for the dilution of your stock solution.

  • Perform a Dose-Response Curve:

    • Conduct a detailed dose-response experiment to determine the precise IC50 value for your specific cell line.

  • Use an Orthogonal Cytotoxicity Assay:

    • If using a metabolic assay like MTT, cross-validate your results with an assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay).

Issue 2: Conflicting Results Between Different Mitochondrial Function Assays

Possible Cause:

  • Timing of the Assay: Different mitochondrial parameters are affected at different times after exposure to a toxicant. For example, a drop in mitochondrial membrane potential may occur before a significant decrease in total cellular ATP.

  • Assay Specificity: Some assays may be more sensitive to specific aspects of mitochondrial dysfunction.

Troubleshooting Steps:

  • Perform a Time-Course Experiment:

    • Measure key mitochondrial parameters (e.g., ROS production, mitochondrial membrane potential, ATP levels) at multiple time points after DHM treatment.

  • Multiplex Assays:

    • Whenever possible, use multiplexing techniques to measure several parameters in the same well or sample to get a more integrated view of mitochondrial health.

  • Consult Assay-Specific Literature:

    • Review the literature for the specific assays you are using to understand their limitations and optimal experimental conditions.

Data Presentation

Table 1: Summary of this compound's Properties and Effects

ParameterDescriptionValue/Recommendation
Primary Target Adhesion G Protein-Coupled ReceptorsGPR56, GPR114/ADGRG5 Antagonist
Off-Target Effect Mitochondrial ToxicityInhibition of Mitochondrial Complex I
Recommended In Vitro Concentration For minimizing cytotoxicity< 10 µM
IC50 for GPR56 ~20.9 µM

Table 2: Key Experimental Assays for Assessing DHM-Induced Mitochondrial Toxicity

AssayParameter MeasuredPrinciple
MTT/XTT Assay Cell Viability/Metabolic ActivityReduction of tetrazolium salt by mitochondrial dehydrogenases.
LDH Release Assay Cell Membrane Integrity (Necrosis)Measurement of lactate dehydrogenase released from damaged cells.
TMRM/JC-1 Staining Mitochondrial Membrane Potential (ΔΨm)Accumulation of fluorescent dyes in mitochondria based on membrane potential.
MitoSOX Red Staining Mitochondrial Superoxide ProductionA fluorescent probe that specifically detects superoxide in mitochondria.
Seahorse XF Analysis Oxygen Consumption Rate (OCR)Real-time measurement of cellular respiration.
Luminometry-Based ATP Assay Cellular ATP LevelsLuciferase-based assay to quantify ATP.

Experimental Protocols

Protocol 1: Assessing Mitochondrial Membrane Potential using TMRM
  • Cell Plating: Seed cells in a 96-well, black-walled, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • DHM Treatment: Treat cells with a range of DHM concentrations (and appropriate vehicle controls) for the desired duration.

  • TMRM Loading:

    • Prepare a fresh working solution of TMRM (e.g., 20-100 nM in pre-warmed culture medium).

    • Remove the DHM-containing medium and add the TMRM loading solution to each well.

    • Incubate for 20-30 minutes at 37°C, protected from light.

  • Imaging/Quantification:

    • Wash the cells with pre-warmed PBS or imaging buffer.

    • Measure the fluorescence using a fluorescence microscope or plate reader (Excitation/Emission ~548/574 nm).

    • As a positive control for depolarization, include a well treated with a known uncoupler like CCCP.

Protocol 2: Measuring Oxygen Consumption Rate (OCR) with a Seahorse XF Analyzer
  • Cell Plating: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere and form a monolayer.

  • DHM Treatment: Treat the cells with DHM for the desired time.

  • Assay Preparation:

    • Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator.

    • Replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.

  • Mitochondrial Stress Test:

    • Load the injection ports of the sensor cartridge with mitochondrial inhibitors:

      • Port A: Oligomycin (ATP synthase inhibitor)

      • Port B: FCCP (uncoupling agent)

      • Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

    • Calibrate the instrument and run the assay.

  • Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Visualizations

DHM_Toxicity_Pathway DHM This compound (DHM) ComplexI Mitochondrial Complex I DHM->ComplexI Inhibits ETC Electron Transport Chain (ETC) ComplexI->ETC Disrupts ROS Increased ROS (Superoxide) ETC->ROS Leads to ATP Decreased ATP Production ETC->ATP Impairs Toxicity Cellular Toxicity & Apoptosis ROS->Toxicity ATP->Toxicity Antioxidants Antioxidants (e.g., NAC) Antioxidants->ROS Neutralizes MitoBiogenesis Mitochondrial Biogenesis (e.g., via Resveratrol) MitoBiogenesis->ComplexI Compensates for Dysfunction

Caption: Signaling pathway of DHM-induced mitochondrial toxicity and mitigation strategies.

Experimental_Workflow cluster_0 Initial Screening cluster_1 Mitochondrial Function Assessment cluster_2 Mitigation Strategy Testing start Treat Cells with DHM viability Cell Viability Assay (e.g., MTT, LDH) start->viability mem_potential Mitochondrial Membrane Potential Assay (TMRM) viability->mem_potential If toxic ros_assay ROS Production Assay (MitoSOX) viability->ros_assay If toxic ocr_assay Oxygen Consumption Rate (Seahorse XF) mem_potential->ocr_assay ros_assay->ocr_assay atp_assay ATP Production Assay ocr_assay->atp_assay co_treatment Co-treat with DHM and: - Antioxidant (NAC) - Biogenesis Promoter (Resveratrol) atp_assay->co_treatment To mitigate toxicity rescue_assay Re-assess Mitochondrial Function & Viability co_treatment->rescue_assay

Caption: Experimental workflow for investigating and mitigating DHM's mitochondrial toxicity.

Troubleshooting_Logic rect_node rect_node start Unexpectedly High Cytotoxicity? check_conc Concentrations Correct? start->check_conc check_purity Compound Pure & Stable? check_conc->check_purity Yes rect_node1 Recalculate and Repeat Experiment check_conc->rect_node1 No check_assay Assay Artifact? check_purity->check_assay Yes rect_node2 Source New Compound & Verify Purity check_purity->rect_node2 No true_effect Likely a True Biological Effect check_assay->true_effect No rect_node3 Use Orthogonal Assay (e.g., LDH vs. MTT) check_assay->rect_node3 Yes

Caption: Logical workflow for troubleshooting unexpected cytotoxicity with this compound.

References

Technical Support Center: Dihydromunduletone in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Dihydromunduletone (DHM) in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHM)?

A1: this compound is a natural product, specifically a rotenoid derivative, that has been identified as a selective antagonist for a subset of adhesion G protein-coupled receptors (aGPCRs), including GPR56 and GPR114/ADGRG5.[1][2][3] It was discovered through a high-throughput screening campaign aimed at finding small-molecule inhibitors of GPR56.[1][3]

Q2: What is the mechanism of action of DHM?

A2: DHM functions as an antagonist that interferes with the activation of aGPCRs by their tethered peptide agonists. It inhibits both tethered peptide agonist-stimulated and synthetic peptide agonist-stimulated GPR56 activity but does not affect the basal activity of the receptor. This suggests that DHM may act as a neutral antagonist that competes with the tethered agonist for its binding site or as a negative allosteric modulator.

Q3: For which targets has DHM shown activity?

A3: DHM has been shown to inhibit GPR56 and GPR114/ADGRG5, which share similar tethered agonists. It does not, however, inhibit GPR110/ADGRF1 or class A GPCRs such as the M3 muscarinic acetylcholine and β2 adrenergic receptors.

Q4: What are the solubility and storage recommendations for DHM?

A4: DHM is soluble in DMSO. For stock solutions, it can be stored at -20°C for up to three years in powder form and for one year in solvent, or at -80°C for up to two years in solvent. It is recommended to use freshly opened, hygroscopic DMSO for the best solubility, and sonication may be required to aid dissolution. If precipitation occurs, heating and/or sonication can be used.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

TargetAssay TypeIC50Reference
GPR56SRE-luciferase reporter assay~20.9 µM
GPR56 7TMG13 GTPγS binding assay>75% inhibition at 50 µM
GPR114 7TMGs GTPγS binding assayDramatic inhibition at 50 µM

Table 2: Solubility of this compound

SolventConcentrationNotesReference
DMSO250 mg/mL (588.94 mM)Ultrasonic and newly opened DMSO recommended
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.90 mM)Clear solution
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.90 mM)Clear solution
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (4.90 mM)Clear solution

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in assay results.

  • Q: My assay results with DHM are inconsistent between plates and experiments. What could be the cause?

    • A: High variability can stem from several factors. Given that DHM is a natural product, batch-to-batch variation in purity or stability could be a factor. Ensure you are using a high-quality, well-characterized source of the compound. Additionally, as a rotenoid derivative, DHM's stability in your specific assay buffer and under your experimental conditions (e.g., light exposure, temperature) should be considered. Another common source of variability in HTS is inconsistent dispensing of compounds or reagents. Finally, ensure that the DMSO concentration is consistent across all wells and does not exceed the tolerance of your assay, which for cell-based assays is typically under 1%.

Issue 2: Low signal-to-noise ratio or weak assay window.

  • Q: I am observing a small dynamic range in my assay when using DHM. How can I improve this?

    • A: A narrow assay window can make it difficult to discern true hits. First, optimize the concentration of your positive and negative controls to ensure a robust signal difference. For cell-based assays, cell density and passage number can significantly impact the response, so ensure these are consistent. The timing of compound addition and signal reading is also critical and should be optimized. For biochemical assays, ensure the enzyme concentration and substrate concentration are optimal; for kinetic assays, measurements should be taken during the initial velocity phase.

Issue 3: Suspected off-target effects or non-specific inhibition.

  • Q: I am concerned that the activity I am seeing with DHM is not specific to my target. How can I investigate this?

    • A: This is a valid concern, especially with natural products. The original screening campaign for DHM utilized a counterscreen with a constitutively active Gα13 to eliminate compounds acting downstream of the receptor. You should implement a similar counterscreening strategy relevant to your pathway to identify off-target effects. Additionally, consider running orthogonal assays that measure a different readout of your target's activity. If possible, test DHM against other related and unrelated targets to build a selectivity profile.

Issue 4: Compound precipitation in assay plates.

  • Q: I have noticed DHM precipitating out of solution in my assay wells. What can I do to prevent this?

    • A: Compound precipitation is a common issue in HTS and can lead to false positives and negatives. While DHM has good solubility in DMSO, its solubility in aqueous assay buffers will be lower. To mitigate this, ensure your final DMSO concentration is as low as possible while maintaining compound solubility. You can also explore the use of solubility-enhancing excipients, as suggested in the formulation protocols (e.g., PEG300, Tween-80, SBE-β-CD). Visually inspecting your assay plates for precipitation before reading the results is a crucial quality control step.

Issue 5: Interference with assay signal (e.g., autofluorescence).

  • Q: My assay uses a fluorescence-based readout, and I suspect DHM might be interfering with the signal. How can I check for this?

    • A: Many natural products are inherently fluorescent and can interfere with fluorescence-based assays. To test for this, run a control plate with DHM in the assay buffer without the biological components (e.g., cells, enzymes). Any signal detected will be due to the compound's intrinsic fluorescence. If interference is confirmed, you may need to switch to a different detection modality (e.g., luminescence, TR-FRET) or use a fluorescent probe with a longer wavelength (far-red) to minimize interference.

Experimental Protocols

1. Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based assay was used in the primary high-throughput screen to identify inhibitors of GPR56.

  • Cell Line: HEK293 or HEK293T cells.

  • Plasmids:

    • SRE-luciferase reporter plasmid.

    • Expression plasmid for the constitutively active GPR56 7TM domain (for the primary screen) or full-length GPR56.

    • Expression plasmid for constitutively active Gα13-Q226L (for the counterscreen).

  • Procedure:

    • Co-transfect HEK293T cells with the SRE-luciferase reporter plasmid and either the GPR56 7TM or Gα13-Q226L plasmid.

    • Plate the transfected cells into 384-well plates.

    • Add this compound or other test compounds at the desired concentrations (a typical screening concentration is 5 µM). Include DMSO-only wells as a negative control.

    • Incubate the plates overnight.

    • Add a luciferase substrate and measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control.

2. [35S]GTPγS Binding Assay

This is a cell-free, biochemical assay used to validate the direct effect of DHM on G protein activation by the receptor.

  • Reagents:

    • Cell membranes expressing the GPCR of interest (e.g., GPR56 7TM).

    • Purified G protein heterotrimers (e.g., Gα13β1γ2).

    • [35S]GTPγS (radiolabeled GTP analog).

    • Assay buffer (containing GDP, MgCl2, etc.).

    • This compound or other test compounds.

  • Procedure:

    • Reconstitute the receptor-containing membranes with the purified G proteins.

    • Add DHM at various concentrations.

    • Initiate the reaction by adding [35S]GTPγS.

    • Incubate to allow for G protein activation and [35S]GTPγS binding.

    • Stop the reaction and separate the G protein-bound [35S]GTPγS from the free radioligand (e.g., by filtration).

    • Quantify the amount of bound [35S]GTPγS using a scintillation counter.

    • Determine the rate of G protein activation and the inhibitory effect of DHM.

Visualizations

GPR56_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Ligand Extracellular Matrix Proteins (e.g., Collagen III) GPR56 GPR56 Ligand->GPR56 binds & causes NTF dissociation NTF NTF (N-terminal fragment) CTF CTF (7TM) (C-terminal fragment) G13 Gα13 CTF->G13 activates RhoA RhoA G13->RhoA activates SRF SRF RhoA->SRF activates SRE SRE (Serum Response Element) SRF->SRE binds to Luciferase Luciferase Reporter Gene SRE->Luciferase drives expression DHM This compound (Antagonist) DHM->CTF inhibits

Caption: GPR56 signaling pathway and point of inhibition by DHM.

HTS_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation Library Compound Library (~2000 compounds) PrimaryScreen Primary Screen: GPR56-7TM + SRE-Luciferase Library->PrimaryScreen Counterscreen Counterscreen: Constitutively Active Gα13-Q226L PrimaryScreen->Counterscreen 66 initial hits DoseResponse Dose-Response Curve (IC50 determination) Counterscreen->DoseResponse 3 confirmed hits (including DHM) BiochemicalAssay Biochemical Validation ([35S]GTPγS binding assay) DoseResponse->BiochemicalAssay Selectivity Selectivity Profiling (vs. other GPCRs) BiochemicalAssay->Selectivity

Caption: HTS workflow for the identification of GPR56 inhibitors.

Troubleshooting_Tree cluster_checks Initial Checks cluster_solutions Potential Solutions Start Unexpected HTS Result with DHM CheckSolubility Visual Check: Precipitation? Start->CheckSolubility CheckInterference Control Assay: Signal Interference? CheckSolubility->CheckInterference No OptimizeSolvent Optimize Solvent/ Use Excipients CheckSolubility->OptimizeSolvent Yes ChangeAssay Change Assay Readout (e.g., Luminescence) CheckInterference->ChangeAssay Yes Counterscreen Perform Counterscreen/ Orthogonal Assay CheckInterference->Counterscreen No (Suspect Off-Target) CheckCompound Verify Compound Purity & Stability CheckInterference->CheckCompound No (Suspect Compound Quality)

References

Dihydromunduletone and Cell Detachment: A Technical Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting experiments related to the potential of Dihydromunduletone (DHM) to induce cell detachment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action related to cell adhesion?

A1: this compound (DHM) is a rotenoid derivative that has been identified as a selective antagonist for a subset of adhesion G protein-coupled receptors (aGPCRs), particularly GPR56 and GPR114/ADGRG5.[1][2][3][4] Its primary mechanism involves inhibiting the signaling pathway mediated by these receptors, which play crucial roles in cell-cell and cell-extracellular matrix interactions.[5]

Q2: Does this compound directly cause cell detachment?

A2: Yes, studies have shown that DHM can induce cell detachment in a concentration-dependent manner. For instance, experiments using HEK293 cells have demonstrated that increasing concentrations of DHM lead to a decrease in the number of adherent cells.

Q3: What is the specific signaling pathway inhibited by this compound?

A3: DHM acts as a neutral antagonist, competing with the tethered-peptide agonist of GPR56. By doing so, it inhibits GPR56-mediated activation of Gα12/13 proteins and the subsequent downstream signaling cascade involving the RhoA GTPase. This pathway is integral to regulating the actin cytoskeleton and maintaining cell adhesion.

Q4: Is this compound's effect on cell detachment specific to certain cell types?

A4: The primary research has focused on HEK293 cells. The effect of DHM on other cell lines would depend on their expression of the target aGPCRs, such as GPR56 and GPR114.

Q5: Are there potential off-target effects or cytotoxicity associated with this compound?

A5: Yes. At concentrations higher than 10 µM, DHM can exhibit cytotoxicity. This is thought to be due to its structural relationship to rotenone, a known inhibitor of complex I of the mitochondrial electron transport chain. For cell-based adhesion studies, it is recommended to use DHM at concentrations below 10 µM to minimize these cytotoxic effects.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable cell detachment after DHM treatment. 1. Sub-optimal DHM concentration: The concentration of DHM may be too low to elicit a response.1. Increase DHM concentration: Perform a dose-response experiment with concentrations ranging from 100 nM to 50 µM to determine the optimal concentration for your cell line.
2. Low expression of target receptors: The cell line used may not express sufficient levels of GPR56 or GPR114.2. Verify receptor expression: Use techniques like qPCR or western blotting to confirm the expression of GPR56 and GPR114 in your cell line. Consider using a cell line known to express these receptors, such as HEK293T cells.
3. Insufficient incubation time: The duration of DHM treatment may be too short.3. Optimize incubation time: The original protocol suggests a 24-hour incubation period. Consider a time-course experiment (e.g., 12, 24, 48 hours) to determine the optimal treatment duration.
High levels of cell death observed, not just detachment. 1. DHM concentration is too high: Concentrations above 10 µM can induce cytotoxicity.1. Reduce DHM concentration: Use DHM at a concentration below 10 µM. It is crucial to differentiate between cell detachment due to adhesion inhibition and cell death due to toxicity.
2. Off-target effects: DHM may be inhibiting mitochondrial complex I, leading to cell death.2. Perform a cytotoxicity assay: Use an LDH or MTT assay to quantify cytotoxicity at different DHM concentrations and distinguish it from targeted cell detachment.
Inconsistent or variable results between experiments. 1. Inconsistent cell plating density: Variations in the initial number of cells can affect the results of detachment assays.1. Standardize cell seeding: Ensure a consistent number of cells are plated in each well for every experiment. The published protocol uses 2.5 x 10^4 cells/well in a 96-well plate.
2. Variability in DHM stock solution: Improper storage or handling of the DHM compound can lead to degradation.2. Proper compound handling: Store DHM stock solutions as recommended by the manufacturer. Prepare fresh dilutions for each experiment from a reliable stock.
3. Issues with the detachment assay itself. 3. Optimize the PicoGreen assay: Ensure complete cell lysis and proper mixing of the PicoGreen reagent with the DNA.

Data Summary

Table 1: Effect of this compound and Related Compounds on HEK293 Cell Detachment

CompoundEffect on GPR56-mediated G13 activationPotency relative to DHM
This compound (DHM) Inhibitor-
MunduloneInhibitorLower efficacy than DHM
RotenoneInhibitorLower efficacy than DHM
IsorotenoneInhibitorLower efficacy than DHM
DeguelinInhibitorLower efficacy than DHM

Data synthesized from Stoveken et al., 2016.

Experimental Protocols

PicoGreen Cell Detachment Assay

This assay quantifies the number of adherent cells remaining after treatment with a compound by measuring the total DNA content.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • 96-well plates

  • This compound (DHM) and other test compounds

  • DMSO (vehicle control)

  • TE buffer (10 mM Tris-HCl, pH 7.7, and 1 mM EDTA)

  • Quant-iT PicoGreen dsDNA reagent

Procedure:

  • Cell Plating: Seed HEK293T cells at a density of 2.5 x 10^4 cells per well in a 96-well plate containing DMEM with 10% FBS.

  • Incubation: Culture the cells for 20-24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., DHM) and a DMSO vehicle control in DMEM with 10% FBS. The concentrations can range from 50 µM to 100 nM. Exchange the cell medium with the medium containing the diluted compounds.

  • Incubation with Compound: Incubate the cells with the compounds for 24 hours.

  • Cell Lysis: Carefully remove the medium containing detached cells. Replace the culture medium with 100 µl of TE buffer to induce hypotonic cell lysis of the remaining adherent cells. Incubate for 1 hour.

  • DNA Quantification: Dilute the Quant-iT PicoGreen dsDNA reagent 1:200 in TE buffer. Add 100 µl of the diluted reagent to each well.

  • Signal Measurement: Incubate for 15 minutes to allow for the formation of the dye/DNA complex. Measure the fluorescence to determine the amount of DNA, which correlates with the number of adherent cells.

Visualizations

GPR56_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ECM Extracellular Matrix (e.g., Collagen III) GPR56_NTF GPR56 N-Terminal Fragment ECM->GPR56_NTF Binds GPR56_CTF GPR56 7TM/CTF GPR56_NTF->GPR56_CTF Activates by dissociation G_alpha_12_13 Gα12/13 GPR56_CTF->G_alpha_12_13 Activates RhoA_GDP RhoA-GDP G_alpha_12_13->RhoA_GDP Promotes exchange RhoA_GTP RhoA-GTP RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activates Actin_Cytoskeleton Actin Cytoskeleton (Adhesion) ROCK->Actin_Cytoskeleton Regulates DHM This compound DHM->GPR56_CTF Inhibits

Caption: this compound inhibits GPR56 signaling.

Experimental_Workflow A 1. Cell Seeding (HEK293T cells, 2.5x10^4/well) B 2. Overnight Incubation (20-24 hours) A->B C 3. Compound Treatment (DHM dilutions, 24 hours) B->C D 4. Remove Detached Cells (Aspirate medium) C->D E 5. Lyse Adherent Cells (TE Buffer, 1 hour) D->E F 6. DNA Staining (PicoGreen Reagent) E->F G 7. Fluorescence Measurement (Quantify adherent cells) F->G

Caption: Workflow for the PicoGreen cell detachment assay.

Troubleshooting_Logic Start Issue: No observed cell detachment Q1 Is DHM concentration optimal? Start->Q1 Sol1 Action: Perform dose-response (100nM - 50µM) Q1->Sol1 No Q2 Does the cell line express GPR56/GPR114? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Action: Verify receptor expression (qPCR/WB) or switch to a positive control cell line Q2->Sol2 No Q3 Is the incubation time sufficient? Q2->Q3 Yes A2_Yes Yes A2_No No End Problem Resolved Sol2->End Sol3 Action: Optimize incubation time (e.g., 24-48 hours) Q3->Sol3 No Q3->End Yes Sol3->End

Caption: Troubleshooting logic for no cell detachment.

References

Validation & Comparative

Dihydromunduletone: A Selective Antagonist for GPR56 Over Other Adhesion GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity of Dihydromunduletone (DHM) for the adhesion G protein-coupled receptor (aGPCR) GPR56 over other aGPCRs. The information presented is supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers investigating aGPCR pharmacology and developing targeted therapeutics.

Executive Summary

This compound, a naturally occurring rotenoid, has been identified as a selective antagonist for a specific subset of adhesion GPCRs. Experimental evidence demonstrates that DHM effectively inhibits the activity of GPR56 and the closely related GPR114, while showing no significant activity against GPR110 or representative members of the class A GPCRs. This selectivity profile suggests DHM as a valuable chemical probe for studying the physiological and pathological roles of GPR56 and GPR114, and as a potential starting point for the development of more potent and specific therapeutic agents.

Comparative Selectivity of this compound

The selectivity of this compound has been primarily evaluated using cell-free GTPγS binding assays and cell-based luciferase reporter assays. These experiments have quantified the inhibitory effect of DHM on the signaling activity of different aGPCRs.

ReceptorFamilyGα-protein CouplingThis compound ActivityIC50Reference
GPR56 (ADGRG1) aGPCR (Group VIII)Gα12/13Antagonist~21 µM[1][2]
GPR114 (ADGRG5) aGPCR (Group VIII)GsAntagonistNot reported, but significant inhibition at 50 µM[1][2]
GPR110 (ADGRF1) aGPCR (Group VI)GqNo significant inhibitionNot applicable[1]
M3 Muscarinic Receptor Class A GPCRGqNo significant inhibitionNot applicable
β2 Adrenergic Receptor Class A GPCRGsNo significant inhibitionNot applicable

Table 1: Comparative activity of this compound against a panel of GPCRs. The data highlights the selectivity of DHM for GPR56 and GPR114.

Experimental Methodologies

The following are detailed protocols for the key experiments used to validate the selectivity of this compound.

Cell-Free [35S]GTPγS Binding Reconstitution Assay

This assay directly measures the ability of a GPCR to activate its cognate G protein in a cell-free environment, providing a quantitative measure of receptor activity and inhibition.

Protocol:

  • Expression and Preparation of Receptor Membranes:

    • The 7-transmembrane (7TM) domains of the aGPCRs of interest (e.g., GPR56, GPR114, GPR110) are expressed in Sf9 or High-Five insect cells using a baculovirus expression system.

    • Cell membranes containing the recombinant receptors are prepared by harvesting the cells, followed by lysis and ultracentrifugation to isolate the membrane fraction.

  • Purification of G proteins:

    • Recombinant Gα subunits (e.g., Gα13, Gαs, Gαq) and Gβγ dimers are expressed and purified from E. coli or insect cells.

  • Reconstitution and Assay:

    • Receptor-containing membranes are reconstituted with purified Gα and Gβγ proteins in an appropriate assay buffer.

    • This compound or vehicle control (DMSO) is added to the reconstitution mix at various concentrations.

    • The reaction is initiated by the addition of [35S]GTPγS, a non-hydrolyzable GTP analog.

    • The mixture is incubated to allow for [35S]GTPγS binding to the activated Gα subunits.

    • The reaction is stopped, and the amount of protein-bound [35S]GTPγS is quantified by scintillation counting after separating it from the unbound nucleotide, typically via filtration through nitrocellulose membranes.

  • Data Analysis:

    • The rate of [35S]GTPγS binding is determined, and the inhibitory effect of this compound is calculated.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the DHM concentration and fitting the data to a sigmoidal dose-response curve.

Serum Response Element (SRE) Luciferase Reporter Assay

This cell-based assay measures the downstream signaling consequences of GPR56 activation, which couples to the Gα12/13-RhoA pathway, leading to the activation of the Serum Response Element (SRE) and subsequent expression of a luciferase reporter gene.

Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS.

    • Cells are transiently co-transfected with a plasmid encoding the constitutively active C-terminal fragment (CTF) of GPR56 and a reporter plasmid containing the firefly luciferase gene under the control of an SRE promoter. A Renilla luciferase plasmid is often co-transfected as a control for transfection efficiency.

  • Compound Treatment:

    • Following transfection, cells are treated with varying concentrations of this compound or vehicle control.

  • Luciferase Assay:

    • After an appropriate incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

    • The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in cell number and transfection efficiency.

  • Data Analysis:

    • The percentage of inhibition of SRE-luciferase activity by this compound is calculated relative to the vehicle-treated control.

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the DHM concentration.

Signaling Pathways and Experimental Workflow

To visually represent the biological context and experimental design, the following diagrams have been generated using Graphviz.

GPR56_Signaling_Pathway DHM This compound GPR56 GPR56 DHM->GPR56 Antagonizes Galpha1213 Gα12/13 GPR56->Galpha1213 Activates RhoA RhoA Galpha1213->RhoA Activates ROCK ROCK RhoA->ROCK SRE SRE ROCK->SRE Transcription Gene Transcription SRE->Transcription

Caption: GPR56 signaling pathway and the inhibitory action of this compound.

aGPCR_Selectivity_Workflow cluster_assays Experimental Assays cluster_receptors aGPCR Panel GTP_assay GTPγS Binding Assay (Cell-free) Data_analysis Data Analysis (IC50 Determination) GTP_assay->Data_analysis Quantitative Inhibition Data Luc_assay SRE Luciferase Assay (Cell-based) Luc_assay->Data_analysis Functional Inhibition Data GPR56 GPR56 GPR56->GTP_assay GPR56->Luc_assay GPR114 GPR114 GPR114->GTP_assay GPR110 GPR110 GPR110->GTP_assay DHM This compound DHM->GTP_assay DHM->Luc_assay Conclusion Conclusion: DHM is selective for GPR56 and GPR114 Data_analysis->Conclusion

Caption: Experimental workflow for determining the selectivity of this compound.

aGPCR_Signaling_Comparison cluster_gpr56 GPR56 cluster_gpr114 GPR114 cluster_gpr110 GPR110 GPR56_node GPR56 Galpha1213 Gα12/13 GPR56_node->Galpha1213 RhoA RhoA Galpha1213->RhoA GPR114_node GPR114 Gs Gs GPR114_node->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP GPR110_node GPR110 Gq Gq GPR110_node->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG

References

Dihydromunduletone vs. Rotenone: A Comparative Guide on Mitochondrial Respiration Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of dihydromunduletone and rotenone on mitochondrial respiration. While rotenone is a well-characterized inhibitor of mitochondrial complex I, data on the direct mitochondrial effects of this compound, a rotenoid derivative, are limited. This document summarizes the available experimental data, outlines relevant experimental protocols, and visualizes the known signaling pathways to offer a comprehensive overview for the scientific community.

Executive Summary

Rotenone is a potent and specific inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1] This inhibition disrupts cellular respiration, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[2][3][4] In contrast, this compound is primarily characterized as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs), specifically GPR56 and GPR114.[5] Although this compound is a structural derivative of rotenoids, its effects on mitochondrial respiration are significantly less potent than those of rotenone. Available evidence suggests potential for weak inhibition of complex I and associated cytotoxicity at higher concentrations.

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and rotenone concerning their effects on mitochondrial function and other relevant biological activities.

ParameterThis compoundRotenoneSource
Primary Target Adhesion G protein-coupled receptors (GPR56, GPR114)Mitochondrial Complex I,
IC50 (GPR56 antagonism) 20.9 µMNot Applicable
IC50 (Complex I Inhibition) Not explicitly determined, but suggested to be of low potency.1.7–2.2 μM
IC50 (Inhibition of succinyl-CoA biosynthesis) Not determined25 nM (in SH-SY5Y cells)
Observed Cytotoxicity >10 µM (in HEK293 cells)Dose-dependent, starting at nanomolar concentrations.,
Effect on Cellular Respiration Not directly measured in available studies.Inhibition detectable at 10 nM (in HL-60 cells).

Mechanism of Action and Effects on Mitochondrial Respiration

Rotenone:

Rotenone exerts its inhibitory effect by binding to the quinone-binding site of mitochondrial complex I, thereby blocking the transfer of electrons from NADH to ubiquinone. This disruption of the electron transport chain has several key consequences:

  • Inhibition of ATP Synthesis: The blockade of electron flow prevents the pumping of protons across the inner mitochondrial membrane, which is necessary for the generation of the proton motive force that drives ATP synthase.

  • Increased ROS Production: The backup of electrons within complex I leads to their leakage and the subsequent reduction of molecular oxygen to form superoxide radicals and other ROS. This oxidative stress can damage cellular components, including mitochondrial DNA, proteins, and lipids.

  • Induction of Apoptosis: The combination of ATP depletion and oxidative stress can trigger the intrinsic apoptotic pathway.

This compound:

Direct experimental data on the effects of this compound on mitochondrial respiration is currently lacking. However, based on its classification as a rotenoid derivative and limited structure-activity relationship studies, the following can be inferred:

  • Potential for Weak Complex I Inhibition: One study suggests that this compound has a lower potency for inhibiting complex I compared to rotenone. This is correlated with a lower cytotoxicity.

  • Structural Differences: this compound lacks the isoflavanone core present in more rigid rotenoids like rotenone, which may contribute to its reduced affinity for mitochondrial complex I.

Experimental Protocols

Measurement of Mitochondrial Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer

This protocol outlines the general steps for assessing mitochondrial respiration in cultured cells using a Seahorse XF Extracellular Flux Analyzer.

Materials:

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Assay Medium (e.g., DMEM with glucose, pyruvate, and glutamine, pH 7.4)

  • Mitochondrial stress test compounds:

    • Oligomycin (ATP synthase inhibitor)

    • FCCP (uncoupling agent)

    • Rotenone/Antimycin A (Complex I and III inhibitors)

Procedure:

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 incubator at 37°C overnight.

  • Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed assay medium and incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

  • Load Inhibitors: Load the mitochondrial stress test compounds into the designated ports of the hydrated sensor cartridge.

  • Seahorse XF Analyzer Measurement: Place the cell culture plate and the sensor cartridge into the Seahorse XF analyzer and initiate the measurement protocol. The instrument will sequentially inject the inhibitors and measure the OCR at baseline and after each injection.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Assessment of Mitochondrial Complex I Activity

This protocol describes a colorimetric assay to measure the activity of mitochondrial complex I in isolated mitochondria or cell lysates.

Materials:

  • Mitochondria Isolation Kit

  • Complex I Activity Assay Kit (containing assay buffer, NADH, ubiquinone analog, and a colorimetric dye)

  • Rotenone (as a specific inhibitor for control measurements)

  • Microplate reader

Procedure:

  • Sample Preparation: Isolate mitochondria from cells or tissues according to the manufacturer's protocol. Determine the protein concentration of the mitochondrial preparation.

  • Assay Reaction: In a microplate, add the mitochondrial sample to the assay buffer containing the ubiquinone analog.

  • Initiate Reaction: Add NADH to initiate the reaction. Complex I will oxidize NADH to NAD+ and transfer electrons to the ubiquinone analog, which in turn reduces the colorimetric dye, leading to a change in absorbance.

  • Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength over time using a microplate reader in kinetic mode.

  • Inhibitor Control: Perform a parallel reaction in the presence of rotenone to measure the non-Complex I-specific NADH dehydrogenase activity.

  • Calculate Activity: Subtract the rate of the rotenone-inhibited reaction from the total rate to determine the specific activity of Complex I.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by rotenone and this compound.

G cluster_rotenone Rotenone Signaling cluster_dhm This compound Signaling Rotenone Rotenone MitoComplexI Mitochondrial Complex I Rotenone->MitoComplexI Inhibits ElectronTransport Disrupted Electron Transport MitoComplexI->ElectronTransport ATP_Depletion ATP Depletion ElectronTransport->ATP_Depletion ROS_Production Increased ROS Production ElectronTransport->ROS_Production Apoptosis Apoptosis ATP_Depletion->Apoptosis OxidativeStress Oxidative Stress ROS_Production->OxidativeStress OxidativeStress->Apoptosis DHM This compound aGPCR aGPCRs (GPR56/GPR114) DHM->aGPCR Antagonizes G13_RhoA G13/RhoA Signaling aGPCR->G13_RhoA CellAdhesion Modulation of Cell Adhesion & Migration G13_RhoA->CellAdhesion

Caption: Signaling pathways for Rotenone and this compound.

Experimental Workflow for Assessing Mitochondrial Respiration

The following diagram illustrates a typical experimental workflow for comparing the effects of two compounds on mitochondrial respiration.

G cluster_workflow Experimental Workflow Start Cell Culture (e.g., Neuronal Cells) Treatment Treat cells with: - Vehicle Control - Rotenone - this compound Start->Treatment Seahorse Seahorse XF Mitochondrial Stress Test Treatment->Seahorse ComplexI_Assay Mitochondrial Complex I Activity Assay Treatment->ComplexI_Assay OCR_Measurement Measure Oxygen Consumption Rate (OCR) Seahorse->OCR_Measurement Data_Analysis Data Analysis and Comparison OCR_Measurement->Data_Analysis ComplexI_Assay->Data_Analysis Conclusion Conclusion on Comparative Mitochondrial Effects Data_Analysis->Conclusion

References

A Comparative Analysis of Dihydromunduletone and Mundulone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Dihydromunduletone (DHM) and mundulone, both rotenoid derivatives, have emerged as compounds of significant interest in pharmacological research. While structurally related, their investigated biological activities have diverged, with DHM primarily characterized as a selective antagonist of adhesion G protein-coupled receptors (aGPCRs) and mundulone explored for its tocolytic properties. This guide provides a comprehensive comparative analysis of these two molecules, summarizing their mechanisms of action, key experimental data, and the methodologies used to generate these findings.

Biochemical and Cellular Activities: A Comparative Overview

This compound has been identified as a selective and potent antagonist of the adhesion G protein-coupled receptors GPR56 (ADGRG1) and GPR114 (ADGRG5).[1] In contrast, mundulone has been primarily investigated for its ability to inhibit uterine contractions, a tocolytic effect attributed to its modulation of intracellular calcium levels.[2][3] Notably, studies have also demonstrated that mundulone can inhibit GPR56-mediated signaling, suggesting a potential overlap in their molecular targets.

Table 1: Comparative Biological Activities of this compound and Mundulone
ParameterThis compound (DHM)Mundulone
Primary Investigated Activity Adhesion GPCR AntagonistTocolytic Agent
Molecular Target(s) GPR56, GPR114[1][4]Intracellular Ca2+ signaling, GPR56
GPR56 Inhibition (SRE-Luciferase Assay) IC50 ≈ 21 µMQualitative inhibition reported
Inhibition of Intracellular Ca2+ Mobilization Data not availableIC50 = 14 µM (in myometrial cells)
Effect on RhoA Activation Inhibits GPR56-mediated RhoA activationData not available
Cytotoxicity Less potent in inducing cell detachment compared to other rotenoids.Greater effect on viability of myometrial, liver, and kidney cells compared to its acetate derivative.

Mechanism of Action and Signaling Pathways

This compound: Antagonism of Adhesion GPCRs

This compound functions as a neutral antagonist of GPR56. It inhibits receptor activity stimulated by both the tethered peptide agonist and synthetic peptide agonists but does not affect the basal activity of the receptor. The signaling cascade initiated by GPR56 involves the coupling to Gα13, which in turn activates the small GTPase RhoA. DHM effectively blocks this pathway, as evidenced by its inhibition of the GPR56-dependent Serum Response Element (SRE)-luciferase reporter gene activation.

GPR56_Signaling_Pathway cluster_membrane Plasma Membrane cluster_nucleus Nucleus GPR56 GPR56 Galpha13 Gα13 GPR56->Galpha13 Activates RhoA RhoA Galpha13->RhoA Activates SRE SRE RhoA->SRE Activates Luciferase Luciferase Expression SRE->Luciferase Agonist Tethered/Synthetic Agonist Agonist->GPR56 Activates DHM This compound (Antagonist) DHM->GPR56 Inhibits

Caption: GPR56 Signaling Pathway and DHM Inhibition.
Mundulone: Inhibition of Intracellular Calcium Mobilization

The tocolytic effect of mundulone is primarily attributed to its ability to inhibit intracellular calcium mobilization in myometrial cells. An increase in intracellular calcium is a critical step in the signaling cascade that leads to muscle contraction. By reducing the availability of free cytosolic calcium, mundulone effectively suppresses uterine muscle contractions. While the precise upstream target for this calcium modulation is not fully elucidated, its inhibitory effect on GPR56 suggests a potential, albeit less characterized, role for this receptor in its tocolytic action.

Calcium_Signaling_Pathway cluster_cell Myometrial Cell GPCR GPCR (e.g., Oxytocin Receptor) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca_cytosol [Ca2+]i (Cytosolic) ER->Ca_cytosol Ca2+ Release Contraction Muscle Contraction Ca_cytosol->Contraction Initiates Mundulone Mundulone Mundulone->Ca_cytosol Inhibits Increase

Caption: Mundulone's Inhibition of Calcium Signaling.

Experimental Protocols

GPR56-Dependent SRE-Luciferase Reporter Assay

This assay is designed to quantify the activation of the Gα13-RhoA signaling pathway downstream of GPR56.

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% fetal bovine serum. Cells are transiently transfected with a GPR56 expression vector and an SRE-luciferase reporter plasmid. A constitutively active Gα13-Q226L mutant is used as a control to identify off-target inhibitors.

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (this compound or mundulone).

  • Luciferase Activity Measurement: After a defined incubation period (typically 6 hours), luciferase activity is measured using a luminometer. The firefly luciferase signal is often normalized to a co-transfected Renilla luciferase control to account for variations in transfection efficiency and cell viability.

  • Data Analysis: The inhibition of luciferase expression in the presence of the compound is used to determine its potency, typically expressed as an IC50 value.

SRE_Luciferase_Workflow start HEK293 Cells transfection Transfect with GPR56 & SRE-Luciferase Plasmids start->transfection treatment Treat with This compound or Mundulone transfection->treatment incubation Incubate (6 hours) treatment->incubation measurement Measure Luciferase Activity incubation->measurement analysis Data Analysis (IC50) measurement->analysis

Caption: SRE-Luciferase Assay Workflow.
Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration in response to stimuli and the inhibitory effects of test compounds.

  • Cell Preparation: Primary human myometrial cells are isolated and cultured. For the assay, cells are seeded in black-wall, clear-bottom microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye extrusion.

  • Compound Addition and Stimulation: The plate is placed in a fluorometric imaging plate reader (FLIPR). Test compounds (e.g., mundulone) are added to the wells, followed by the addition of an agonist (e.g., oxytocin) to stimulate calcium release.

  • Fluorescence Measurement: The instrument measures the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis: The inhibition of the agonist-induced calcium signal by the test compound is quantified to determine its IC50 value.

Calcium_Assay_Workflow start Myometrial Cells dye_loading Load with Calcium-Sensitive Dye (e.g., Fluo-4 AM) start->dye_loading compound_addition Add Mundulone dye_loading->compound_addition stimulation Stimulate with Agonist (e.g., Oxytocin) compound_addition->stimulation measurement Measure Fluorescence (FLIPR) stimulation->measurement analysis Data Analysis (IC50) measurement->analysis

Caption: Intracellular Calcium Mobilization Assay Workflow.

Conclusion

This compound and mundulone represent valuable chemical probes for studying distinct yet potentially interconnected physiological processes. DHM's well-characterized role as a selective GPR56/GPR114 antagonist provides a tool for investigating the function of these adhesion GPCRs in various cellular contexts. Mundulone's established tocolytic activity, mediated through the inhibition of intracellular calcium signaling, highlights its potential for therapeutic development in obstetrics. The finding that mundulone also inhibits GPR56 suggests a more complex pharmacological profile than previously understood and warrants further investigation to determine if this activity contributes to its tocolytic effects. Future comparative studies quantifying the potency of both compounds on GPR56 and evaluating the potential tocolytic activity of DHM would provide a more complete understanding of their structure-activity relationships and therapeutic potential.

References

Dihydromunduletone: A Neutral Antagonist in Contrast to Partial Agonists for Adhesion GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between receptor modulators is paramount. This guide provides a detailed comparison of dihydromunduletone (DHM) as a neutral antagonist and the partial agonist 3-α-acetoxydihydrodeoxygedunin (3-α-DOG), with a focus on their effects on the adhesion G protein-coupled receptor (aGPCR) GPR56.

This compound (DHM) has been identified as a selective and potent neutral antagonist for a subset of adhesion G protein-coupled receptors, including GPR56 and GPR114.[1][2] Unlike inverse agonists, which reduce the basal or constitutive activity of a receptor, a neutral antagonist blocks the action of an agonist without affecting the receptor's basal signaling.[3] Experimental evidence demonstrates that DHM effectively inhibits GPR56 activity stimulated by its tethered peptide agonist or a synthetic peptide agonist, yet it does not alter the basal activity of the receptor.[3][4] This characteristic makes DHM a valuable tool for dissecting the specific signaling pathways activated by agonist binding.

In contrast, partial agonists bind to and activate a receptor but produce a submaximal response compared to a full agonist. At higher concentrations, partial agonists can also act as functional antagonists by competing with and blocking the binding of full agonists. A notable example of a partial agonist for GPR56 is 3-α-acetoxydihydrodeoxygedunin (3-α-DOG). Studies have shown that 3-α-DOG activates GPR56, but with lower efficacy than the synthetic peptide agonist P7. Furthermore, at higher concentrations, 3-α-DOG can antagonize the effects of both the synthetic and the endogenous tethered agonist, a hallmark of partial agonism.

Comparative Analysis of this compound and 3-α-DOG

The distinct pharmacological profiles of DHM and 3-α-DOG at the GPR56 receptor are highlighted by their differential effects in various functional assays. The following table summarizes the key quantitative data from comparative studies.

ParameterThis compound (DHM)3-α-acetoxydihydrodeoxygedunin (3-α-DOG)Reference
Pharmacological Class Neutral AntagonistPartial Agonist
Target Receptor GPR56, GPR114GPR56, GPR114
Effect on Basal GPR56 Activity No inhibitionActivation (submaximal)
IC₅₀ for GPR56 20.9 μMNot applicable
EC₅₀ for GPR56 Activation Not applicable~5 μM
Interaction with Agonists Inhibits agonist-stimulated activityCompetes with and antagonizes full agonists at high concentrations

Experimental Protocols

The characterization of DHM and 3-α-DOG as a neutral antagonist and a partial agonist, respectively, relies on specific and robust experimental methodologies.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based assay is a cornerstone for measuring Gα₁₂/₁₃-mediated signaling downstream of GPR56 activation.

  • Cell Culture and Transfection: Human Embryonic Kidney 293T (HEK293T) cells are cultured and co-transfected with a GPR56 expression plasmid, an SRE-luciferase reporter plasmid, and a Renilla luciferase plasmid (for normalization).

  • Compound Treatment: Following transfection, cells are treated with varying concentrations of the test compounds (DHM or 3-α-DOG) or a vehicle control. For antagonist testing, cells are co-treated with an agonist (e.g., P7 peptide).

  • Luciferase Activity Measurement: After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer. The SRE-luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability.

In Vitro G Protein Activation Assay ([³⁵S]GTPγS Binding)

This biochemical assay directly measures the ability of a receptor to activate its cognate G protein.

  • Receptor and G Protein Reconstitution: Purified GPR56 7TM (seven-transmembrane domain) is reconstituted into lipid vesicles with purified G protein heterotrimers (e.g., Gα₁₃).

  • Compound and Nucleotide Addition: The reconstituted system is incubated with the test compounds. The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Measurement of [³⁵S]GTPγS Binding: The amount of [³⁵S]GTPγS bound to the Gα subunit is quantified over time, typically by filter binding assays. An increase in binding indicates G protein activation.

RhoA Activation Assay

This assay measures the activation of the downstream effector RhoA, a key component of the GPR56 signaling pathway.

  • Cell Culture and Transfection: HEK293T cells are transfected with plasmids encoding GPR56 and HA-tagged RhoA.

  • Compound Treatment and Stimulation: Cells are treated with the test compound (DHM) or vehicle, followed by stimulation with a GPR56 agonist (e.g., P7 peptide).

  • RhoA-GTP Pulldown: Activated, GTP-bound RhoA is selectively pulled down from cell lysates using Rhotekin-RBD (Rho-binding domain) beads.

  • Western Blotting: The amount of pulled-down RhoA-GTP is quantified by Western blotting using an anti-HA antibody.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams illustrate the signaling pathways and a typical experimental workflow.

G_protein_signaling cluster_neutral_antagonist Neutral Antagonist (this compound) cluster_partial_agonist Partial Agonist (3-α-DOG) Agonist_NA Agonist Receptor_NA GPR56 (Basal State) Agonist_NA->Receptor_NA Binds DHM DHM DHM->Receptor_NA Blocks G_Protein_NA G Protein (Inactive) Receptor_NA->G_Protein_NA No Activation Effector_NA Downstream Effector G_Protein_NA->Effector_NA No Signal Partial_Agonist 3-α-DOG Receptor_PA GPR56 Partial_Agonist->Receptor_PA Binds & Activates G_Protein_PA G Protein (Partially Active) Receptor_PA->G_Protein_PA Submaximal Activation Effector_PA Downstream Effector G_Protein_PA->Effector_PA Submaximal Signal

Caption: Signaling pathways of a neutral antagonist versus a partial agonist.

experimental_workflow cluster_assay SRE-Luciferase Reporter Assay Workflow start HEK293T Cells transfection Co-transfect with GPR56, SRE-Luc, and Renilla-Luc Plasmids start->transfection treatment Treat with Compounds (DHM, 3-α-DOG, Agonist) transfection->treatment incubation Incubate treatment->incubation lysis Cell Lysis incubation->lysis measurement Measure Luciferase Activity lysis->measurement analysis Data Analysis (Normalize to Renilla) measurement->analysis end Results analysis->end

Caption: Workflow for a typical SRE-luciferase reporter assay.

References

A Comparative Analysis of Dihydromunduletone and 3-α-acetoxydihydrodeoxygedunin: Two Modulators of Adhesion G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the contrasting pharmacological profiles of Dihydromunduletone and 3-α-acetoxydihydrodeoxygedunin, focusing on their interactions with adhesion G protein-coupled receptors (aGPCRs).

This guide provides a comprehensive comparison of this compound (DHM) and 3-α-acetoxydihydrodeoxygedunin (3-α-DOG), two small molecules that modulate the activity of adhesion G protein-coupled receptors (aGPCRs), a class of receptors implicated in numerous physiological and pathological processes. While both compounds interact with the same receptor class, their mechanisms of action and resulting biological effects are distinctly different, making them valuable tools for studying aGPCR signaling and potential starting points for therapeutic development.

At a Glance: Key Pharmacological Properties

FeatureThis compound (DHM)3-α-acetoxydihydrodeoxygedunin (3-α-DOG)
Molecular Class Rotenoid derivativeGedunin-derivative (Limonoid)
Primary Target(s) GPR56/ADGRG1, GPR114/ADGRG5GPR56/ADGRG1, GPR114/ADGRG5
Mechanism of Action Selective AntagonistPartial Agonist
Potency (GPR56) IC50 of ~21 µM[1]EC50 of ~5 µM[2][3][4]
Effect on Basal Receptor Activity No inhibition[1]Activates low-activity engineered receptors
Interaction with Agonists Inhibits tethered and synthetic peptide agonist-stimulated activityCan antagonize higher efficacy peptide agonists
Selectivity Does not inhibit GPR110/ADGRF1, M3 muscarinic acetylcholine, or β2 adrenergic GPCRsDoes not activate two tested class A GPCRs

This compound: A Selective Antagonist of aGPCRs

This compound, a rotenoid derivative, has been identified as a selective antagonist for a subset of aGPCRs, most notably GPR56 and GPR114. Its primary mechanism involves the inhibition of receptor activation stimulated by both the endogenous tethered agonist and synthetic peptide agonists. A key characteristic of DHM is its lack of effect on the basal activity of the receptor, classifying it as a neutral antagonist. This suggests that DHM likely competes with the tethered agonist for its binding site.

3-α-acetoxydihydrodeoxygedunin: A Partial Agonist of aGPCRs

In contrast to DHM, 3-α-acetoxydihydrodeoxygedunin, a gedunin-derived limonoid, acts as a partial agonist for GPR56 and GPR114. It has been shown to activate engineered GPR56 constructs that exhibit low basal activity. As a partial agonist, 3-α-DOG elicits a submaximal response compared to full agonists. Interestingly, at higher concentrations, it can act as an antagonist by competing with and inhibiting the action of more efficacious peptide agonists. This dual activity is a hallmark of partial agonism.

Signaling Pathways and Experimental Workflows

The study of DHM and 3-α-DOG has heavily relied on understanding the unique activation mechanism of aGPCRs. These receptors undergo autoproteolysis, resulting in a non-covalently bound two-subunit receptor. Activation is thought to occur upon dissociation of the extracellular N-terminal fragment (NTF), which unmasks a tethered agonist on the C-terminal fragment (CTF) that then activates the receptor.

cluster_receptor Adhesion GPCR (e.g., GPR56) cluster_signaling Downstream Signaling cluster_modulators Pharmacological Modulation Receptor Inactive aGPCR (NTF-CTF Complex) Active_Receptor Active aGPCR (Tethered Agonist Exposed) Receptor->Active_Receptor NTF Dissociation G_Protein Gα12/13 Active_Receptor->G_Protein RhoA RhoA Activation G_Protein->RhoA SRF_SRE SRF/SRE-mediated Gene Transcription RhoA->SRF_SRE DHM This compound (Antagonist) DHM->Active_Receptor Inhibits 3aDOG 3-α-acetoxydihydrodeoxygedunin (Partial Agonist) 3aDOG->Receptor Partially Activates

Caption: Signaling pathway of GPR56 and points of intervention for DHM and 3-α-DOG.

The experimental validation of these compounds often involves cell-based reporter assays and in vitro reconstitution systems. A common workflow is depicted below.

cluster_assays Experimental Assays Start High-Throughput Screen (e.g., SRE-Luciferase Assay) Hit_Identification Identify Potential Modulators Start->Hit_Identification Validation Secondary Assays Hit_Identification->Validation Mechanism_Study Mechanism of Action Studies Validation->Mechanism_Study SRE_Luciferase SRE-Luciferase Reporter Assay in HEK293T cells Validation->SRE_Luciferase Final_Characterization Characterize as Antagonist or Partial Agonist Mechanism_Study->Final_Characterization GTP_Binding [35S]GTPγS Binding Assay (in vitro reconstitution) Mechanism_Study->GTP_Binding

References

Dihydromunduletone vs. Synaptamide: A Comparative Guide to aGPCR Modulation

Author: BenchChem Technical Support Team. Date: November 2025

Adhesion G protein-coupled receptors (aGPCRs) represent a large and structurally unique class of receptors involved in a multitude of physiological processes, from tissue development to immune function.[1][2] A hallmark of aGPCRs is their autoproteolytic cleavage within a conserved GPCR Autoproteolysis-Inducing (GAIN) domain, resulting in an extracellular N-terminal fragment (NTF) and a C-terminal fragment (CTF) containing the seven-transmembrane (7TM) domain.[1][3] Receptor activation is often mediated by the dissociation of the NTF, which unmasks a tethered peptide agonist on the CTF, leading to G protein signaling.[1] The discovery of small-molecule modulators has been crucial for dissecting the complex pharmacology of these receptors.

This guide provides an objective comparison of two key small-molecule modulators: dihydromunduletone (DHM), a selective antagonist, and synaptamide, the first identified endogenous small-molecule agonist for an aGPCR.

This compound (DHM): A Selective aGPCR Antagonist

This compound is a rotenoid derivative identified from a natural product library screen as an inhibitor of GPR56 (ADGRG1) signaling. It serves as a valuable chemical probe for studying a subset of aGPCRs.

Mechanism of Action: DHM functions as a selective, neutral antagonist. It specifically inhibits receptor activation mediated by either the native tethered-peptide agonist or a synthetic peptide agonist supplied externally. Critically, DHM does not suppress the basal (constitutive) activity of the receptor. This suggests that its mode of action involves interfering with the binding or efficacy of the peptide agonist, potentially as an orthosteric antagonist or a negative allosteric modulator.

Receptor Selectivity: DHM demonstrates selectivity for a specific subset of aGPCRs.

  • Inhibits: GPR56 (ADGRG1) and GPR114 (ADGRG5), which share similar tethered agonist sequences.

  • No Activity: Does not inhibit GPR110 (ADGRF1) or representative Class A GPCRs (M3 muscarinic, β2 adrenergic), highlighting its specificity.

Synaptamide: An Endogenous aGPCR Agonist

Synaptamide, or N-docosahexaenoylethanolamine (DHEA), is an endogenous lipid mediator synthesized from docosahexaenoic acid (DHA), an omega-3 fatty acid abundant in the brain. Its discovery deorphanized GPR110 and established it as the first and only known endogenous small-molecule ligand for any aGPCR.

Mechanism of Action: Synaptamide acts as a direct agonist of GPR110 (ADGRF1). Unlike the canonical tethered agonist mechanism, synaptamide activates the receptor by binding directly to the GAIN domain. This binding event, specifically involving residues Q511, N512, and Y513 at the interface of the GAIN subdomains, induces a conformational change that is transmitted to the 7TM region, triggering downstream signaling.

Physiological Roles & Signaling: Activation of GPR110 by synaptamide stimulates Gs protein-mediated signaling, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent phosphorylation of CREB. This pathway is crucial for promoting neurogenesis, neurite outgrowth, and synaptogenesis in developing neurons.

Quantitative Data and Direct Comparison

The following table summarizes the key pharmacological properties of this compound and synaptamide.

FeatureThis compound (DHM)Synaptamide (DHEA)
Molecule Type Rotenoid derivative, natural productEndogenous lipid mediator (N-acylethanolamine)
Primary Target(s) GPR56 (ADGRG1), GPR114 (ADGRG5)GPR110 (ADGRF1)
Mechanism of Action Neutral AntagonistAgonist
Binding Site 7TM domain (presumed, interferes with tethered agonist)GAIN Domain
Downstream Effect Inhibition of Gα12/13-RhoA signaling pathwayActivation of Gs-cAMP-PKA signaling pathway
Potency / Efficacy IC₅₀ of ~20.9 μM for GPR56Stimulates cAMP production at low nM concentrations (e.g., 10 nM)

Experimental Methodologies

SRE-Luciferase Reporter Assay (for DHM Antagonism)

This cell-based assay is used to quantify the activation of the Gα12/13 pathway, which is downstream of GPR56.

  • Principle: GPR56 activation leads to the activation of the RhoA GTPase, which in turn activates serum response factor (SRF). SRF binds to the serum response element (SRE) in the promoter region of specific genes, driving their transcription.

  • Protocol:

    • HEK293T cells are co-transfected with a plasmid encoding the aGPCR of interest (e.g., GPR56) and a reporter plasmid containing the firefly luciferase gene under the control of an SRE promoter. A control plasmid (e.g., Renilla luciferase) is often included for normalization.

    • Cells are treated with the test compound (DHM) for a defined period.

    • The receptor is then stimulated with a known agonist (e.g., a synthetic GPR56 peptide agonist).

    • After incubation, cells are lysed, and the luciferase activity is measured using a luminometer.

    • A decrease in luciferase signal in the presence of DHM compared to the agonist-only control indicates antagonistic activity.

[³⁵S]GTPγS Binding Assay (for DHM Antagonism)

This is a cell-free, biochemical assay that directly measures the receptor-catalyzed exchange of GDP for GTP on the G protein α-subunit, which is the first step in G protein activation.

  • Principle: A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used. When a GPCR is activated by an agonist, it stimulates the associated G protein to release GDP and bind [³⁵S]GTPγS. The amount of incorporated radioactivity is proportional to the level of G protein activation.

  • Protocol:

    • Membranes are prepared from cells (e.g., Sf9 insect cells) overexpressing the receptor of interest (e.g., GPR56 7TM).

    • The membranes are reconstituted with purified G protein heterotrimers (e.g., Gα13β1γ2).

    • The reaction is initiated by adding [³⁵S]GTPγS to the mixture containing the membranes, G proteins, and the test compound (DHM).

    • The reaction is allowed to proceed for a specific time and then stopped by rapid filtration through a filter mat, which traps the G protein-bound [³⁵S]GTPγS.

    • The radioactivity on the filter is quantified by liquid scintillation counting. DHM's antagonistic effect is observed as a reduced rate of [³⁵S]GTPγS binding compared to the control.

cAMP Accumulation Assay (for Synaptamide Agonism)

This assay measures the intracellular concentration of cyclic AMP, the primary second messenger produced upon activation of Gs-coupled receptors like GPR110.

  • Principle: GPR110 activation by synaptamide stimulates adenylyl cyclase to convert ATP into cAMP. The amount of cAMP produced is quantified, typically using a competitive immunoassay format (e.g., HTRF, ELISA).

  • Protocol:

    • HEK293 cells are transfected with a plasmid expressing GPR110.

    • The cells are pre-treated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of newly synthesized cAMP.

    • Cells are then stimulated with varying concentrations of synaptamide for a set time.

    • Following stimulation, cells are lysed to release intracellular cAMP.

    • The cAMP concentration in the lysate is measured using a commercial assay kit. An increase in the cAMP signal indicates agonistic activity.

Visualizing Pathways and Workflows

aGPCR_Activation cluster_EC Extracellular Space cluster_Membrane Plasma Membrane cluster_IC Intracellular Space NTF NTF (N-Terminal Fragment) CTF CTF (7TM) (Inactive) NTF->CTF 2. NTF Dissociation (Unmasks Tethered Agonist) Ligand Extracellular Ligand (e.g., Matrix Protein) Ligand->NTF 1. Binding CTF_Active CTF (7TM) (Active) CTF->CTF_Active 3. Conformational Change G_Protein G Protein (Inactive) CTF_Active->G_Protein 4. G Protein Recruitment G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active 5. Activation Signaling Downstream Signaling G_Protein_Active->Signaling

Caption: General activation mechanism of aGPCRs via the tethered agonist model.

DHM_Antagonism cluster_GPR56 GPR56 Signaling Agonist Peptide Agonist GPR56 GPR56 Receptor (7TM) Agonist->GPR56 Activates G13 Gα13 GPR56->G13 Couples to RhoA RhoA Activation G13->RhoA SRE SRE-Mediated Transcription RhoA->SRE DHM This compound (DHM) DHM->GPR56 Inhibits

Caption: DHM antagonizes peptide agonist-mediated GPR56 signaling.

Synaptamide_Agonism cluster_GPR110 GPR110 Signaling GAIN GAIN Domain GPR110_7TM GPR110 (7TM) GAIN->GPR110_7TM Conformational Change Gs Gs Protein GPR110_7TM->Gs AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP Synaptamide Synaptamide Synaptamide->GAIN Binds & Activates

Caption: Synaptamide activates GPR110 via binding to its GAIN domain.

GTPgS_Workflow cluster_workflow [³⁵S]GTPγS Binding Assay Workflow step1 1. Reconstitute Receptor Membranes with G Proteins step2 2. Add Test Compound (e.g., DHM) step1->step2 step3 3. Initiate Reaction with [³⁵S]GTPγS step2->step3 step4 4. Incubate step3->step4 step5 5. Stop & Filter step4->step5 step6 6. Quantify Bound Radioactivity step5->step6

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

References

Dihydromunduletone: A Comparative Analysis of its Specificity for Class A GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Dihydromunduletone's performance against alternative compounds, with a focus on its specificity for Class A G protein-coupled receptors (GPCRs). Supporting experimental data and detailed methodologies are presented to facilitate informed decisions in drug discovery and pharmacological research.

This compound (DHM), a rotenoid derivative, has been identified as a selective antagonist for a subset of adhesion GPCRs (aGPCRs), a class of receptors with emerging roles in various physiological and pathological processes.[1][2] A critical aspect of its pharmacological profile is its specificity, particularly its lack of activity towards other GPCR classes, such as the well-characterized Class A rhodopsin-like GPCRs. This guide assesses the specificity of DHM against two representative Class A GPCRs, the Gq-coupled M3 muscarinic acetylcholine receptor and the Gs-coupled β2 adrenergic receptor, and compares its performance with 3-α-acetoxydihydrodeoxygedunin (3-α-DOG), a partial agonist of adhesion GPCRs.

Comparative Analysis of GPCR Activity

The following table summarizes the quantitative data on the activity of this compound and the comparator, 3-α-acetoxydihydrodeoxygedunin, on both adhesion and Class A GPCRs.

CompoundTarget GPCRReceptor ClassCompound TypePotencyActivity at Class A GPCRs (M3 Muscarinic & β2 Adrenergic)
This compound (DHM) GPR56 (ADGRG1)AdhesionAntagonistIC50 = 20.9 μMNo significant inhibition observed at 50 μM[1]
GPR114 (ADGRG5)AdhesionAntagonist-No significant inhibition observed at 50 μM[1]
3-α-acetoxydihydrodeoxygedunin (3-α-DOG) GPR56 (ADGRG1)AdhesionPartial AgonistEC50 ≈ 5 μM[3]No significant activation observed
GPR114 (ADGRG5)AdhesionPartial Agonist-No significant activation observed

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental assays: a cell-based luciferase reporter assay and a cell-free GTPγS binding assay.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based functional assay measures the activation of the Gα12/13 signaling pathway, which leads to the transcriptional activation of a serum response element (SRE) coupled to a luciferase reporter gene.

  • Cell Line: Human Embryonic Kidney 293T (HEK293T) cells were utilized. These cells endogenously express both the M3 muscarinic and β2 adrenergic receptors.

  • Methodology:

    • HEK293T cells were transiently co-transfected with plasmids encoding the GPCR of interest (e.g., GPR56) and the SRE-luciferase reporter.

    • For antagonist testing, cells were treated with varying concentrations of this compound.

    • For agonist testing, cells were treated with varying concentrations of 3-α-acetoxydihydrodeoxygedunin.

    • Luciferase activity was measured as a readout of receptor activation or inhibition.

  • Specificity Testing: To assess specificity, the compounds were tested for their ability to modulate the activity of endogenously expressed M3 muscarinic and β2 adrenergic receptors in HEK293T cells, stimulated with their respective agonists (carbachol and isoproterenol).

G12_13_SRE_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR Adhesion GPCR (e.g., GPR56) G12_13 Gα12/13 GPCR->G12_13 RhoGEF RhoGEF G12_13->RhoGEF RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK SRF SRF ROCK->SRF SRE SRE SRF->SRE Luciferase Luciferase Gene SRE->Luciferase Light Light (Signal) Luciferase->Light Ligand Agonist Ligand->GPCR DHM This compound (Antagonist) DHM->GPCR

Gα12/13-SRE Signaling Pathway Workflow
[³⁵S]GTPγS Binding Assay

This cell-free functional assay directly measures the activation of G proteins by a receptor. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor stimulation.

  • Methodology:

    • Membranes from cells expressing the GPCR of interest were prepared.

    • The membranes were incubated with the compound to be tested (DHM or 3-α-DOG) and the respective G protein (e.g., Gq for M3 receptor, Gs for β2 adrenergic receptor).

    • The reaction was initiated by the addition of [³⁵S]GTPγS.

    • The amount of radioactivity incorporated into the G protein was measured, reflecting the level of G protein activation.

  • Specificity Testing: this compound (at 50 μM) was tested for its ability to inhibit G protein activation by the M3 muscarinic receptor (stimulated with carbachol) and the β2 adrenergic receptor (stimulated with isoproterenol). 3-α-acetoxydihydrodeoxygedunin was similarly tested for its ability to activate these receptors.

GTP_gamma_S_Assay_Workflow Start Start: Receptor-expressing membranes Incubate Incubate with: - Test Compound (DHM or 3-α-DOG) - G protein (Gq or Gs) - Agonist (Carbachol or Isoproterenol) Start->Incubate Add_GTPgS Add [³⁵S]GTPγS Incubate->Add_GTPgS Binding Agonist-stimulated [³⁵S]GTPγS binding to Gα Add_GTPgS->Binding Measure Measure incorporated radioactivity Binding->Measure Result Result: Quantification of G protein activation Measure->Result M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M3R M3 Muscarinic Receptor Gq Gαq M3R->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Agonist Acetylcholine/ Carbachol Agonist->M3R B2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm B2AR β2 Adrenergic Receptor Gs Gαs B2AR->Gs AC Adenylyl Cyclase (AC) Gs->AC ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Targets PKA->Downstream phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response Agonist Isoproterenol Agonist->B2AR

References

Comparative Analysis of Dihydromunduletone's Cross-Reactivity with Other Rotenoids in Adhesion GPCR Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Dihydromunduletone (DHM), a rotenoid derivative, with other related rotenoids in the context of their interaction with adhesion G protein-coupled receptors (aGPCRs). The focus is on the compound's selective antagonism and the experimental data supporting its mechanism of action.

Introduction

This compound (DHM) has been identified as a selective and potent antagonist of the adhesion G protein-coupled receptors (aGPCRs) GPR56 (also known as ADGRG1) and GPR114 (ADGRG5).[1][2][3] Unlike many other GPCRs, aGPCRs are activated by a tethered-peptide agonist located in their N-terminal stalk.[1][2] DHM functions by inhibiting the activity stimulated by this tethered agonist, without affecting the basal activity of the receptor, suggesting it acts as a neutral antagonist. This guide compares the inhibitory activity of DHM with other structurally related rotenoids on GPR56, providing quantitative data and detailed experimental protocols.

Quantitative Comparison of Rotenoid Activity on GPR56

The following table summarizes the inhibitory effects of this compound and other rotenoids on GPR56-mediated signaling. The data is derived from studies assessing the inhibition of GPR56 C-terminal fragment (CTF)-dependent luciferase activity, which is a measure of receptor activation.

CompoundClassGPR56 7TM InhibitionGα13-QL InhibitionNotes
This compound (DHM) RotenoidHigh LowSelective for GPR56 over downstream signaling. IC50 of 20.9 μM for GPR56.
IsorotenoneRotenoidModerateLowShows some inhibitory activity on GPR56.
DeguelinRotenoidModerateLowShows some inhibitory activity on GPR56.
RotenoneRotenoidMarginalMarginalInhibited GPR56 activity only marginally better than the Gα13-QL counterscreen.
MunduloneIsoflavoneModerateLowStructurally related isoflavone with some GPR56 inhibitory activity.

Data synthesized from high-throughput screening results where compounds that inhibited GPR56-CTF but not constitutively active Gα13-Q226L were considered potential receptor-level inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are the key experimental protocols used to assess the cross-reactivity and mechanism of action of this compound and other rotenoids.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based assay is used to screen for inhibitors of GPR56-mediated signaling pathways that converge on the activation of the transcription factor, Serum Response Factor (SRF).

Objective: To identify small-molecule inhibitors of GPR56-dependent signaling.

Methodology:

  • Cell Culture and Transfection: HEK293T cells are cultured and transiently transfected with an SRE-luciferase reporter plasmid and a plasmid expressing the constitutively active GPR56 C-terminal fragment (GPR56-CTF). A counterscreen is performed using a constitutively active Gα13 (Gα13-Q226L) to eliminate compounds that act downstream of the receptor.

  • Compound Treatment: Transfected cells are treated with compounds from a chemical library (e.g., the 2000-compound Spectrum Collection) at a specific concentration (e.g., 5 µM).

  • Luciferase Activity Measurement: After a suitable incubation period, luciferase activity is measured using a luminometer. A decrease in luciferase activity in the GPR56-CTF screen without a corresponding decrease in the Gα13-QL counterscreen indicates specific inhibition at the receptor level.

Cell-Free GTPγS Binding Reconstitution Assay

This biochemical assay directly measures the activation of G proteins by a GPCR in a purified, cell-free system. It is a key method for validating direct receptor antagonism.

Objective: To validate that DHM and other rotenoids directly inhibit GPR56's ability to activate its cognate G protein, Gα13.

Methodology:

  • Protein Purification and Reconstitution: Purified GPR56 7-transmembrane (7TM) domain and purified G13 heterotrimer are reconstituted into lipid vesicles.

  • Assay Initiation: The assay is initiated by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP. The binding of [³⁵S]GTPγS to the Gα subunit is measured over time in the presence of the test compound (e.g., 50 µM DHM) or a vehicle control (DMSO).

  • Data Analysis: The rate of [³⁵S]GTPγS binding is determined by scintillation counting of filtered samples. A reduced rate of binding in the presence of the compound indicates inhibition of receptor-mediated G protein activation. For instance, DHM was shown to reduce the rate of GPR56 7TM-activated G13 binding by over 75%.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and the experimental logic for identifying GPR56-specific inhibitors.

GPR56_Signaling_Pathway cluster_membrane Plasma Membrane GPR56 GPR56 Galpha13 Gα13 GPR56->Galpha13 Activates RhoA RhoA Galpha13->RhoA DHM This compound (Antagonist) DHM->GPR56 Inhibits SRF SRF Activation RhoA->SRF Gene Gene Expression SRF->Gene

Caption: GPR56 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Validation Screen Primary Screen: GPR56-CTF SRE-Luciferase Hits Initial Hits Screen->Hits Counterscreen Counterscreen: Gα13-QL SRE-Luciferase Validated_Hits Validated Antagonists (e.g., DHM) Counterscreen->Validated_Hits No Inhibition Downstream_Inhibitors Downstream Inhibitors (Discarded) Counterscreen->Downstream_Inhibitors Inhibition GTP_assay GTPγS Binding Assay Library Compound Library Library->Screen Hits->Counterscreen Validated_Hits->GTP_assay

Caption: Workflow for identifying and validating specific GPR56 antagonists.

Mechanism of Action and Selectivity

This compound's selectivity is a key aspect of its potential as a chemical probe and therapeutic lead. Studies have shown that DHM inhibits GPR56 and the related receptor GPR114, which share similar tethered agonists. However, it does not inhibit other aGPCRs like GPR110, nor does it affect class A GPCRs such as the M3 muscarinic acetylcholine and β2 adrenergic receptors. This selectivity suggests that DHM's binding site is specific to a subset of aGPCRs, likely involving the binding pocket of the tethered agonist.

The mechanism is further elucidated by the observation that DHM inhibits both tethered peptide agonist-stimulated and synthetic peptide agonist-stimulated GPR56 activity, but does not affect the receptor's basal activity. This is consistent with a neutral antagonist model, where the compound competes with the agonist for binding to the orthosteric site, thereby preventing receptor activation.

Conclusion

This compound stands out among the tested rotenoids as a potent and selective antagonist of GPR56 and GPR114. While other rotenoids like isorotenone and deguelin show some activity, DHM demonstrates a more pronounced and specific inhibition of receptor-mediated signaling. The detailed experimental protocols provided herein offer a basis for further investigation into the structure-activity relationships of rotenoids and their potential for modulating aGPCR function in various physiological and pathological contexts. The distinct mechanism of DHM, targeting the unique tethered agonist activation of aGPCRs, presents a promising avenue for the development of novel therapeutics.

References

Dihydromunduletone: A Neutral Antagonist with No Effect on Basal aGPCR Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the precise mechanism of action of small molecule modulators is paramount. This guide provides a comparative analysis of Dihydromunduletone (DHM), confirming its lack of effect on the basal activity of adhesion G protein-coupled receptors (aGPCRs). The data presented herein demonstrates that DHM functions as a neutral antagonist, selectively inhibiting agonist-stimulated aGPCR signaling.

Adhesion GPCRs are a class of receptors involved in a wide array of physiological processes, and their dysregulation is implicated in various diseases.[1][2][3] Unlike conventional GPCRs, many aGPCRs are activated by a tethered peptide agonist that is unmasked following dissociation of the N-terminal fragment (NTF).[1][2] This unique activation mechanism presents distinct opportunities for pharmacological intervention.

This compound, a rotenoid derivative, has been identified as a selective antagonist for a subset of aGPCRs. Crucially, experimental evidence consistently shows that DHM does not alter the basal, or constitutive, activity of these receptors. Instead, its inhibitory action is directed at the agonist-induced signaling cascade.

Comparative Analysis of this compound's Effect on GPR56 Activity

To illustrate DHM's mode of action, this guide focuses on its effects on GPR56, a well-characterized aGPCR. The following table summarizes the key findings from cell-free and cell-based assays.

Experimental ConditionMeasured ActivityEffect of this compound (DHM)Interpretation
Basal Activity GPR56-mediated Gα13 activation (GTPγS binding)No inhibition DHM does not affect the intrinsic, unstimulated activity of the receptor.
Tethered Agonist-Stimulated Activity GPR56-mediated Gα13 activationInhibition DHM blocks the signaling induced by the receptor's endogenous tethered agonist.
Synthetic Peptide Agonist-Stimulated Activity GPR56-mediated Gα13 activationInhibition DHM competes with and blocks the action of an external peptide agonist.
Downstream Signaling (Constitutively Active Gα13) Serum Response Element (SRE)-luciferase activityNo inhibition DHM's inhibitory effect is at the receptor level and not on downstream signaling components.

Experimental Protocols

GTPγS Binding Reconstitution Assay

This cell-free assay directly measures the activation of heterotrimeric G proteins by the GPCR.

  • Objective: To determine the rate of G protein activation by measuring the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.

  • Methodology:

    • Purified GPR56 seven-transmembrane (7TM) domain is reconstituted with purified Gα13 and Gβγ subunits.

    • The reconstituted components are incubated in the presence and absence of DHM.

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

    • The amount of [³⁵S]GTPγS bound to Gα13 is measured over time to determine the rate of G protein activation.

  • Results: In the absence of an agonist, the rate of [³⁵S]GTPγS binding represents the basal activity of GPR56. Studies show that DHM does not alter this basal rate. However, DHM significantly reduces the increased rate of [³⁵S]GTPγS binding observed in the presence of a tethered or synthetic peptide agonist.

Serum Response Element (SRE)-Luciferase Reporter Assay

This cell-based assay measures a downstream signaling event (gene transcription) to assess receptor activation.

  • Objective: To quantify GPR56-mediated activation of the Gα13-RhoA signaling pathway, which leads to the activation of the SRE promoter.

  • Methodology:

    • HEK293T cells are co-transfected with a construct for the GPR56 C-terminal fragment (CTF) and a luciferase reporter gene under the control of the SRE promoter.

    • Cells are treated with DHM or a vehicle control.

    • To assess the effect on agonist-stimulated activity, a synthetic peptide agonist (P7) is added.

    • Luciferase activity is measured as a readout of SRE activation.

  • Results: DHM does not inhibit the basal luciferase activity in cells expressing the GPR56 CTF. However, it effectively blocks the increase in luciferase activity induced by the synthetic peptide agonist. As a crucial control, DHM does not inhibit SRE-luciferase activity stimulated by a constitutively active mutant of Gα13, confirming that its target is the receptor itself.

Signaling Pathway and Experimental Workflow Diagrams

To further clarify the concepts discussed, the following diagrams illustrate the GPR56 signaling pathway and the experimental logic used to confirm DHM's mechanism of action.

GPR56_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist GPR56 GPR56 7TM Agonist->GPR56:f0 Activates DHM DHM DHM->GPR56:f0 Inhibits (Antagonist) G_alpha_13 G_alpha_13 GPR56->G_alpha_13 Activates RhoA RhoA G_alpha_13->RhoA Activates SRF SRF RhoA->SRF Activates SRE_Luciferase SRE-Luciferase (Reporter) SRF->SRE_Luciferase Drives Expression

Caption: GPR56 signaling pathway and point of DHM intervention.

Experimental_Workflow cluster_assay SRE-Luciferase Assay cluster_control Specificity Control Start HEK293T Cells Transfection Transfect with GPR56-CTF & SRE-Luc Start->Transfection Treatment Treat with DHM or Vehicle Transfection->Treatment Stimulation Stimulate with Peptide Agonist Treatment->Stimulation Measurement Measure Luciferase Activity Stimulation->Measurement Result Compare Activity vs. Basal and Stimulated Measurement->Result Control_Start HEK293T Cells Control_Transfection Transfect with Constitutively Active Gα13 & SRE-Luc Control_Start->Control_Transfection Control_Treatment Treat with DHM Control_Transfection->Control_Treatment Control_Measurement Measure Luciferase Activity Control_Treatment->Control_Measurement Control_Result No Inhibition Observed Control_Measurement->Control_Result

References

Safety Operating Guide

Proper Disposal of Dihydromunduletone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Dihydromunduletone must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. As a rotenoid derivative, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to manage its disposal as hazardous waste.

This guide provides essential, step-by-step logistical and safety information for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

In case of a spill, immediately contain the material using an inert absorbent (such as sand or vermiculite), collect it into a labeled, sealed container, and treat it as hazardous waste. Do not allow the substance to enter drains or waterways.

Quantitative Data on Environmental Fate

While specific environmental fate data for this compound is limited, information on the closely related compound, Rotenone, provides a valuable proxy for understanding its environmental persistence and behavior.

ParameterValue (for Rotenone)Environmental Implication
Soil Half-Life 1-3 daysRapid degradation in the soil environment.
Water Half-Life 0.5 - 3.5 daysRapid degradation in aquatic environments, influenced by sunlight and temperature.
Photodegradation Significant degradation in 2-6 days of sunlightSunlight accelerates the breakdown of the compound.
Bioaccumulation Potential LowThe substance is not expected to accumulate significantly in the tissues of organisms.
Leaching Potential LowDoes not readily move through the soil profile, minimizing groundwater contamination risk.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves a systematic approach to ensure safety and regulatory compliance.

Dihydromunduletone_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Temporary Storage cluster_2 Final Disposal A 1. Collect Waste (Solid & Liquid) B 2. Use Designated, Labeled Container A->B Segregate at source C 3. Seal Container Tightly B->C When not in use D 4. Store in a Secure, Ventilated Area C->D Away from incompatibles E 5. Arrange for Pickup by Licensed Waste Management Service D->E Schedule regular pickups F 6. Transport to Approved Hazardous Waste Facility E->F G 7. Incineration (Preferred Method) F->G

This compound Disposal Workflow

1. Waste Collection:

  • Collect all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent materials from spills) and any unused or unwanted solid this compound.

  • Collect all liquid waste containing this compound, including solutions and rinsates from cleaning contaminated glassware. The first rinse of any container that held the pure substance should be collected as hazardous waste.

2. Containerization:

  • Use a dedicated, chemically compatible, and leak-proof container for this compound waste. The container must have a secure screw-top lid.

  • Clearly label the waste container with "Hazardous Waste," "this compound," and the appropriate hazard symbols (e.g., harmful, toxic to aquatic life).

3. Storage:

  • Keep the waste container sealed at all times, except when adding waste.

  • Store the container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

4. Final Disposal:

  • Do not dispose of this compound down the drain or in regular trash.

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • The preferred method of disposal for rotenoid compounds is high-temperature incineration at a permitted hazardous waste facility. This ensures the complete destruction of the toxic components.

By following these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and chemical handling. This commitment to proper waste management is a critical component of responsible scientific practice and contributes to building a culture of safety and trust within the research community.

Personal protective equipment for handling Dihydromunduletone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, personal protective equipment (PPE) guidelines, and disposal plans for handling Dihydromunduletone. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this compound, this guidance is supplemented with information from the SDS of Rotenone, a structurally related rotenoid derivative.

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards:

  • Acute oral toxicity (Category 4): Harmful if swallowed.[1]

  • Acute and chronic aquatic toxicity (Category 1): Very toxic to aquatic life with long-lasting effects.[1]

Precautionary Statements:

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Avoid release to the environment.[1]

  • Dispose of contents/container to an approved waste disposal plant.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on available data and guidelines for related compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).To protect against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, tested to EN 374 or US F739).To prevent skin contact. Glove suitability and breakthrough time should be confirmed with the manufacturer for prolonged use.
Lab coat or other protective clothing. For significant exposure risk, consider fire/flame resistant and impervious clothing.To protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols can be generated, a NIOSH-approved respirator is recommended.To prevent inhalation of harmful dust or aerosols.

Operational and Disposal Plans

Handling and Storage:

  • Handle in a well-ventilated place, preferably under a chemical fume hood.

  • Avoid contact with skin and eyes.

  • Avoid the formation of dust and aerosols.

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizers.

First Aid Measures:

  • If swallowed: Immediately call a poison center or doctor. Rinse mouth.

  • If on skin: Rinse skin with water/shower. Remove contaminated clothing.

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If inhaled: Move person into fresh air.

Spill and Leak Procedures:

  • Evacuate personnel from the area.

  • Wear appropriate PPE as outlined above.

  • Avoid generating dust.

  • Collect spillage mechanically and place it in a suitable, labeled container for disposal.

  • Prevent entry into waterways, sewers, basements, or confined areas.

Disposal:

  • Dispose of this compound and any contaminated materials at an approved waste disposal plant.

  • Do not allow it to enter drains or the environment.

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (and related compounds) prep_ppe Assemble Required PPE prep_sds->prep_ppe prep_area Prepare Well-Ventilated Workspace (e.g., Fume Hood) prep_ppe->prep_area handle_ppe Don Personal Protective Equipment prep_area->handle_ppe Proceed to Handling handle_weigh Weigh/Measure this compound handle_ppe->handle_weigh handle_exp Perform Experimental Procedure handle_weigh->handle_exp handle_store Store in a Tightly Closed Container handle_exp->handle_store cleanup_decon Decontaminate Work Surfaces handle_store->cleanup_decon Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste via Approved Channels cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove and Dispose of PPE Properly cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for Safe Handling of this compound.

References

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